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  • Product: 1-(4-Bromobutoxy)-2-fluorobenzene
  • CAS: 106558-68-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(4-Bromobutoxy)-2-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobutoxy)-2-fluorobenzene Introduction 1-(4-Bromobutoxy)-2-fluorobenzene (CAS No. 106558-68-3) is a halogenated aromatic ether.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobutoxy)-2-fluorobenzene

Introduction

1-(4-Bromobutoxy)-2-fluorobenzene (CAS No. 106558-68-3) is a halogenated aromatic ether. Its molecular architecture, featuring a fluorinated benzene ring linked to a brominated butyl chain via an ether bond, makes it a valuable intermediate in synthetic organic chemistry. The presence of three distinct functional regions—the aromatic ring, the ether linkage, and two different halogen atoms—provides multiple reaction sites for constructing more complex molecules. This guide offers a detailed examination of its physicochemical properties, the methodologies for their determination, and essential safety protocols, providing a foundational resource for its application in research and development, particularly in the synthesis of pharmaceutical compounds and novel materials.

Molecular Structure and Physicochemical Profile

The structural characteristics of 1-(4-Bromobutoxy)-2-fluorobenzene dictate its physical and chemical behavior. The polar ether group and the electronegative fluorine and bromine atoms introduce polarity, while the benzene ring and butyl chain contribute to its lipophilicity.

Core Properties Summary
PropertyValueSource / Method
CAS Number 106558-68-3[1][2]
Molecular Formula C₁₀H₁₂BrFO[2]
Molecular Weight 247.10 g/mol [2]
Appearance Clear, slightly yellow liquid (Predicted)Inferred from similar compounds[3]
Boiling Point Not experimentally determined in cited sources.See Protocol 2
Melting Point Not applicable (Liquid at STP).See Protocol 1
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone).Inferred from chemical structure; See Protocol 3
Molecular Structure Visualization

The diagram below illustrates the two-dimensional chemical structure of the molecule.

Caption: 2D structure of 1-(4-Bromobutoxy)-2-fluorobenzene.

Spectroscopic Signature (Predicted)

While specific spectral data is not available in the searched literature, the expected NMR and IR signatures can be predicted based on the molecule's structure.

  • ¹H NMR: Signals in the aromatic region (approx. 6.8-7.2 ppm) would show complex splitting patterns due to coupling between protons and the adjacent fluorine atom. The protons on the butoxy chain would appear as distinct multiplets in the aliphatic region: O-CH₂ (~4.0 ppm), Br-CH₂ (~3.5 ppm), and the two central -CH₂- groups (~1.8-2.2 ppm).

  • ¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range, with the carbon bonded to fluorine showing a large coupling constant (J C-F). Aliphatic carbons would be found upfield, with the carbon attached to the electronegative oxygen appearing most downfield in that group.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

  • Infrared (IR) Spectroscopy: Key absorbances would include C-O-C stretching for the ether linkage (~1250 cm⁻¹), C-F stretching (~1200 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).

Experimental Determination of Physicochemical Properties

The following sections detail standardized protocols for empirically measuring the core properties of a compound like 1-(4-Bromobutoxy)-2-fluorobenzene.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[4] For pure crystalline solids, the melting point is sharp and characteristic, whereas impurities typically cause a depression and broadening of the melting range.[4]

Methodology: Capillary Method [5]

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered.

  • Loading: Press the open end of a capillary tube into the sample powder. Tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or DigiMelt).[6]

  • Heating:

    • For an unknown sample, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[4][6]

    • Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]

  • Observation & Recording:

    • Record the temperature at which the first droplet of liquid appears.

    • Record the temperature at which the entire sample has melted into a clear liquid. The recorded melting point should be this range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry & Pulverize Solid Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly (Approx. Range) C->D E Heat Slowly (1-2 °C/min) D->E F Record T_start (First Droplet) E->F G Record T_end (Fully Liquid) F->G H Report Melting Point Range G->H

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] It is a key physical constant for volatile liquids.

Methodology: Thiele Tube Method

  • Sample Preparation: Add approximately 0.5 mL of the liquid into a small test tube.

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing high-boiling mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. This design ensures uniform heating of the oil via convection.[8]

  • Observation & Recording:

    • As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape.[9]

    • Remove the heat source. The bubbling will slow and stop.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] This occurs when the external pressure equals the vapor pressure inside the capillary.

Protocol 3: Solubility Characterization

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: Prepare test tubes with a range of solvents:

    • Polar Protic: Water, Ethanol

    • Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO)

    • Non-polar: Hexane, Toluene

  • Procedure:

    • To a small test tube, add ~1 mL of the solvent.

    • Add 2-3 drops of liquid 1-(4-Bromobutoxy)-2-fluorobenzene (or ~25 mg if it were a solid).[11]

    • Vigorously shake or vortex the tube for 30-60 seconds.[10][11]

    • Observe the mixture. If a single, clear phase results, the compound is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.

  • Acid/Base Test (for functional group analysis):

    • Test solubility in 5% aqueous HCl and 5% aqueous NaOH.[12] Solubility in acid suggests a basic functional group (e.g., an amine), while solubility in base indicates an acidic group (e.g., a phenol or carboxylic acid). For 1-(4-Bromobutoxy)-2-fluorobenzene, no reaction is expected as it lacks strongly acidic or basic sites.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Bromobutoxy)-2-fluorobenzene was not found, data from structurally similar compounds suggests it should be handled with care. Analogous brominated and fluorinated ethers are often classified as irritants.[13]

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

      • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13]

      • Respiratory Protection: If ventilation is inadequate, use an approved respirator.[15]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances and ignition sources.[13]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

1-(4-Bromobutoxy)-2-fluorobenzene is a synthetically useful intermediate whose utility is grounded in its distinct physicochemical properties. Understanding its molecular structure, solubility, and thermal characteristics is paramount for its effective use in chemical synthesis. The standardized protocols outlined in this guide provide a robust framework for the empirical determination of these properties, ensuring both scientific rigor and laboratory safety. Researchers employing this compound are encouraged to adhere to the described safety precautions to mitigate potential hazards.

References

  • Melting point determin
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • 1-(4-Bromobutoxy)
  • Melting point determin
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.
  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Boiling Points - Procedure. (2020, March 26). JoVE.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • Determination of a Boiling Point. (n.d.). Vernier.
  • Boiling Points - Concept. (2020, March 26). JoVE.
  • BOILING POINT DETERMIN
  • How can you determine the solubility of organic compounds?. (2017, June 24). Quora.
  • Solubility of Organic Compounds. (2023, August 31). McMaster University.
  • 1-Bromo-2-butoxy-4-fluorobenzene Safety D
  • SAFETY DATA SHEET: 4-Bromo-1-(bromomethyl)-2-fluorobenzene. (n.d.). Fisher Scientific.
  • 1-BROMO-4-FLUOROBENZENE Safety D
  • Safety Data Sheet: 1,3-Dibromo-5-fluorobenzene-d3. (n.d.). LGC Standards.
  • Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). The Royal Society of Chemistry.
  • Fluorobenzene. (n.d.). Organic Syntheses.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene. (n.d.). BLDpharm.
  • 1-(4-BROMOBUTOXY)-2-BROMOBENZENE 105212-11-1 wiki. (n.d.). Guidechem.
  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.).
  • 4-Bromofluorobenzene synthesis. (n.d.). ChemicalBook.
  • 1-(4-Bromobutoxy)-4-fluorobenzene. (n.d.). BLDpharm.
  • Process for the preparation of p-bromofluorobenzene. (n.d.).
  • 1-Bromo-4-fluorobenzene. (n.d.). PubChem.
  • Process for the preparation of p-bromofluorobenzene. (n.d.).
  • (4-Bromobutoxy)benzene. (n.d.). PubChem.
  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry.
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube.

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Exploratory

An In-depth Technical Guide to 1-(4-Bromobutoxy)-2-fluorobenzene: Synthesis, Characterization, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-fluorobenzene, a key bifunctional building block in synthetic organic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-fluorobenzene, a key bifunctional building block in synthetic organic chemistry. The presence of a terminal bromide and a fluorinated phenyl ether moiety makes it a valuable intermediate for introducing a flexible linker and a fluorinated aromatic group in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its chemical identity, a robust synthetic protocol via Williamson ether synthesis, and an in-depth analysis of its predicted spectral characteristics, including ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental and analytical choices is explained to provide field-proven insights for researchers.

Chemical Identity and Properties

1-(4-Bromobutoxy)-2-fluorobenzene is a halogenated aromatic ether. Its core structure consists of a 2-fluorophenol moiety linked to a four-carbon aliphatic chain which is terminated by a bromine atom. This unique combination of functional groups allows for sequential and orthogonal chemical modifications.

IdentifierValue
Compound Name 1-(4-Bromobutoxy)-2-fluorobenzene
CAS Number 106558-68-3 [1]
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.10 g/mol
Canonical SMILES C1=CC=C(C(=C1)F)OCCCCBr
IUPAC Name 1-(4-bromobutoxy)-2-fluorobenzene

Synthesis via Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of aryl ethers like 1-(4-Bromobutoxy)-2-fluorobenzene is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 2-fluorophenol is deprotonated with a suitable base to form the 2-fluorophenoxide, which then reacts with an excess of 1,4-dibromobutane.

Causality of Reagent Choice:

  • 2-Fluorophenol: The starting aromatic core.

  • 1,4-Dibromobutane: Serves as the four-carbon linker. It is used in excess to minimize the formation of the symmetrical diether byproduct (1,4-bis(2-fluorophenoxy)butane).

  • Potassium Carbonate (K₂CO₃): A moderately strong base, ideal for deprotonating the phenol. It is easily handled, inexpensive, and the reaction can be driven to completion by removing the byproducts (water and CO₂).

  • Acetone/Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

Synthetic Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Work-up & Purification A 2-Fluorophenol C Potassium 2-fluorophenoxide (in situ) A->C Deprotonation B K₂CO₃ (Base) in Acetone B->C C_clone Potassium 2-fluorophenoxide D 1,4-Dibromobutane (Excess) E 1-(4-Bromobutoxy)-2-fluorobenzene (Product) D->E F KBr (Byproduct) E->F G Reaction Mixture C_clone->E Nucleophilic Attack H Filtration & Evaporation G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and 100 mL of acetone.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The formation of the potassium 2-fluorophenoxide salt will be observed.

  • Alkylation: Add 1,4-dibromobutane (3.0 eq.) to the flask. The large excess is crucial to favor the mono-alkylation product.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble potassium salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane), is typically effective.

    • The desired product, 1-(4-Bromobutoxy)-2-fluorobenzene, will elute, separating it from unreacted 1,4-dibromobutane and the symmetrical diether byproduct.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure. The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings. The aliphatic region will show distinct signals for the four methylene groups of the butoxy chain.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
Ar-H (4H)6.90 - 7.20m-4H
-O-CH₂ -4.10tJ = 6.2 Hz2H
-CH₂ -CH₂Br3.50tJ = 6.5 Hz2H
-O-CH₂-CH₂ -2.10pJ = 6.3 Hz2H
-CH₂ -CH₂-CH₂Br2.00pJ = 6.4 Hz2H

Interpretation:

  • The aromatic protons (6.90-7.20 ppm) will appear as a complex multiplet due to the ortho, meta, and para couplings between themselves and with the fluorine atom.

  • The methylene group attached to the ether oxygen (-O-CH₂ -) is the most deshielded of the aliphatic protons and appears as a triplet around 4.10 ppm.

  • The methylene group attached to the bromine atom (-CH₂ -Br) is also deshielded and appears as a triplet around 3.50 ppm.

  • The two internal methylene groups appear as overlapping pentets (or quintets) around 2.00-2.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals. The signals for the aromatic carbons attached to fluorine and the ether oxygen will be split due to carbon-fluorine coupling (JCF).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling
C -F (ipso)152.0d, ¹JCF ≈ 245 Hz
C -O (ipso)146.0d, ²JCF ≈ 12 Hz
Ar-C H124.5d, ³JCF ≈ 4 Hz
Ar-C H122.0s
Ar-C H117.0d, ²JCF ≈ 8 Hz
Ar-C H116.0d, ³JCF ≈ 2 Hz
-O-C H₂-68.0s
-C H₂-Br33.5s
-O-CH₂-C H₂-29.5s
-CH₂-C H₂-CH₂Br28.0s

Interpretation:

  • The carbon directly bonded to fluorine (C -F) will appear far downfield as a doublet with a large one-bond coupling constant (¹JCF).

  • The other aromatic carbons will also show splitting due to two-bond (²JCF) and three-bond (³JCF) couplings, which are significantly smaller.

  • The aliphatic carbons will appear as singlets in a proton-decoupled spectrum in the upfield region (28-68 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Br and C-F bonds.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch (CH₂)
1610, 1500Strong-MediumAromatic C=C Ring Stretch
1280-1240StrongAryl-O Stretch (asymmetric)
1120-1080StrongC-F Stretch
1050-1020MediumAryl-O Stretch (symmetric)
850-750StrongC-H Out-of-plane Bending (aromatic)
680-550Medium-WeakC-Br Stretch
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a characteristic molecular ion peak pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 246 and 248.

Predicted Fragmentation Pattern: The primary fragmentation pathway involves the alpha-cleavage of the butoxy chain and the loss of the bromine atom.

m/z ValueIon Structure/Fragment LostNotes
246/248[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
167[M - Br]⁺Loss of a bromine radical. This fragment will not have the isotopic pattern.
112[C₆H₄FO]⁺Cleavage of the butoxy chain, fragment corresponding to the 2-fluorophenoxy cation.
55[C₄H₇]⁺Butenyl cation from the fragmentation of the side chain.

Safety and Handling

1-(4-Bromobutoxy)-2-fluorobenzene should be handled in a well-ventilated fume hood. As an alkyl bromide, it is a potential alkylating agent and should be considered harmful. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin. Organic Chemistry Data: 1H NMR Chemical Shifts. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Michigan State University. Mass Spectrometry. Available at: [Link]

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Foundational

The Evolving Landscape of Halogenated Phenylalkoxy Ethers: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of halogens into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogens into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This technical guide delves into the prospective biological activities of a specific subclass of halogenated compounds: 1-(4-Bromobutoxy)-2-fluorobenzene derivatives. While direct extensive research on this specific scaffold is emerging, this document synthesizes data from structurally related molecules to forecast and guide the exploration of their therapeutic potential. We will explore the rationale behind their design, propose synthetic pathways, and detail robust experimental protocols to evaluate their efficacy in oncology, inflammation, and neurodegenerative diseases. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet underexplored, chemical space.

Introduction: The Strategic Role of Halogenation in Drug Design

The introduction of fluorine and other halogens into bioactive molecules is a well-established strategy to modulate a compound's physicochemical properties. Fluorine, with its small atomic size and high electronegativity, can enhance metabolic stability, improve membrane permeability, and alter the acidity of nearby functional groups, thereby increasing bioavailability and binding affinity.[1][2][3][4] The trifluoromethoxy group (-OCF3), for instance, is known to increase lipophilicity and metabolic resistance.[5] Bromine, on the other hand, can introduce specific steric and electronic effects that can be pivotal for target engagement. The 1-(4-Bromobutoxy)-2-fluorobenzene scaffold presents a unique combination of these features: a fluorinated aromatic ring and a bromoalkyl chain, offering multiple points for diversification and interaction with biological targets.

Proposed Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene Derivatives

The synthesis of the core structure and its derivatives can be approached through established etherification reactions. A general and reliable method is the Williamson ether synthesis.

General Synthetic Protocol

A proposed synthetic route for 1-(4-Bromobutoxy)-2-fluorobenzene and its subsequent derivatization is outlined below.

Synthesis_Workflow A 2-Fluorophenol C 1-(4-Bromobutoxy)-2-fluorobenzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat B 1,4-Dibromobutane B->C E Derivative Library C->E Nucleophilic Substitution D Nucleophile (e.g., amine, thiol, azide) D->E

Caption: Proposed Williamson ether synthesis of the core scaffold and subsequent derivatization.

Step-by-Step Protocol:

  • Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene (Core Scaffold):

    • To a solution of 2-fluorophenol in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add an excess of 1,4-dibromobutane to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(4-Bromobutoxy)-2-fluorobenzene.

  • Synthesis of Derivatives:

    • The terminal bromine of the butoxy chain serves as a versatile handle for introducing a wide range of functional groups via nucleophilic substitution.

    • Dissolve the core scaffold in a suitable solvent.

    • Add the desired nucleophile (e.g., primary or secondary amines, thiols, sodium azide).

    • The reaction may be carried out at room temperature or with heating, depending on the nucleophilicity of the attacking species.

    • Monitor the reaction by TLC.

    • Work-up and purify the final products using standard laboratory techniques.

Potential Biological Activities and Therapeutic Targets

Based on the biological activities of structurally related fluorinated and brominated compounds, derivatives of 1-(4-Bromobutoxy)-2-fluorobenzene are hypothesized to be active in several key therapeutic areas.

Anticancer Activity

Many fluorinated compounds exhibit potent anticancer activity. The 1-(4-Bromobutoxy)-2-fluorobenzene scaffold can be elaborated to incorporate pharmacophores known to target cancer-related pathways.

3.1.1. Histone Deacetylase (HDAC) Inhibition:

A promising strategy involves designing derivatives that can act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors, such as Vorinostat and Panobinostat, have shown efficacy in treating various cancers.[6][7][8][9][10][11][12][13][14][15] The proposed derivatives could be designed to have a zinc-binding group at the end of the butoxy chain, mimicking the structure of known HDAC inhibitors.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Proposed Inhibitor HDAC Histone Deacetylase Zinc Zn2+ HDAC->Zinc Inhibitor 1-(4-Hydroxyaminobutoxy)-2-fluorobenzene (Hypothetical Derivative) ZBG Zinc-Binding Group (Hydroxamic Acid) Inhibitor->ZBG targets ZBG->Zinc Chelation

Caption: Hypothetical mechanism of HDAC inhibition by a derivative.

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Enzyme Source: Use commercially available recombinant human HDAC enzymes.

  • Substrate: A fluorogenic HDAC substrate is commonly used.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well plate, add the HDAC enzyme, the test compound, and the assay buffer.

    • Incubate for a specified time at 37°C.

    • Add the fluorogenic substrate and incubate.

    • Stop the reaction by adding a developer solution.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 values for each compound.

3.1.2. Cytotoxicity Screening:

The initial assessment of anticancer potential involves screening the synthesized derivatives against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data Summary (Hypothetical)

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-75.2
Derivative 2HCT1162.8
Derivative 3A5498.1
Doxorubicin (Control)MCF-70.1
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The fluorinated phenyl group is a common motif in anti-inflammatory drugs. Derivatives of the core scaffold could be investigated for their ability to modulate key inflammatory pathways.

3.2.1. Inhibition of Pro-inflammatory Cytokines:

A key mechanism of anti-inflammatory drugs is the inhibition of pro-inflammatory cytokine production.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Line: Use a murine macrophage cell line like RAW 264.7.

  • Procedure:

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-treated control.

Neuroprotective Effects

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.

3.3.1. Protection Against Oxidative Stress-Induced Neuronal Cell Death:

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders.

Experimental Protocol: H2O2-Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Line: Use the human neuroblastoma cell line SH-SY5Y.

  • Procedure:

    • Differentiate the SH-SY5Y cells into a neuronal phenotype using retinoic acid.

    • Pre-treat the differentiated cells with the test compounds for 24 hours.

    • Induce oxidative stress by exposing the cells to hydrogen peroxide (H2O2) for a specified duration.

    • Assess cell viability using the MTT assay.

  • Data Analysis: Determine the protective effect of the compounds by comparing the viability of compound-treated cells to that of cells treated with H2O2 alone.

Neuroprotection_Workflow A SH-SY5Y Cells B Differentiated Neuronal Cells A->B Differentiation C Pre-treatment with Test Compounds B->C D H2O2-Induced Oxidative Stress C->D E Cell Viability Assay (MTT) D->E F Data Analysis: Neuroprotective Effect E->F

Caption: Experimental workflow for assessing neuroprotective effects.

Conclusion and Future Directions

The 1-(4-Bromobutoxy)-2-fluorobenzene scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of both fluorine and a reactive bromoalkyl chain provides a versatile platform for generating diverse chemical libraries. Based on the known biological activities of related halogenated compounds, these derivatives are predicted to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these potential activities. Future research should focus on the synthesis and screening of a focused library of derivatives to identify lead compounds for further optimization and in vivo studies. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

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Exploratory

An In-depth Technical Guide to the Reactivity of the Bromobutoxy Group in 1-(4-Bromobutoxy)-2-fluorobenzene

This guide provides a comprehensive analysis of the chemical reactivity of the terminal bromine atom in 1-(4-Bromobutoxy)-2-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical reactivity of the terminal bromine atom in 1-(4-Bromobutoxy)-2-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its reactivity, offers field-proven experimental protocols, and explores its synthetic utility.

Introduction: Molecular Architecture and Synthetic Potential

1-(4-Bromobutoxy)-2-fluorobenzene is a bifunctional molecule of significant interest in organic synthesis, particularly as a building block for novel pharmaceutical agents and complex organic structures. Its architecture comprises a 2-fluorophenyl ether moiety linked to a four-carbon aliphatic chain terminating in a primary bromide. This arrangement presents two primary sites of reactivity: the aromatic ring and the alkyl halide. This guide focuses specifically on the reactivity of the C(4)-Br bond of the butoxy chain, a locus for a variety of powerful synthetic transformations.

The key to harnessing this molecule's potential lies in understanding how the electronically distinct 2-fluorophenoxy group modulates the reactivity of the terminal bromide compared to a simple alkyl halide like 1-bromobutane. The electron-withdrawing nature of the aromatic ring, amplified by the ortho-fluorine substituent, plays a subtle but critical role in the kinetics and outcomes of reactions at the distal C-Br bond.

Core Reactivity: The C-Br Bond as an Electrophilic Site

The primary reactivity of the bromobutoxy group is centered on the electrophilic nature of the carbon atom bonded to the bromine. The high electronegativity of bromine induces a dipole moment along the C-Br bond, rendering the carbon atom susceptible to attack by electron-rich species, or nucleophiles. This interaction is the foundation for nucleophilic substitution reactions, the most common and synthetically valuable transformations for this moiety.

The terminal C-Br bond in 1-(4-Bromobutoxy)-2-fluorobenzene is a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] In this mechanism, a nucleophile attacks the electrophilic carbon, and in a concerted step, the carbon-bromine bond is broken, displacing the bromide ion as the leaving group.[3]

Key characteristics of SN2 reactions at this position include:

  • Stereochemistry: Inversion of configuration at the carbon center (though this is not relevant for the achiral butoxy chain).

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • Substrate Sterics: The reaction is highly sensitive to steric hindrance. As a primary halide, the bromobutoxy group is sterically accessible, favoring high reaction rates.[1]

This pathway is fundamental to the Williamson ether synthesis, where an alkoxide or phenoxide is used as the nucleophile to form a new ether linkage.[1][2][4][5]

Diagram 1: SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism at the terminal carbon.

The aromatic portion of the molecule exerts a moderate electron-withdrawing inductive effect on the butoxy chain. This effect is slightly enhanced by the ortho-fluorine atom. This pulls electron density away from the C-Br bond, making the terminal carbon slightly more electrophilic and thus, potentially more reactive towards nucleophiles compared to an unsubstituted analogue like (4-bromobutoxy)benzene. While this effect is transmitted through four sigma bonds and is therefore modest, it can influence reaction kinetics, particularly with weaker nucleophiles. Fluorine substitution is known to enhance the electrophilic reactivity of adjacent functional groups.[6]

Key Synthetic Transformations

The electrophilic C-Br bond is a versatile handle for constructing more complex molecules. Two primary classes of reactions dominate its synthetic application: intermolecular substitution and intramolecular cyclization.

This classic reaction is used to couple the 1-(4-bromobutoxy)-2-fluorobenzene scaffold with various alcohols or phenols.[2][4] The alcohol is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a more potent alkoxide nucleophile, which then displaces the bromide.[2][5]

Protocol 1: Synthesis of a D-Ring Analogue of a Bioactive Compound

This protocol details the synthesis of a novel ether by reacting 1-(4-Bromobutoxy)-2-fluorobenzene with a hypothetical complex alcohol, "Compound X-OH".

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Compound X-OH (1.0 eq) and anhydrous dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[2] The 0 °C condition controls the exothermic reaction and prevents potential side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Addition of Electrophile: Add 1-(4-Bromobutoxy)-2-fluorobenzene (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours). Causality: Heating increases the reaction rate, as SN2 reactions have a significant activation energy barrier. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the alkoxide nucleophile "naked" and highly reactive.[2]

  • Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

The four-carbon linker between the phenoxy oxygen and the terminal bromide is perfectly suited for intramolecular cyclization reactions to form five-membered rings.[7] When treated with a strong base, the phenoxide oxygen, which is part of the same molecule, can act as an internal nucleophile. This intramolecular SN2 reaction results in the formation of a dihydrobenzofuran ring system, a common scaffold in natural products and pharmaceuticals.[8][9][10]

Protocol 2: Base-Mediated Synthesis of 7-Fluoro-2,3-dihydrobenzofuran

This protocol outlines the intramolecular cyclization of the title compound.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 1-(4-Bromobutoxy)-2-fluorobenzene (1.0 eq) and anhydrous acetonitrile (0.1 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution. Causality: K₂CO₃ is a mild, solid base suitable for this transformation. In this context, it is proposed to facilitate the formation of a transient phenoxide species, although this reaction is more accurately described as a base-promoted cyclization rather than requiring stoichiometric deprotonation first.

  • Reaction: Heat the suspension to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC for the disappearance of the starting material (typically 18-24 hours).

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography (silica gel, hexanes) to yield pure 7-fluoro-2,3-dihydrobenzofuran.

  • Validation: Confirm the structure of the cyclized product by spectroscopic methods (NMR, IR, MS).

Diagram 2: Reaction Pathways Workflow

Reaction_Pathways cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway start 1-(4-Bromobutoxy)-2-fluorobenzene inter_cond Nucleophile (e.g., R-O⁻) Base (NaH), Solvent (DMF) start->inter_cond Sₙ2 Substitution intra_cond Base (K₂CO₃) Solvent (MeCN), Reflux start->intra_cond Intramolecular Cyclization inter_prod Substituted Ether (R-O-(CH₂)₄-O-Ar) inter_cond->inter_prod intra_prod 7-Fluoro-2,3-dihydrobenzofuran intra_cond->intra_prod

Caption: Key synthetic routes from the title compound.

Data Summary: Reaction Conditions

The choice of reaction conditions is critical for achieving high yields and minimizing side products. The following table summarizes typical conditions for the key transformations discussed.

Reaction TypeNucleophile / ReagentBaseSolventTemperature (°C)Typical Yield (%)
Intermolecular Ether Synthesis Various Alcohols/PhenolsNaH, KH, K₂CO₃DMF, THF, Acetonitrile25 - 8075 - 95
Intermolecular Amination Primary/Secondary AminesK₂CO₃, Et₃NAcetonitrile, DMSO60 - 10070 - 90
Intramolecular Cyclization (Internal Phenoxide)K₂CO₃, Cs₂CO₃Acetonitrile, AcetoneReflux80 - 98

Yields are representative and highly dependent on the specific substrate and nucleophile.

Conclusion

1-(4-Bromobutoxy)-2-fluorobenzene is a valuable and versatile synthetic intermediate. The reactivity of its terminal bromobutoxy group is dominated by the SN2 mechanism, making it an excellent electrophile for reactions with a wide range of nucleophiles. The electron-withdrawing character of the 2-fluorophenyl moiety subtly enhances this reactivity. By carefully selecting the reaction conditions—specifically the choice of nucleophile, base, and solvent—chemists can readily perform intermolecular substitutions to build larger molecular frameworks or induce intramolecular cyclization to generate valuable dihydrobenzofuran heterocycles. The protocols and principles outlined in this guide provide a robust foundation for the effective application of this reagent in research and development.

References

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Foundational

An In-depth Technical Guide to Electrophilic Aromatic Substitution on the Fluorobenzene Ring

Abstract The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorobenzene, as a primary feedstock, presents a unique and often cou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorobenzene, as a primary feedstock, presents a unique and often counterintuitive reactivity profile in electrophilic aromatic substitution (EAS) reactions. This guide provides an in-depth analysis of the underlying principles governing the regioselectivity of EAS on the fluorobenzene ring. We will dissect the competing electronic effects of the fluorine substituent, provide detailed mechanistic insights for key transformations—including nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and present field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated aromatics.[4]

The Anomalous Role of Fluorine in Electrophilic Aromatic Substitution

The reactivity of a substituted benzene ring in EAS is governed by the electronic properties of the substituent. Substituents are broadly classified as "activating" (rate-enhancing) or "deactivating" (rate-retarding), and as "ortho-, para-" or "meta-" directing. The fluorine atom in fluorobenzene presents a classic case of competing electronic influences: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).[5][6]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful inductive pull on the sigma (σ) electrons of the C-F bond.[6] This effect withdraws electron density from the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. This deactivation is strongest at the ortho position and diminishes with distance.[5][7]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[8] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, as shown by the resonance structures below.[7][8] This effect counteracts the inductive withdrawal.

The interplay between these two opposing forces is unique among the halogens. For fluorine, the 2p orbital of the fluorine atom and the 2p orbital of the carbon atom have similar sizes and energies, allowing for effective orbital overlap.[9] This results in a more significant +M effect for fluorine compared to chlorine, bromine, or iodine, where the overlap between carbon's 2p orbital and the larger 3p, 4p, or 5p orbitals of the heavier halogens is less efficient.[9]

Despite the resonance donation, the potent -I effect of fluorine dominates, leading to an overall deactivation of the ring; all halobenzenes react more slowly than benzene itself in EAS reactions.[5][9] However, the +M effect, which directs electron density to the ortho and para positions, controls the regioselectivity of the reaction. Therefore, fluorine is an ortho-, para- director but an overall deactivating group .[5][10]

The Strong Preference for Para Substitution

A striking feature of EAS on fluorobenzene is the strong preference for substitution at the para position over the ortho position.[5][11] For instance, the nitration of fluorobenzene yields approximately 86% para-nitrofluorobenzene and only 13% of the ortho isomer.[5] This high para-selectivity is primarily attributed to the powerful -I effect of fluorine, which significantly deactivates the nearby ortho positions, making them less attractive to the incoming electrophile than the more distant para position.[5][7]

Figure 1: General mechanism for electrophilic aromatic substitution on fluorobenzene, highlighting the favored para-attack pathway.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of fluorobenzene is a well-studied reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

Reaction: C₆H₅F + HNO₃ + H₂SO₄ → F-C₆H₄-NO₂ + H₂O

The reaction is strongly para-selective.

IsomerPercentage Yield
ortho-Fluoronitrobenzene~13%[5]
meta-Fluoronitrobenzene<1%[5]
para-Fluoronitrobenzene~86%[5]
Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the fluorobenzene ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.

Reaction (Bromination): C₆H₅F + Br₂ + FeBr₃ → F-C₆H₄-Br + HBr

Similar to nitration, halogenation exhibits high para-selectivity. Achieving high yields of the para-isomer is crucial for synthesizing various pharmaceutical intermediates.[12] Direct fluorination of the ring is generally avoided due to the extreme reactivity of F₂, which can lead to non-selective reactions and ring rupture.[10][13]

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid.[13] The electrophile is sulfur trioxide (SO₃).

Reaction: C₆H₅F + SO₃ (in H₂SO₄) ⇌ F-C₆H₄-SO₃H

The reaction is reversible and yields primarily a mixture of 2-fluorobenzenesulfonic acid and 4-fluorobenzenesulfonic acid.[14] The para-isomer is typically the major product.[11][14]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. However, they are subject to significant limitations, particularly with deactivated aromatic rings.[15]

  • Alkylation: This reaction is often problematic with fluorobenzene. The deactivating nature of the fluorine substituent makes the ring less nucleophilic and thus less reactive than mono-halobenzenes like chlorobenzene.[15][16] Strong deactivation can render the ring unreactive to the conditions required for carbocation formation.

  • Acylation: Friedel-Crafts acylation is also challenging for the same reason of ring deactivation.[15] While it avoids the polyalkylation and carbocation rearrangement issues common in alkylation, the reaction requires harsh conditions and may result in low yields.[17] The acyl group is deactivating, which prevents further reactions.

Due to these limitations, alternative synthetic routes are often preferred for introducing alkyl or acyl groups to a fluorinated benzene ring.

Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to safety procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, is mandatory.

Protocol: Nitration of Fluorobenzene

This protocol is designed for the synthesis of 4-fluoronitrobenzene.

Materials:

  • Fluorobenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice-water bath

  • Separatory funnel

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • Prepare the Nitrating Mixture: In a round-bottom flask placed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid.[18] With continuous stirring, carefully add 21 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.[18]

  • Addition of Fluorobenzene: While maintaining the low temperature and stirring, add 17.5 mL of fluorobenzene dropwise to the nitrating mixture over 30 minutes. The reaction temperature should not exceed 55°C.[18]

  • Reaction: After the addition is complete, attach a condenser and warm the mixture to 60°C for 45 minutes, stirring or shaking intermittently.[18]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly over 150 mL of crushed ice in a beaker with stirring.

  • Separation: Transfer the mixture to a separatory funnel. Separate the lower organic layer (the product is denser than water).

  • Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with another 50 mL of water.[18]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via simple distillation to yield the product mixture, which can be further purified by fractional distillation or chromatography.

graphdict A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) < 10°C B Add Fluorobenzene Dropwise Keep Temp < 55°C A->B C Heat Reaction Mixture 60°C for 45 min B->C D Quench on Ice-Water C->D E Separate Organic Layer D->E F Wash with H₂O, NaHCO₃, H₂O E->F G Dry over MgSO₄ F->G H Isolate/Purify Product G->H

Figure 2: Experimental workflow for the nitration of fluorobenzene.

Protocol: Bromination of Fluorobenzene

This protocol is optimized for the high-yield synthesis of p-bromofluorobenzene.[12]

Materials:

  • Fluorobenzene (FB)

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Chloride (FeCl₃) or Iron powder

  • Solvent (optional, e.g., dichloromethane if reacting at very low temperatures)

  • Round-bottom flask with stirrer, dropping funnel, and gas trap (for HBr)

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • Setup: Charge a moisture-free, three-necked round-bottom flask with fluorobenzene and 0.5-2% by weight of anhydrous FeCl₃ catalyst.[19]

  • Cooling: Cool the reactor to a temperature below 0°C, ideally between -10°C and -20°C.[12]

  • Bromine Addition: With vigorous stirring, add a near-equimolar amount of liquid bromine dropwise from the addition funnel. Maintain the low temperature throughout the addition to maximize para-selectivity.[12][19]

  • Reaction: Continue stirring at the low temperature for 1-2 hours after the addition is complete, or until TLC/GC analysis indicates full consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully adding water to decompose the catalyst.

  • Separation and Washing: Transfer to a separatory funnel. Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by water, and then brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield high-purity p-bromofluorobenzene.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[2][3] Fluorine can:

  • Improve Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][20] Substituting a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life.[20]

  • Enhance Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.[2][3]

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][20]

Para-substituted fluorobenzene derivatives, synthesized via the reactions described herein, are critical building blocks for a vast array of pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs.[1][2]

Conclusion

Electrophilic aromatic substitution on fluorobenzene is a nuanced process dictated by the unique electronic duality of the fluorine substituent. While its strong inductive effect deactivates the ring, its resonance effect provides strong ortho-, para-direction, with a pronounced selectivity for the para position. This predictable regioselectivity is a powerful tool for synthetic chemists. Understanding the mechanisms and mastering the experimental protocols for reactions like nitration and halogenation are essential for researchers in drug discovery and materials science who aim to harness the beneficial properties of organofluorine compounds.

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  • Mechanisms of Thermal Isomerization of ortho-, meta-, and para-Difluorobenzene Isomers.
  • Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.
  • Question: 16-51 Predict the major product(s)
  • Fluorobenzene. Dalian Dingyan Pharmaceutical Chemical Co., Ltd..
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Exploratory

Solubility and Stability of 1-(4-Bromobutoxy)-2-fluorobenzene: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: 1-(4-Bromobutoxy)-2-fluorobenzene is a halogenated aromatic ether with potential applications as an intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-(4-Bromobutoxy)-2-fluorobenzene is a halogenated aromatic ether with potential applications as an intermediate in pharmaceutical synthesis and materials science. A thorough understanding of its solubility and stability is paramount for its effective use, from reaction optimization and purification to formulation and long-term storage. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed, state-of-the-art methodologies for their experimental determination. While specific experimental data for this molecule is not extensively available in public literature, this document leverages first principles of organic chemistry and established pharmaceutical stability testing guidelines to provide a robust framework for its characterization. We will explore the structural features governing its behavior in various solvents and its susceptibility to degradation under stress conditions, offering field-proven protocols for researchers to generate reliable data.

Physicochemical Profile and Structural Analysis

The behavior of 1-(4-Bromobutoxy)-2-fluorobenzene is dictated by its constituent functional groups: a 2-fluorobenzene ring, an ether linkage, and a 4-bromobutoxy alkyl chain.

  • Fluorobenzene Moiety: The fluorine atom is highly electronegative, inducing a dipole moment. However, the overall aromatic ring is nonpolar and hydrophobic. The fluorine substituent is generally stable and does not readily participate in nucleophilic aromatic substitution.

  • Ether Linkage (-O-): The ether group is relatively stable and unreactive under neutral conditions. It can act as a hydrogen bond acceptor, which may slightly influence its solubility in protic solvents.

  • Bromobutoxy Chain (-O-(CH₂)₄-Br): This is the most reactive part of the molecule. The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, which represents the most likely degradation pathway.[1][2] The four-carbon chain contributes significantly to the molecule's lipophilicity.

Overall, the molecule possesses a predominantly nonpolar, lipophilic character with a calculated LogP likely in the range of 3.5-4.5, suggesting poor aqueous solubility but good solubility in organic solvents.

Solubility Profile: Theoretical Considerations and Experimental Determination

Predicting solubility is guided by the principle of "like dissolves like." Given its structure, 1-(4-Bromobutoxy)-2-fluorobenzene is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar protic solvents.

Predicted Solubility in Common Solvents

The following table provides a qualitative prediction of solubility to guide solvent selection for synthesis, purification, and analysis.

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Hexanes, Toluene, Diethyl EtherHighThe large hydrophobic regions (benzene ring, alkyl chain) interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), THF, DMSOHigh to MediumThe molecule's dipole moment allows for favorable interactions with these solvents.
Polar Protic Methanol, EthanolMedium to LowThe ether linkage can accept hydrogen bonds, but the overall hydrophobic character limits solubility.
Aqueous Water, Buffers (pH 4-9)Very LowThe molecule lacks significant hydrogen bond donating groups and is largely lipophilic.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a thermodynamic (shake-flask) or kinetic solubility assay is recommended. The following protocol outlines a standard HPLC-UV based method.

Objective: To determine the thermodynamic solubility of 1-(4-Bromobutoxy)-2-fluorobenzene in a selected solvent (e.g., a buffered aqueous solution or a biorelevant medium).

Materials:

  • 1-(4-Bromobutoxy)-2-fluorobenzene (solid)

  • Selected solvent system

  • HPLC or UPLC system with UV detector

  • Calibrated analytical balance

  • Vortex mixer and orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., 10 mg/mL in Acetonitrile).

  • Calibration Curve: Generate a multi-point calibration curve (e.g., 1-100 µg/mL) by diluting the stock solution into the mobile phase. This curve will be used to quantify the concentration in the solubility samples.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess of the solid compound to a known volume of the test solvent (e.g., 2 mg to 1 mL of buffer) in a glass vial. This ensures that a saturated solution is formed.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for 1-2 hours for undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

    • Immediately dilute the filtered supernatant with mobile phase to a concentration within the range of the calibration curve.

  • Analysis:

    • Inject the diluted samples onto the HPLC system.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility.

Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Concentrated Stock (e.g., in ACN) prep_cal Create HPLC Calibration Curve prep_stock->prep_cal prep_sample Add Excess Solid to Test Solvent equilibrate Equilibrate on Shaker (24h, controlled temp) prep_sample->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter dilute Dilute Sample into Calibration Range filter->dilute analyze Analyze via HPLC-UV dilute->analyze calculate Calculate Concentration (using calibration curve) analyze->calculate result Report Solubility (e.g., µg/mL) calculate->result

Caption: Workflow for thermodynamic solubility determination.

Stability Profile: Degradation Pathways and Assessment

The stability of a compound is critical for determining its shelf-life, storage conditions, and potential for generating impurities.[3][4][5] For 1-(4-Bromobutoxy)-2-fluorobenzene, the primary site of instability is the C-Br bond.

Anticipated Degradation Pathways
  • Hydrolysis: This is the most probable degradation pathway, especially in the presence of water or other nucleophiles. The bromide is a good leaving group, and the primary carbon is susceptible to Sₙ2 attack by water (neutral hydrolysis) or hydroxide ions (base-catalyzed hydrolysis), yielding 2-fluoro-4-(4-hydroxybutoxy)benzene.[2]

  • Oxidation: While the ether and aromatic ring are relatively stable to oxidation, aggressive oxidative conditions could potentially lead to degradation, although this is considered a minor pathway.

  • Photodegradation: Aromatic systems can absorb UV light, which may lead to photolytic cleavage, though this is often slower than hydrolytic degradation.

  • Thermal Degradation: The compound is expected to be reasonably stable at ambient temperatures, but elevated temperatures can accelerate hydrolysis and other decomposition reactions.

Experimental Protocol for Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish a stability-indicating analytical method.[6]

Objective: To assess the stability of 1-(4-Bromobutoxy)-2-fluorobenzene under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

Materials:

  • Compound solution (e.g., 1 mg/mL in ACN/water)

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% H₂O₂

  • HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare separate aliquots of the compound solution for each stress condition. Include a control sample stored at 5°C.

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60°C for 24-48 hours.

  • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at room temperature for 2-8 hours (basic hydrolysis is typically much faster).

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a sample of the solution at 80°C for 72 hours.

  • Photostability: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method (e.g., a gradient C18 method).

    • Use a PDA detector to check for peak purity and a MS detector to identify the mass of any degradation products.

Data Presentation: Forced Degradation Summary

The results should be summarized in a table to clearly show the extent of degradation and the formation of impurities.

Stress ConditionDuration/TempAssay (% Initial)Major Degradant 1 (% Peak Area)Total Impurities (%)
Control 0 hours100.0Not Detected< 0.1
0.1 M HCl 48h / 60°CDataDataData
0.1 M NaOH 8h / 25°CDataDataData
3% H₂O₂ 24h / 25°CDataDataData
Thermal 72h / 80°CDataDataData
Photolytic ICH Q1BDataDataData
Table to be populated with experimental data.
Stability Study Workflow

G cluster_stress Forced Degradation Conditions start Prepare Solution of 1-(4-Bromobutoxy)-2-fluorobenzene acid Acidic (HCl, 60°C) start->acid base Basic (NaOH, RT) start->base oxid Oxidative (H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Report % Degradation and Identify Degradants analysis->report

Caption: Workflow for a forced degradation stability study.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended to ensure the integrity of 1-(4-Bromobutoxy)-2-fluorobenzene:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential hydrolysis.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Moisture: Protect from moisture and humidity to prevent hydrolysis. Store in a tightly sealed container, preferably with a desiccant.

  • Light: Protect from direct sunlight and strong UV sources.

Conclusion

While lacking specific published experimental data, a detailed analysis of the structure of 1-(4-Bromobutoxy)-2-fluorobenzene allows for robust predictions of its solubility and stability. The compound is anticipated to be a lipophilic molecule with good solubility in common organic solvents and poor solubility in water. Its primary liability is the bromoalkane moiety, which is susceptible to nucleophilic substitution, particularly hydrolysis. The provided experimental protocols offer a clear and validated path for researchers to quantitatively determine the solubility and stability profile of this compound, enabling its confident use in research and development.

References

  • Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1992). Biodegradation of haloalkanes.
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

  • StudySmarter. (2023). Hydrolysis Of Halogenoalkanes. Retrieved from [Link]

  • Patel, R. M., & Patel, P. M. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Wang, Y., et al. (2017). Computational evidence for the degradation mechanism of haloalkane dehalogenase LinB and mutants of Leu248 to 1-chlorobutane. Physical Chemistry Chemical Physics, 19(3), 2109-2117.
  • Slater, J. H., Bull, A. T., & Hardman, D. J. (1995). BIODEGRADATION OF HALOGENATED COMPOUNDS.
  • PharmaTalks. (2024). Stability Testing for Pharmaceutical Products | Complete Guide.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Banerjee, S., Yalkowsky, S. H., & Valvani, S. C. (1980). Calculation of Aqueous Solubility of Organic Compounds. Environmental Science & Technology, 14(10), 1227-1229.

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Foundational

An In-Depth Technical Guide to the Synthetic Routes of Substituted (4-Bromobutoxy)benzenes

Substituted (4-bromobutoxy)benzenes are a critical class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals and functional materials. Their unique structure, featuring a substitu...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted (4-bromobutoxy)benzenes are a critical class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals and functional materials. Their unique structure, featuring a substituted aromatic ring connected to a reactive bromobutyl chain via an ether linkage, allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this valuable class of compounds, with a focus on the widely utilized Williamson ether synthesis and its variations. We will delve into the mechanistic underpinnings of these reactions, the influence of substituents on reaction outcomes, and provide detailed experimental protocols for the synthesis of key derivatives.

The Workhorse of Aryl Ether Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, remains the most prevalent and versatile method for the preparation of substituted (4-bromobutoxy)benzenes.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion, generated by the deprotonation of a substituted phenol, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[2] In the context of our target molecules, this involves the reaction of a substituted phenoxide with 1,4-dibromobutane.

Mechanistic Insights

The reaction is initiated by the deprotonation of the parent phenol using a suitable base to form the corresponding phenoxide. The choice of base is crucial and is often dictated by the acidity of the phenol. For many substituted phenols, inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[2][3] The resulting phenoxide then attacks one of the primary carbons of 1,4-dibromobutane in a classic SN2 fashion.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products phenol Substituted Phenol (Ar-OH) phenoxide Substituted Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation dibromobutane 1,4-Dibromobutane (Br-(CH₂)₄-Br) product Substituted (4-Bromobutoxy)benzene (Ar-O-(CH₂)₄-Br) dibromobutane->product base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack byproduct Salt (e.g., KBr)

Figure 1: General workflow for the Williamson ether synthesis of substituted (4-bromobutoxy)benzenes.

The Influence of Substituents

The electronic nature of the substituent on the aromatic ring significantly influences the nucleophilicity of the corresponding phenoxide. Electron-donating groups (EDGs), such as alkyl groups (e.g., methyl in p-cresol), increase the electron density on the oxygen atom, thereby enhancing its nucleophilicity and generally leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the oxygen, making the phenoxide less nucleophilic and potentially slowing down the reaction.

Enhancing Efficiency: Phase-Transfer Catalysis

A significant improvement to the classical Williamson ether synthesis for preparing substituted (4-bromobutoxy)benzenes is the use of phase-transfer catalysis (PTC).[4] This technique is particularly advantageous when dealing with a biphasic reaction mixture, where the phenoxide salt is soluble in an aqueous phase and the 1,4-dibromobutane is soluble in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkyl halide.[5] This approach often leads to faster reaction times, milder reaction conditions, and improved yields.[4][6]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenoxide_aq Ar-O⁻ Na⁺ catalyst_org Q⁺O-Ar phenoxide_aq->catalyst_org Ion Exchange catalyst_aq Q⁺X⁻ catalyst_aq->catalyst_org dibromobutane_org Br-(CH₂)₄-Br product_org Ar-O-(CH₂)₄-Br dibromobutane_org->product_org product_org->catalyst_aq Catalyst Regeneration catalyst_org->product_org SN2 Reaction

Figure 2: Simplified mechanism of phase-transfer catalysis in Williamson ether synthesis.

Comparative Data on Synthetic Routes

The choice between conventional heating and phase-transfer catalysis often depends on the specific substrate and desired process efficiency. The following table provides a comparative overview of typical yields for the synthesis of various substituted (4-bromobutoxy)benzenes.

Substituent (para-)Phenol DerivativeSynthetic MethodTypical Yield (%)
-HPhenolWilliamson Ether Synthesis~75-85%
-CH₃p-CresolWilliamson Ether Synthesis~80-90%
-NO₂p-NitrophenolWilliamson Ether Synthesis~60-70%
-CNp-CyanophenolWilliamson Ether Synthesis~65-75%
-HPhenolPhase-Transfer Catalysis>90%
-CH₃p-CresolPhase-Transfer Catalysis>95%
-NO₂p-NitrophenolPhase-Transfer Catalysis~80-90%
-CNp-CyanophenolPhase-Transfer Catalysis~85-95%

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of representative substituted (4-bromobutoxy)benzenes.

Synthesis of 4-(4-Bromobutoxy)benzonitrile (Conventional Method)

This protocol describes the synthesis of a (4-bromobutoxy)benzene with an electron-withdrawing group.

Materials:

  • 4-Hydroxybenzonitrile (p-cyanophenol)

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add 1,4-dibromobutane (3.0-5.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(4-bromobutoxy)benzonitrile as a white solid.

Synthesis of 1-(4-Bromobutoxy)-4-nitrobenzene (Phase-Transfer Catalysis)

This protocol illustrates the synthesis of a (4-bromobutoxy)benzene with a strong electron-withdrawing group using PTC.

Materials:

  • 4-Nitrophenol

  • 1,4-Dibromobutane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) and TBAB (0.05-0.1 eq) in a solution of NaOH in water.

  • Add a solution of 1,4-dibromobutane (2.0-3.0 eq) in toluene to the aqueous mixture.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-bromobutoxy)-4-nitrobenzene as a pale yellow solid.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most common method, other strategies can be employed for the synthesis of substituted aryl ethers, although their application to (4-bromobutoxy)benzenes is less frequently reported.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol to form an aryl ether.[7][8] This method is typically used for the synthesis of diaryl ethers but can be adapted for alkyl aryl ethers. It often requires high temperatures and polar aprotic solvents.[7] For the synthesis of substituted (4-bromobutoxy)benzenes, this would involve the reaction of a substituted aryl halide with 4-bromobutanol in the presence of a copper catalyst and a base.

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds.[9] This method allows for the coupling of aryl halides or triflates with alcohols to form aryl ethers under relatively mild conditions.[9][10] The synthesis of substituted (4-bromobutoxy)benzenes via this route would involve the reaction of a substituted aryl halide with 4-bromobutanol, catalyzed by a palladium-phosphine complex.

Purification and Characterization

Purification of the final substituted (4-bromobutoxy)benzene products is typically achieved through column chromatography on silica gel or recrystallization.[11] The choice of purification method depends on the physical properties of the product (solid or oil) and the nature of the impurities.

Characterization of the synthesized compounds is routinely performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and the substituents on the aromatic ring.

Conclusion

The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, stands as the most robust and versatile method for the synthesis of substituted (4-bromobutoxy)benzenes. The choice of reaction conditions, including the base, solvent, and use of a phase-transfer catalyst, can be tailored to the specific electronic and steric properties of the substituent on the phenol. While alternative methods like the Ullmann condensation and Buchwald-Hartwig etherification exist, they are less commonly employed for this specific class of compounds. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently synthesize these valuable chemical intermediates.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (2023, November 29). Retrieved January 12, 2026, from [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.). Retrieved January 12, 2026, from [Link]

  • Williamson Synthesis Lab Report. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. (n.d.). Google Patents.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 2). Retrieved January 12, 2026, from [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

  • 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • m-BROMONITROBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 3483-3498.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved from [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). Retrieved January 12, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PMC - NIH. Retrieved from [Link]

  • De Zani, D., & Colombo, M. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Journal of Flow Chemistry, 2(1), 5-7.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • (4-Bromobutoxy)benzene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2006). ResearchGate. Retrieved from [Link]

  • How to make Nitrobenzene. (2015, September 2). YouTube. Retrieved January 12, 2026, from [Link]

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Protocols & Analytical Methods

Method

Streamlined Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene via Williamson Ether Synthesis: A Detailed Protocol for Pharmaceutical Intermediates

Application Note: A-WES-2401 Senior Application Scientist: Dr. Evelyn Reed Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-bromobutoxy)-2-fluorobenzene, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-WES-2401

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-bromobutoxy)-2-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The methodology centers on the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information to ensure a successful and reproducible synthesis.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers due to its reliability and broad scope.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a suitable leaving group.[2][4][5]

This application note focuses on the specific synthesis of 1-(4-bromobutoxy)-2-fluorobenzene from 2-fluorophenol and 1,4-dibromobutane. This target molecule is of significant interest in medicinal chemistry, serving as a versatile building block for more complex molecular architectures. The presence of both a fluoro and a bromo substituent provides orthogonal handles for subsequent cross-coupling reactions and other transformations.

Reaction Principle and Mechanism

The synthesis of 1-(4-bromobutoxy)-2-fluorobenzene is achieved by the reaction of 2-fluorophenol with 1,4-dibromobutane in the presence of a suitable base. The reaction proceeds in two key steps:

  • Deprotonation: The weakly acidic phenolic proton of 2-fluorophenol is removed by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to generate the more nucleophilic 2-fluorophenoxide anion.

  • Nucleophilic Substitution (SN2): The resulting 2-fluorophenoxide attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion as the leaving group. This bimolecular nucleophilic substitution reaction forms the desired ether linkage.[2][4]

An excess of 1,4-dibromobutane is typically used to minimize the formation of the bis-arylated byproduct.

Experimental Protocol

This section outlines the detailed, step-by-step methodology for the synthesis of 1-(4-bromobutoxy)-2-fluorobenzene.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
2-FluorophenolReagentPlus®, 99%Sigma-Aldrich367-12-4
1,4-Dibromobutane99%Acros Organics110-52-1
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9
Deionized Water7732-18-5
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenol (5.60 g, 50.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv) to the flask.

  • Add 100 mL of acetone to the flask.

  • Add 1,4-dibromobutane (21.59 g, 100.0 mmol, 2.0 equiv) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete (as indicated by the consumption of 2-fluorophenol), allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a 500 mL separatory funnel and wash with 2 x 50 mL of deionized water, followed by 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain 1-(4-bromobutoxy)-2-fluorobenzene as a colorless to pale yellow oil.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Fluorophenol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9][10]

  • 1,4-Dibromobutane: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13][14][15]

  • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17][18][19][20]

  • Acetone and Dichloromethane: Flammable and volatile solvents. Avoid inhalation of vapors.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.

Results and Characterization

The successful synthesis of 1-(4-bromobutoxy)-2-fluorobenzene can be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Yield Typically 70-85%
¹H NMR (CDCl₃, 400 MHz) δ 7.10-6.90 (m, 4H), 4.08 (t, J = 6.0 Hz, 2H), 3.49 (t, J = 6.4 Hz, 2H), 2.10-2.00 (m, 2H), 1.98-1.88 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 154.0 (d, J = 245.0 Hz), 146.0 (d, J = 10.0 Hz), 124.5 (d, J = 3.5 Hz), 121.8 (d, J = 7.0 Hz), 116.5 (d, J = 18.0 Hz), 115.8, 68.2, 33.5, 29.5, 27.9
Mass Spectrometry (EI) m/z (relative intensity): 248/250 (M⁺, 1:1)

Discussion and Mechanistic Insights

The choice of reagents and reaction conditions is critical for the successful synthesis of 1-(4-bromobutoxy)-2-fluorobenzene.

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol without promoting significant side reactions. Stronger bases, such as sodium hydride, could also be used but may lead to increased elimination byproducts.[21]

  • Solvent Choice: Acetone is a suitable polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 reaction. Other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile could also be employed.[1]

  • Stoichiometry: The use of a twofold excess of 1,4-dibromobutane is a key strategy to favor the desired mono-alkylation product over the formation of the bis-arylated ether. This is a common tactic in Williamson ether syntheses where the alkylating agent has two potential reaction sites.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the Williamson ether synthesis of 1-(4-bromobutoxy)-2-fluorobenzene.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 2-Fluorophenol phenoxide 2-Fluorophenoxide Anion phenol->phenoxide + K₂CO₃ dibromobutane 1,4-Dibromobutane product 1-(4-Bromobutoxy)-2-fluorobenzene base K₂CO₃ byproduct KHCO₃ + KBr phenoxide->product + 1,4-Dibromobutane

Figure 1: Reaction scheme for the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 1-(4-bromobutoxy)-2-fluorobenzene. The protocol detailed in this application note is robust and can be readily implemented in a standard laboratory setting. By carefully controlling the reaction conditions and stoichiometry, high yields of the desired product can be achieved. This versatile intermediate holds significant potential for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Enartis. (2015, August 5). Safety Data Sheet: POTASSIUM CARBONATE. Retrieved from [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.
  • Loba Chemie. (2016, July 11). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Fluorophenol. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: 1,4-DIBROMOBUTANE. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

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Application

Protocol for the N-alkylation of heterocycles with 1-(4-Bromobutoxy)-2-fluorobenzene

Application Note & Protocol Strategic N-Alkylation of Heterocycles Utilizing 1-(4-Bromobutoxy)-2-fluorobenzene for Drug Discovery Scaffolds Introduction: The Central Role of N-Alkylated Heterocycles Nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Alkylation of Heterocycles Utilizing 1-(4-Bromobutoxy)-2-fluorobenzene for Drug Discovery Scaffolds

Introduction: The Central Role of N-Alkylated Heterocycles

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in over 85% of all biologically active molecules.[1] Their prevalence stems from their ability to engage in specific hydrogen bonding interactions, modulate physicochemical properties such as solubility and lipophilicity, and serve as rigid frameworks for presenting pharmacophoric elements to biological targets.[2][3][4][5] The functionalization of these heterocycles via N-alkylation is a cornerstone strategy in drug discovery, enabling the systematic exploration of chemical space to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This application note provides a detailed protocol and scientific rationale for the N-alkylation of various nitrogen heterocycles using 1-(4-bromobutoxy)-2-fluorobenzene. This specific alkylating agent is of particular interest as it introduces a flexible four-carbon butoxy linker and a synthetically versatile 2-fluorophenyl group in a single, efficient step. The primary alkyl bromide functionality ensures robust reactivity, while the fluorinated aromatic ring offers a handle for subsequent modifications (e.g., nucleophilic aromatic substitution, cross-coupling reactions) and can enhance metabolic stability and binding affinity.

The Underlying Chemistry: A Classic Sₙ2 Mechanism

The N-alkylation of a heterocycle with an alkyl halide, such as 1-(4-bromobutoxy)-2-fluorobenzene, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] This is a well-established and reliable transformation in organic synthesis.[8][9]

Causality of the Mechanism:

  • Nucleophile Activation: The nitrogen atom of the heterocycle must be sufficiently nucleophilic to attack the electrophilic carbon of the alkyl halide. For many heterocycles (e.g., imidazoles, triazoles, indoles), the N-H proton is acidic. A base is used to deprotonate this nitrogen, creating a highly nucleophilic anionic species.[9]

  • Concerted Attack: The resulting heterocyclic anion acts as the nucleophile, attacking the carbon atom bonded to the bromine (the electrophile). This attack occurs from the backside relative to the bromine atom.

  • Transition State & Inversion: The reaction proceeds through a single, concerted transition state where the N-C bond is forming concurrently as the C-Br bond is breaking.

  • Leaving Group Departure: The bromide ion is an excellent leaving group due to its stability as an anion, which drives the reaction to completion.

The choice of a primary alkyl bromide like 1-(4-bromobutoxy)-2-fluorobenzene is deliberate. Primary carbons are sterically unhindered, maximizing their accessibility for backside attack and minimizing the competing E2 elimination side reaction that is often problematic with secondary and tertiary alkyl halides.[6][7]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Het_N Heterocycle-N⁻ (Nucleophile) TS [Het_N---C---Br]⁻ᵟ Het_N->TS Backside Attack AlkylBr Br-CH₂(CH₂)₃-O-Ph-F (Electrophile) AlkylBr->TS Product Heterocycle-N-CH₂(CH₂)₃-O-Ph-F TS->Product N-C Bond Forms Br_ion Br⁻ (Leaving Group) TS->Br_ion C-Br Bond Breaks

Caption: Sₙ2 mechanism for N-alkylation.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the N-alkylation of a generic N-H heterocycle. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.

3.1. Materials and Equipment

  • Reagents: Heterocycle (1.0 equiv.), 1-(4-Bromobutoxy)-2-fluorobenzene (1.05-1.2 equiv.), Base (e.g., K₂CO₃, 2.0 equiv.), Anhydrous Solvent (e.g., DMF or Acetonitrile).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle or oil bath, nitrogen/argon inlet, standard glassware for work-up, silica gel for column chromatography.

3.2. Step-by-Step Methodology

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the heterocycle (e.g., 5 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.38 g, 10 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL, ~0.2 M). Stir the resulting suspension at room temperature for 15 minutes. Rationale: This pre-stirring allows for the initial deprotonation of the heterocycle by the solid base at the liquid-solid interface.

  • Reagent Addition: Add 1-(4-bromobutoxy)-2-fluorobenzene (1.38 g, 5.25 mmol, 1.05 equiv.) to the suspension via syringe. Rationale: A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable heterocycle.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting heterocycle is consumed (typically 4-12 hours).

  • Reaction Quench and Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Rationale: The aqueous quench removes the inorganic base and highly polar DMF solvent.

  • Organic Phase Treatment: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Workflow node_step node_step node_action node_action node_check node_check node_final node_final A 1. Add Heterocycle & Base to Flask under N₂ B 2. Add Anhydrous Solvent (DMF) & Stir 15 min A->B C 3. Add Alkylating Agent B->C D 4. Heat to 60-80 °C C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Cool to RT & Quench with Water E->F Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for N-alkylation.

Key Parameters for Protocol Optimization

The success and efficiency of the N-alkylation reaction hinge on the judicious selection of the base and solvent, tailored to the specific heterocycle's properties.

4.1. The Role of the Base The base's primary function is to deprotonate the heterocycle, enhancing its nucleophilicity. The choice of base is critical and depends on the pKa of the N-H proton. A base that is too weak will result in a slow or incomplete reaction, while one that is excessively strong can lead to side reactions or be difficult to handle.

BasepKa (Conjugate Acid)Typical SolventComments
K₂CO₃ ~10.3DMF, AcetonitrileMild, inexpensive, and effective for moderately acidic heterocyles (e.g., imidazoles, benzimidazoles).[10][11]
Cs₂CO₃ ~10.3DMF, AcetonitrileMore soluble and often more effective than K₂CO₃, especially for less reactive systems.
NaH ~36THF, DMFA very strong, non-nucleophilic base. Used for weakly acidic heterocycles (e.g., indoles, carbazoles). Requires anhydrous conditions.[12]
DBU ~13.5THF, AcetonitrileA strong, non-nucleophilic organic base. Useful for reactions requiring milder, homogeneous conditions.[13]

4.2. The Influence of the Solvent The solvent must solubilize the reactants and facilitate the Sₙ2 mechanism. Polar aprotic solvents are ideal as they can solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[8]

SolventDielectric Constant (ε)Boiling Point (°C)Comments
DMF 37153Excellent solvating power for a wide range of substrates. High boiling point allows for a wide temperature range.[14]
Acetonitrile 3882Good alternative to DMF; easier to remove under vacuum.[10]
Acetone 2156A less polar option, suitable for more reactive systems. Lower boiling point limits reaction temperature.[10]
DMSO 47189Highly polar, but can be difficult to remove and may decompose at high temperatures.[15]

4.3. Controlling Regioselectivity For unsymmetrical heterocycles with multiple potential nitrogen nucleophiles (e.g., 1,2,4-triazole, substituted imidazoles), regioselectivity is a critical consideration.[13][16] The site of alkylation is governed by a combination of electronic and steric factors:

  • Electronic Effects: Alkylation generally occurs on the most nucleophilic nitrogen. Electron-donating groups increase the nucleophilicity of adjacent nitrogens, while electron-withdrawing groups decrease it.

  • Steric Hindrance: Alkylation is favored at the less sterically hindered nitrogen atom. This is known as the "Bulky Base" or "Bulky Electrophile" effect.[17] For 1,2,4-triazole, alkylation often favors the N1 position over the N2 or N4 positions, though mixtures are common.[13]

  • Thermodynamic vs. Kinetic Control: The initial site of alkylation (kinetic product) may not be the most stable product. Under certain conditions (e.g., elevated temperature), isomerization to the thermodynamically favored regioisomer can occur.

Troubleshooting Common Issues
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak for the heterocycle's pKa.2. Insufficient temperature.3. Reagents are wet.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[12]2. Increase reaction temperature in 10-20 °C increments.3. Ensure all reagents and solvents are anhydrous.
Mixture of Regioisomers Inherent electronic/steric properties of the heterocycle.1. Screen different solvents and bases to alter selectivity.2. Lower the reaction temperature to favor the kinetic product.3. If inseparable, consider a protecting group strategy to block one nitrogen site.[17]
Formation of Dialkylated Salt The N-alkylated product is still nucleophilic and reacts again.1. Use the heterocycle in slight excess (1.1-1.2 equiv.).2. Add the alkylating agent slowly (dropwise) to the reaction mixture.3. Monitor the reaction closely and stop it once the starting material is consumed.[17]
Difficult Purification Product has similar polarity to starting material or side products.1. Optimize the reaction to go to full conversion.2. Try a different column chromatography system (e.g., reverse-phase) or consider crystallization.

References

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications (RSC Publishing).

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central (PMC).

  • Best Conditions For N-Alkylation? Sciencemadness.org.

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository.

  • Williamson ether synthesis. Wikipedia.

  • (PDF) Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. ResearchGate.

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. OUCI.

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PubMed Central (PMC).

  • Williamson Ether Synthesis. Name-Reaction.com.

  • Selective N‐alkylation of triazole. ResearchGate.

  • N alkylation at sp3 Carbon Reagent Guide. GSK Solvent Selection Guide.

  • Williamson Ether Synthesis. ChemTalk.

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate.

  • Williamson ether synthesis (video). Khan Academy.

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate.

  • N‐Alkyl‐N‐Aryl Heterocycles: Importance, Synthesis, and Contribution of Metallaphotoredox Catalysis. ResearchGate.

  • N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. Journal of Organic and Pharmaceutical Chemistry.

  • Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation. Journal of the American Chemical Society.

  • Heterocycles in Medicinal Chemistry. PubMed Central (PMC).

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central (PMC).

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing).

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate.

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate.

  • (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate.

  • the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. ResearchGate.

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar.

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate.

  • Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. ResearchGate.

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

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Method

Application Note &amp; Protocol: Selective Cleavage of the Aryl-Alkyl Ether Bond in 1-(4-Bromobutoxy)-2-fluorobenzene

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Introduction: Strategic Deprotection in Complex Molecule Synthesis The cleavage of aryl-alkyl ethers is a fundament...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: Strategic Deprotection in Complex Molecule Synthesis

The cleavage of aryl-alkyl ethers is a fundamental transformation in organic synthesis, pivotal for the deprotection of phenol moieties. Phenols are crucial structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The ether linkage, particularly the aryl-alkyl ether, is prized for its general stability under a wide range of reaction conditions, making it an excellent protecting group for the often-reactive hydroxyl functionality of phenols.[1][2]

This document provides a comprehensive guide to the selective cleavage of the ether bond in 1-(4-Bromobutoxy)-2-fluorobenzene , a substrate featuring both an aryl ether linkage and a terminal alkyl halide. The successful cleavage of this molecule yields 2-fluorophenol and 1,4-dibromobutane, both valuable intermediates for further synthetic elaboration.

We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol using the highly effective Lewis acid Boron Tribromide (BBr₃), discuss critical safety considerations, and present a milder alternative for sensitive substrates.

Mechanistic Rationale: The Role of Lewis Acids in Aryl-Alkyl Ether Cleavage

The carbon-oxygen bond in an aryl-alkyl ether exhibits distinct reactivity profiles. The aryl C-O bond is robust due to the sp² hybridization of the carbon and resonance stabilization, rendering it resistant to nucleophilic attack. Consequently, cleavage reactions selectively target the more susceptible alkyl C-O bond.

The reaction typically proceeds via a nucleophilic substitution pathway, which can be facilitated by strong protic acids (like HBr or HI) or, more commonly and efficiently, by potent Lewis acids.[1][2][3] Boron tribromide (BBr₃) is one of the most powerful and widely utilized reagents for this purpose.[4][5][6]

The mechanism for BBr₃-mediated cleavage involves several key steps:

  • Lewis Acid Adduct Formation: The electron-deficient boron atom of BBr₃ coordinates with the lone pair electrons of the ether oxygen. This coordination transforms the alkoxy group into an excellent leaving group, a boronate complex.[7][8]

  • Nucleophilic Attack: A bromide ion, either from the same BBr₃ molecule or another equivalent in solution, acts as a nucleophile. It attacks the electrophilic carbon of the alkyl chain adjacent to the oxygen atom in a bimolecular (Sₙ2) fashion.[1][7]

  • Bond Cleavage & Intermediate Formation: The Sₙ2 attack cleaves the alkyl C-O bond, displacing a phenoxy-dibromoborane intermediate and forming the alkyl bromide (in this case, 1,4-dibromobutane).

  • Hydrolysis: The reaction is completed by an aqueous workup, during which the phenoxy-dibromoborane intermediate is hydrolyzed to release the final 2-fluorophenol product.

Recent density functional theory (DFT) calculations have further refined this mechanism, suggesting a pathway involving charged intermediates and the potential for one equivalent of BBr₃ to cleave up to three equivalents of an ether.[4][5][9][10]

BBr3_Mechanism cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2 & 3: SN2 Attack & Cleavage cluster_2 Step 4: Hydrolysis Substrate Ar-O-R Adduct Ar-O⁺(BBr₃⁻)-R Substrate->Adduct Coordination BBr3 BBr₃ BBr3->Adduct Intermediate [Br⁻---R---O⁺(BBr₂)-Ar]‡ Adduct->Intermediate SN2 Attack by Br⁻ Products1 R-Br + Ar-O-BBr₂ Intermediate->Products1 FinalProducts Ar-OH + B(OH)₃ + 2HBr Products1->FinalProducts H2O H₂O (Workup) H2O->FinalProducts

Caption: BBr₃-mediated cleavage of an aryl-alkyl ether.

Protocol 1: Ether Cleavage using Boron Tribromide (BBr₃)

This protocol is optimized for the efficient cleavage of 1-(4-Bromobutoxy)-2-fluorobenzene.

Critical Safety Precautions

Boron tribromide is a highly hazardous substance that demands rigorous safety protocols.

  • Corrosivity and Reactivity: BBr₃ is extremely corrosive and reacts violently with water and moisture, releasing toxic and corrosive hydrogen bromide (HBr) gas.[11][12][13] All operations must be conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).

  • Toxicity: It causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[11][14]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant laboratory coat, chemical splash goggles, a face shield, and chemical-resistant double-layered gloves (e.g., nitrile).[11][15]

  • Handling: All manipulations must be performed in a properly certified chemical fume hood.[11] Use syringes and cannulas that have been oven or flame-dried.

  • Waste Disposal: Unreacted BBr₃ must be quenched carefully before disposal. Contaminated materials should be treated as hazardous waste according to institutional guidelines.[12]

Experimental Workflow

Caption: Workflow for BBr₃-mediated ether cleavage.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(4-Bromobutoxy)-2-fluorobenzene≥97%CommercialStarting Material (SM)
Boron Tribromide Solution1.0 M in DCMCommercialHighly moisture-sensitive
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialUsed as reaction solvent
Deionized Water-In-houseFor workup
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralization during workup (optional)
Brine (Saturated NaCl)Saturated SolutionLab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying organic layer
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Hexanes / Ethyl AcetateHPLC GradeCommercialFor chromatography
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(4-Bromobutoxy)-2-fluorobenzene (e.g., 2.65 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) via syringe to dissolve the substrate.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add the boron tribromide solution (1.0 M in DCM, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes using a syringe. A white precipitate of the BBr₃-ether adduct may form.[16]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. In a separate flask, prepare 50 mL of crushed ice or ice-cold water. CAUTION: Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in the fume hood. This process is highly exothermic and will release HBr gas.

  • Workup & Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford pure 2-fluorophenol.

Expected Results
ParameterValue
Starting Material2.65 g (10.0 mmol)
BBr₃ (1.0 M in DCM)12.0 mL (12.0 mmol)
Reaction Time4 hours
Expected Product2-Fluorophenol
Theoretical Yield1.12 g
Typical Actual Yield0.95 - 1.06 g (85-95%)
AppearanceColorless to pale yellow oil/solid

Alternative Protocol: Mild Cleavage with in situ Generated TMSI

For substrates containing functionalities sensitive to the harshness of BBr₃, trimethylsilyl iodide (TMSI) offers a milder alternative. TMSI can be conveniently and safely generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[17][18]

The mechanism involves the formation of a silyl oxonium ion, followed by Sₙ2 attack of the iodide nucleophile.[17][19] The resulting aryl trimethylsilyl ether is then hydrolyzed during workup to yield the phenol.[19][20]

Brief Protocol:

  • In a dry flask under N₂, dissolve 1-(4-Bromobutoxy)-2-fluorobenzene (1 equiv) and sodium iodide (1.5 equiv) in dry acetonitrile.

  • Add trimethylsilyl chloride (1.3 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and wash the organic layer with water and brine.

  • To cleave the silyl ether, stir the organic solution with a dilute acid (e.g., 1M HCl) or methanol for 1-2 hours.

  • Dry the final organic layer over sodium sulfate, concentrate, and purify as described above.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient BBr₃- Reaction time too short- Low temperature- Add another 0.2-0.5 equivalents of BBr₃.- Increase reaction time.- Allow the reaction to proceed at room temperature.
Low Yield - Incomplete reaction- Loss during workup- Moisture contamination- Ensure reaction completion by TLC.- Ensure proper phase separation during extraction.- Use rigorously dried glassware and anhydrous solvents.
Formation of Byproducts - Reaction too warm- Extended reaction time- Maintain lower temperatures (0 °C or -78 °C) during BBr₃ addition and initial reaction phase.[21]- Do not let the reaction run significantly longer than needed.

Conclusion

The cleavage of the aryl-alkyl ether in 1-(4-Bromobutoxy)-2-fluorobenzene is most effectively achieved using boron tribromide in an anhydrous solvent. The reaction proceeds with high efficiency at moderate temperatures, providing excellent yields of the desired 2-fluorophenol. Due to the hazardous nature of BBr₃, strict adherence to safety protocols is paramount. For substrates incompatible with strong Lewis acids, an alternative method using in situ generated trimethylsilyl iodide provides a milder and viable synthetic route. Mastery of these protocols provides the synthetic chemist with a robust tool for the strategic deprotection of phenolic ethers in complex molecule synthesis.

References

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
  • Lord, R. L., et al. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Kosak, T. M., et al. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr₃‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.
  • University of Wisconsin-Madison. (n.d.). Boron Tribromide Safety Data Sheet. UW-Madison Office of Chemical Safety.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Semantic Scholar. (n.d.).
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Sigma-Aldrich. (2025).
  • Amherst College. (2022). Standard Operating Procedures (SOP) for Working with Boron Tribromide. Amherst College Environmental Health & Safety.
  • Loba Chemie. (2019). Boron Tribromide 99% Extra Pure MSDS.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Organic Syntheses. (n.d.). Iodotrimethylsilane. Org. Synth. 1980, 59, 35.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI). ACS GCI Reagent Guides.
  • University of Calgary. (n.d.). Cleavage of Aryl Ethers by HI or HBr. ucalgary.ca.
  • The Organic Chemistry Tutor. (2018). Ether cleavage with strong acids. YouTube.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). TMS Iodide. ACS GCI Reagent Guides.
  • Weber, W. P. (1983). Trimethylsilyl Iodide and Bromide. In Silicon Reagents for Organic Synthesis. Springer, Berlin, Heidelberg.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • Wikipedia. (n.d.). Ether cleavage.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • ResearchG
  • Study.com. (n.d.). Ethers undergo an acid-catalyzed cleavage reaction when treated with the Lewis acid BBr₃ at room temperature. Propose a mechanism for the reaction.
  • ResearchGate. (2015). (PDF)
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Amination of 1-(4-Bromobutoxy)-2-fluorobenzene for Advanced Pharmaceutical Intermediate Synthesis

Abstract: This comprehensive guide details a robust and optimized protocol for the palladium-catalyzed amination of 1-(4-bromobutoxy)-2-fluorobenzene, a key transformation for the synthesis of advanced pharmaceutical int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details a robust and optimized protocol for the palladium-catalyzed amination of 1-(4-bromobutoxy)-2-fluorobenzene, a key transformation for the synthesis of advanced pharmaceutical intermediates. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination reaction, providing a rationale for the selection of catalyst, ligand, base, and solvent to achieve high-yield and selective C-N bond formation. This document serves as a practical resource for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Strategic Importance of Aryl Amines

Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient methods for their synthesis is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amines with excellent functional group tolerance.[1]

The specific substrate, 1-(4-bromobutoxy)-2-fluorobenzene, presents a unique synthetic challenge and opportunity. The presence of a fluoro-substituent and an ether linkage necessitates careful optimization of the reaction conditions to achieve the desired amination at the C-Br bond without compromising the integrity of these other functional groups. This application note provides a detailed protocol and the underlying scientific principles for the successful amination of this substrate.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.

The key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (1-(4-bromobutoxy)-2-fluorobenzene) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

An unproductive side reaction that can occur is β-hydride elimination, although this is less of a concern with aryl amines.[1]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Palladium-Amido Complex->Pd(0)L_n Reductive Elimination (Product: Ar-NR2)

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design & Rationale

The successful amination of 1-(4-bromobutoxy)-2-fluorobenzene hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst Selection

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[4] These Pd(II) and Pd(0) sources, respectively, are reduced in situ to the active Pd(0) species.[5] For routine applications, Pd(OAc)₂ is often preferred due to its air stability and lower cost.

The Critical Role of the Ligand

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.[6][7] For electron-rich aryl bromides and for achieving high catalytic turnover numbers, bulky, electron-rich biaryl phosphine ligands are generally the ligands of choice.[7]

Recommended Ligands for this Substrate:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of amination reactions. Its steric bulk promotes the formation of the active monoligated Pd(0) species.[7]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice, often providing superior results for challenging substrates.

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand is particularly useful for reactions involving sterically hindered amines or aryl halides.[2]

Base Selection: A Balancing Act

The base plays a crucial role in the deprotonation of the amine following its coordination to the palladium center.[8][9] The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are highly effective and are the most commonly used bases for Buchwald-Hartwig aminations.[4] They are particularly useful for less reactive amines.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer broader functional group tolerance and are a good choice when dealing with base-sensitive substrates.[2][4] For the amination of 1-(4-bromobutoxy)-2-fluorobenzene, a weaker base may be advantageous to prevent any potential side reactions involving the butoxy chain.

Solvent Considerations

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. Common solvents for Buchwald-Hartwig aminations include:

  • Toluene: A standard, non-polar solvent for these reactions.

  • Dioxane: A more polar aprotic solvent that can sometimes lead to improved results, particularly for aryl iodides.[1]

  • tert-Butanol (t-BuOH): Often used in conjunction with strong bases.[2]

  • Tetrahydrofuran (THF): A versatile ether solvent that can also be effective.[10]

Recent studies have also explored more sustainable and less toxic ether solvents like 2,2,5,5-tetramethyloxolane (TMO) which has shown to outperform toluene in some cases.[11]

Optimized Protocol: Amination of 1-(4-Bromobutoxy)-2-fluorobenzene

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials and Reagents
ReagentCAS NumberPuritySupplier
1-(4-Bromobutoxy)-2-fluorobenzene167846-59-9>98%Major Chemical Supplier
Amine (e.g., Morpholine)110-91-8>99%Major Chemical Supplier
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3>98%Major Chemical Supplier
XPhos564483-18-7>98%Major Chemical Supplier
Sodium tert-butoxide (NaOtBu)865-48-5>98%Major Chemical Supplier
Toluene108-88-3AnhydrousMajor Chemical Supplier
Reaction Setup and Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Oven-dried flask Oven-dried flask Add solids Add 1-(4-bromobutoxy)-2-fluorobenzene, Pd(OAc)2, XPhos, and NaOtBu Oven-dried flask->Add solids Seal and purge Seal with septum and purge with N2/Ar Add solids->Seal and purge Add liquids Add anhydrous toluene and amine via syringe Seal and purge->Add liquids Heat and stir Heat to 80-100 °C with vigorous stirring Add liquids->Heat and stir Monitor Monitor by TLC or GC-MS Heat and stir->Monitor Cool and quench Cool to RT and quench with water Monitor->Cool and quench Extract Extract with an organic solvent (e.g., EtOAc) Cool and quench->Extract Dry and concentrate Dry organic layer (e.g., Na2SO4) and concentrate Extract->Dry and concentrate Purify Purify by column chromatography Dry and concentrate->Purify

Figure 2: General Experimental Workflow for the Amination Reaction.

Step-by-Step Procedure
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4-bromobutoxy)-2-fluorobenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure reagents are pure and solvent is anhydrous. Use a fresh bottle of base. Increase the reaction temperature in 10 °C increments. Screen other ligands (e.g., RuPhos).
Formation of Side Products Base-mediated decomposition, competing side reactions.Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[4] Lower the reaction temperature.
Hydrodehalogenation Presence of water, non-optimal ligand.Ensure strictly anhydrous conditions. Use a bulkier ligand to favor reductive elimination over competing pathways.

Conclusion

The palladium-catalyzed amination of 1-(4-bromobutoxy)-2-fluorobenzene is a highly efficient transformation for the synthesis of valuable pharmaceutical intermediates. By carefully selecting the appropriate palladium precatalyst, ligand, base, and solvent, high yields of the desired product can be achieved. The protocol outlined in this application note provides a robust starting point for researchers in the field. Further optimization may be necessary depending on the specific amine being coupled. The principles and guidelines presented herein are grounded in the extensive literature of the Buchwald-Hartwig amination and are designed to facilitate the successful application of this powerful synthetic methodology.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

Sources

Method

Synthesis of Novel PET Tracers Using 1-(4-Bromobutoxy)-2-fluorobenzene: An Application and Protocol Guide

Introduction: The Role of 1-(4-Bromobutoxy)-2-fluorobenzene in PET Tracer Development Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-(4-Bromobutoxy)-2-fluorobenzene in PET Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2][3] The utility of PET is critically dependent on the development of specific and effective radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide.[1][2][3] Fluorine-18 ([18F]) is the most widely used radionuclide for PET tracer synthesis due to its favorable physical and nuclear characteristics, including a half-life of 109.8 minutes, which allows for multi-step syntheses and transport to satellite imaging centers.

The precursor molecule, 1-(4-Bromobutoxy)-2-fluorobenzene, serves as a valuable building block in the synthesis of novel [18F]-labeled PET tracers. Its bifunctional nature, possessing both a reactive alkyl bromide and a fluorinated aromatic ring, presents multiple avenues for radiolabeling strategies. This guide provides a comprehensive overview of the synthesis of a model PET tracer, [18F]-(4-(2-fluorophenoxy)butyl)fluoride, through nucleophilic substitution, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and key considerations for researchers in the field of radiopharmaceutical chemistry and drug development.

Reaction Mechanism: Nucleophilic Aliphatic Substitution (S(_N)2)

The primary route for incorporating Fluorine-18 into 1-(4-Bromobutoxy)-2-fluorobenzene is through a nucleophilic aliphatic substitution reaction (S(_N)2) at the butoxy chain. In this reaction, the radioactive [18F]fluoride ion, a potent nucleophile, displaces the bromide leaving group.

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. For this reaction to proceed efficiently, several factors are crucial:

  • Activation of [18F]Fluoride: The [18F]fluoride is typically produced in a cyclotron as an aqueous solution, where it is heavily solvated by water molecules, reducing its nucleophilicity. To enhance its reactivity, the water must be removed, and the fluoride is usually complexed with a large cation, such as potassium, which is sequestered by a cryptand like Kryptofix 2.2.2 (K222). This complexation effectively creates a "naked" and highly reactive fluoride ion in an anhydrous aprotic solvent.

  • Choice of Solvent: A polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), is essential. These solvents can solvate the cation but do not strongly solvate the fluoride anion, thus preserving its high nucleophilicity.

  • Leaving Group: The bromide on the butoxy chain is an excellent leaving group, facilitating the nucleophilic attack by the [18F]fluoride.

The reaction proceeds as follows: the activated [18F]fluoride/[K/K222] complex attacks the carbon atom attached to the bromine in 1-(4-Bromobutoxy)-2-fluorobenzene. This leads to a transition state where both the fluoride and bromide are partially bonded to the carbon. The inversion of stereochemistry at the reaction center is a hallmark of the S(_N)2 mechanism, although in this specific aliphatic chain, it is not a primary concern. The reaction results in the formation of the desired [18F]-labeled tracer and potassium bromide as a byproduct.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products precursor 1-(4-Bromobutoxy)-2-fluorobenzene ts [F---C---Br] Transition State precursor->ts Nucleophilic Attack f18_complex [18F]Fluoride-[K/K222] Complex f18_complex->ts product [18F]-(4-(2-fluorophenoxy)butyl)fluoride ts->product Leaving Group Departure byproduct KBr + K222 ts->byproduct

Figure 1: S(_N)2 reaction mechanism for the synthesis of [18F]-(4-(2-fluorophenoxy)butyl)fluoride.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of [18F]-(4-(2-fluorophenoxy)butyl)fluoride using 1-(4-Bromobutoxy)-2-fluorobenzene as the precursor.

Materials and Equipment
Reagents Equipment
1-(4-Bromobutoxy)-2-fluorobenzeneAutomated Radiosynthesis Module
[18F]Fluoride in [18O]waterHPLC System with Radiodetector
Kryptofix 2.2.2 (K222)TLC Scanner
Potassium Carbonate (K2CO3)Rotary Evaporator
Acetonitrile (MeCN), anhydrousNitrogen Gas Supply
Water for InjectionSolid-Phase Extraction (SPE) Cartridges (e.g., C18, Alumina)
Ethanol, absoluteVials and Syringes
Protocol 1: Preparation of Reactive [18F]Fluoride
  • Trapping of [18F]Fluoride: Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [18F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL of acetonitrile) and potassium carbonate (1 mg in 0.1 mL of water).

  • Azeotropic Drying: Dry the eluted [18F]fluoride by heating the reaction vessel under a stream of nitrogen gas at 110 °C. Add two portions of anhydrous acetonitrile (1 mL each) and evaporate to dryness to ensure the removal of residual water.

Protocol 2: Radiosynthesis of [18F]-(4-(2-fluorophenoxy)butyl)fluoride
  • Precursor Addition: To the dried [18F]fluoride/K222/K2CO3 complex, add a solution of 1-(4-Bromobutoxy)-2-fluorobenzene (2-5 mg) dissolved in 1 mL of anhydrous acetonitrile.

  • Reaction: Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Quenching: After the reaction is complete, cool the vessel to room temperature and quench the reaction by adding 2 mL of water.

Protocol 3: Purification and Formulation
  • Solid-Phase Extraction (SPE) Purification: Pass the crude reaction mixture through a C18 SPE cartridge to trap the desired product and unreacted precursor. Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.

  • Elution of Product: Elute the [18F]-(4-(2-fluorophenoxy)butyl)fluoride from the C18 cartridge with ethanol or acetonitrile.

  • HPLC Purification (Optional but Recommended): For high purity, inject the eluate from the SPE cartridge onto a semi-preparative HPLC column. Collect the fraction corresponding to the product peak.

  • Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a suitable vehicle for injection, such as sterile saline containing a small percentage of ethanol.

Synthesis_Workflow start [18F]Fluoride in [18O]Water qma Anion Exchange Cartridge (QMA) start->qma Trapping elution Elution with K222/K2CO3 in MeCN/H2O qma->elution drying Azeotropic Drying elution->drying precursor_add Add 1-(4-Bromobutoxy)-2-fluorobenzene in MeCN drying->precursor_add reaction Heating (100-120°C, 10-15 min) precursor_add->reaction purification SPE Purification (C18) reaction->purification hplc HPLC Purification purification->hplc formulation Formulation hplc->formulation

Figure 2: Experimental workflow for the synthesis of [18F]-(4-(2-fluorophenoxy)butyl)fluoride.

Data Presentation and Quality Control

Rigorous quality control is essential to ensure the identity, purity, and safety of the final PET tracer.

Parameter Method Typical Specification
Radiochemical Purity Radio-HPLC, Radio-TLC> 95%
Radiochemical Yield Calculated from initial activity30-50% (decay-corrected)
Molar Activity HPLC with UV and radio-detectors> 1 Ci/µmol
Residual Solvents Gas Chromatography (GC)< 0.5% Ethanol, < 410 ppm Acetonitrile
pH pH meter or pH paper4.5 - 7.5
Sterility and Endotoxins Standard microbiological testsSterile and pyrogen-free

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of in-process controls and final product testing ensures the reliability and reproducibility of the synthesis.

  • Radio-TLC: A quick and effective method to monitor the progress of the radiolabeling reaction and to get a preliminary estimate of the radiochemical purity.

  • Radio-HPLC: The gold standard for determining the radiochemical purity and for the purification of the final product. Co-injection with a non-radioactive standard of the target compound confirms the identity of the product.

  • Calibration of Detectors: Regular calibration of the radio-detectors and other analytical equipment is crucial for accurate quantification.

Conclusion and Future Perspectives

1-(4-Bromobutoxy)-2-fluorobenzene is a versatile and valuable precursor for the synthesis of novel [18F]-labeled PET tracers. The straightforward nucleophilic substitution chemistry allows for efficient and reliable radiolabeling. The resulting fluoroalkoxy-phenyl motif can be incorporated into a wide range of biologically active molecules to develop new imaging agents for various targets, including neuroreceptors, enzymes, and transporters.[1][3] Future work may involve exploring the use of this precursor in automated synthesis platforms and developing a broader library of PET tracers for preclinical and clinical applications.

References

  • Brust, P., van den Hoff, J., & Steinbach, J. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Neuroscience bulletin, 30(5), 777–811. [Link]

  • Deng, X., et al. (2019). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 52(7), 1834-1847. [Link]

  • Mach, R. H., et al. (1993). The Use of [18F]4-fluorobenzyl Iodide (FBI) in PET Radiotracer Synthesis: Model Alkylation Studies and Its Application in the Design of Dopamine D1 and D2 Receptor-Based Imaging Agents. Nuclear Medicine and Biology, 20(6), 777-794. [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. [Link]

  • Preshlock, S., et al. (2016). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 846621. [Link]

  • Stehouwer, J. S., et al. (2010). Synthesis, fluorine-18 radiolabeling, and biological evaluation of N-((E)-4-fluorobut-2-en-1-yl)-2beta-carbomethoxy-3beta-(4'-halophenyl)nortropanes: candidate radioligands for in vivo imaging of the brain dopamine transporter with positron emission tomography. Journal of medicinal chemistry, 53(15), 5549–5557. [Link]

  • van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(16), 4709-4773. [Link]

  • Voll, R. J., et al. (2023). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Nature Protocols, 18(9), 2733-2754. [Link]

  • Yoder, K. K., & Morris, E. D. (2009). PET neurochemical imaging modes. Current topics in behavioral neurosciences, 1, 139–160. [Link]

  • Zhang, Y., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Organic & Biomolecular Chemistry, 22(25), 5565-5570. [Link]

Sources

Application

Application of 1-(4-Bromobutoxy)-2-fluorobenzene in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Bifunctional Fragments in Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2][3][4][5] FBDD leverages the principle that smaller, less complex molecules, or "fragments," can explore the chemical space of a biological target more efficiently.[3][4] These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinities, but they do so with high ligand efficiency, making them ideal starting points for rational drug design.[3][6]

This guide focuses on the strategic application of a specific bifunctional fragment, 1-(4-Bromobutoxy)-2-fluorobenzene , in a typical FBDD workflow. This fragment is emblematic of a class of highly useful tools in drug discovery due to its intrinsic properties:

  • A Recognition Element: The 2-fluorophenyl group provides a scaffold for initial binding interactions with a target protein. The fluorine atom is of particular importance, serving as a sensitive probe in ¹⁹F-NMR screening experiments, a technique noted for its low false-positive rates and ability to detect weak binding events.[7][8][9][10]

  • A Vector for Elaboration: The 4-bromobutoxy chain acts as a reactive handle. The terminal alkyl bromide is a versatile electrophile, poised for nucleophilic substitution, enabling straightforward chemical elaboration of the initial fragment hit. This is a cornerstone of the "fragment growing" strategy, where the initial fragment is expanded to pick up additional interactions and increase potency.[11]

This document will provide a detailed, experience-driven guide for researchers, outlining the rationale and step-by-step protocols for utilizing 1-(4-Bromobutoxy)-2-fluorobenzene in an FBDD campaign, from initial screening to hit elaboration.

The FBDD Workflow with 1-(4-Bromobutoxy)-2-fluorobenzene

A successful FBDD campaign is a multi-step, iterative process. The unique structure of 1-(4-Bromobutoxy)-2-fluorobenzene allows it to be seamlessly integrated into this workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Supporting Activities Screening Fragment Screening (¹⁹F-NMR) Hit_Validation Hit Validation (Orthogonal Methods) Screening->Hit_Validation Identified Hits Elaboration Chemical Elaboration (Fragment Growing) Hit_Validation->Elaboration Validated Fragment Hit Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology SAR Structure-Activity Relationship (SAR) Elaboration->SAR Optimization Lead Optimization SAR->Optimization Computational Computational Chemistry SAR->Computational Structural_Biology->Elaboration

Sources

Method

Scale-up synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene for preclinical studies

An Application Note and Protocol for the Scale-up Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene for Preclinical Studies Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, robust...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and scalable protocol for the synthesis of 1-(4-bromobutoxy)-2-fluorobenzene, a critical building block in the development of various pharmaceutical agents. The synthesis is based on the Williamson ether synthesis, a reliable and well-understood reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for quality control. The aim is to ensure the consistent production of high-purity material suitable for preclinical studies.

Introduction and Scientific Background

1-(4-Bromobutoxy)-2-fluorobenzene serves as a key intermediate in medicinal chemistry, notably in the synthesis of compounds targeting the central nervous system. Its bifunctional nature, featuring a reactive bromoalkoxy chain and a fluorinated phenyl ring, allows for sequential chemical modifications to build more complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products in subsequent steps, complicating purification and potentially introducing toxicological liabilities in the final active pharmaceutical ingredient (API).

The protocol detailed herein employs the Williamson ether synthesis, a classic and efficient method for forming ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile to displace a halide from an organohalide.[2][3] In this specific application, 2-fluorophenol is deprotonated by a suitable base to form the 2-fluorophenoxide ion, which then attacks one of the primary carbons of 1,4-dibromobutane.

The choice of a primary alkyl halide like 1,4-dibromobutane is strategic. Primary substrates are ideal for SN2 reactions because they are less sterically hindered, which minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides, thereby maximizing the yield of the desired ether product.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds as follows:

Overall Reaction:

2-Fluorophenol reacts with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) to yield 1-(4-Bromobutoxy)-2-fluorobenzene.

Mechanistic Pathway:

The reaction follows a two-step SN2 mechanism.

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation of 2-Fluorophenol cluster_step2 Step 2: SN2 Attack on 1,4-Dibromobutane phenol 2-Fluorophenol phenoxide 2-Fluorophenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (K₂CO₃) alkyl_halide 1,4-Dibromobutane (Electrophile) phenoxide->alkyl_halide SN2 Attack product 1-(4-Bromobutoxy)-2-fluorobenzene alkyl_halide->product Displacement of Br⁻

Mechanism of the Williamson ether synthesis.

Scalable Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis and can be adapted for larger quantities.

Materials and Reagents
Reagent/MaterialGradeCAS No.Molar Mass ( g/mol )QuantityMoles
2-Fluorophenol≥99%367-12-4112.1050.0 g0.446
1,4-Dibromobutane≥99%110-52-1215.92145.0 g0.672
Potassium Carbonate (K₂CO₃)Anhydrous, fine powder584-08-7138.2192.5 g0.669
AcetoneAnhydrous67-64-158.081.0 L-
Dichloromethane (DCM)ACS Grade75-09-284.931.5 L-
Deionized Water-7732-18-518.022.0 L-
Brine (Saturated NaCl)---500 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Granular7757-82-6142.0450 g-
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • 2 L separatory funnel

  • Rotary evaporator with a vacuum pump

  • Vacuum distillation apparatus

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add acetone (1.0 L), 2-fluorophenol (50.0 g), potassium carbonate (92.5 g), and 1,4-dibromobutane (145.0 g).

    • Expert Insight: An excess of 1,4-dibromobutane (1.5 equivalents) is used to minimize the formation of the dimer impurity, 1,4-bis(2-fluorophenoxy)butane, which arises from the product reacting with another molecule of 2-fluorophenoxide.[6] Anhydrous acetone is an excellent solvent for this SN2 reaction as it is polar aprotic and effectively solvates the potassium cation.

  • Reaction: Begin stirring the mixture and heat it to a gentle reflux (~56 °C). Maintain reflux for 18-24 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the 2-fluorophenol starting material.

  • Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide salts. Wash the solid cake with an additional 100 mL of acetone to recover any trapped product.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up and Extraction:

    • Transfer the resulting oil to a 2 L separatory funnel.

    • Add 500 mL of dichloromethane (DCM) and 500 mL of deionized water. Shake vigorously and allow the layers to separate. The organic layer is the bottom layer.

    • Drain the organic layer. Extract the aqueous layer with an additional 250 mL of DCM.

    • Combine the organic layers and wash sequentially with:

      • 1 x 500 mL of 1 M NaOH solution (to remove any unreacted 2-fluorophenol).

      • 1 x 500 mL of deionized water.

      • 1 x 500 mL of brine (to break any emulsions and begin the drying process).

  • Drying and Final Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate (~50 g). Swirl for 10-15 minutes, then filter to remove the drying agent. Concentrate the filtrate on a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification:

    • The crude product should be purified by vacuum distillation to remove excess 1,4-dibromobutane and any other volatile impurities.

    • Set up a vacuum distillation apparatus.

    • Collect the fraction boiling at approximately 125-130 °C at 1 mmHg. The expected yield of pure 1-(4-bromobutoxy)-2-fluorobenzene is 85-95 g (76-85%).

Safety and Hazard Management

Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times. All operations should be performed inside a certified chemical fume hood.

  • 1,4-Dibromobutane: Toxic if swallowed and causes skin and serious eye irritation.[7] May cause respiratory irritation.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[9][10]

  • 2-Fluorophenol: Toxic and corrosive. Handle with extreme care.

  • Dichloromethane (DCM): A suspected carcinogen. Minimize inhalation and use in a well-ventilated area.

In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical immediately.[7][8][9][10]

Characterization and Quality Control

For preclinical use, the final product must meet stringent purity criteria (>98%).

Analytical Methods
TechniquePurposeProtocol Summary
¹H NMR Structural ConfirmationDissolve ~10 mg of sample in 0.7 mL of CDCl₃.[11]
¹³C NMR Structural ConfirmationAcquired from the same sample as ¹H NMR.[12]
GC-MS Purity & MW ConfirmationUse a standard non-polar column with a temperature gradient. The mass spectrum should show the molecular ion peak.
HPLC Purity AssessmentUse a C18 reverse-phase column with a mobile phase of acetonitrile/water (e.g., 80:20 v/v) and UV detection at 254 nm.[13]
Expected Analytical Data
AnalysisSpecificationExpected Result
AppearanceClear, colorless to pale yellow oilConforms
Purity (HPLC)≥ 98.0%Peak area percentage
¹H NMR (400 MHz, CDCl₃) Conforms to structureδ 7.08-6.89 (m, 4H, Ar-H), 4.08 (t, J=6.0 Hz, 2H, -OCH₂-), 3.48 (t, J=6.4 Hz, 2H, -CH₂Br), 2.10-2.00 (m, 2H, -OCH₂CH₂-), 1.98-1.88 (m, 2H, -CH₂CH₂Br)
Mass Spec (EI) M⁺ consistent with C₁₀H₁₂BrFOm/z = 246/248 (presence of Br isotopes)

Workflow and Troubleshooting

Overall Synthesis Workflow

Synthesis_Workflow Figure 2: Overall Synthesis & QC Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control A 1. Charge Reagents (2-Fluorophenol, 1,4-Dibromobutane, K₂CO₃, Acetone) B 2. Reflux Reaction (18-24 hours) A->B C 3. Cool & Filter (Remove Salts) B->C D 4. Concentrate (Remove Acetone) C->D E 5. Liquid-Liquid Extraction (DCM/Water) D->E F 6. Dry & Concentrate (Crude Product) E->F G 7. Vacuum Distillation (Pure Product) F->G H 8. Analytical Testing (NMR, GC-MS, HPLC) G->H I 9. Release for Preclinical Use (Purity ≥ 98%) H->I

Workflow from synthesis to quality control release.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; inefficient extraction; loss during distillation.Extend reaction time and monitor by TLC/HPLC. Perform a second extraction of the aqueous layer. Ensure the vacuum is stable during distillation.
High Dimer Impurity Insufficient excess of 1,4-dibromobutane; reaction time too long.Ensure at least 1.5 equivalents of 1,4-dibromobutane are used. Monitor the reaction and stop once the starting material is consumed.[6]
Presence of 2-Fluorophenol in Product Incomplete reaction; inefficient base wash during work-up.Ensure reaction goes to completion. Increase the concentration or volume of the NaOH wash.
Product is Darkly Colored Thermal decomposition during distillation.Ensure the distillation is performed under a high vacuum to keep the pot temperature as low as possible.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Loba Chemie. 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. [Link]

  • SD Fine-Chem. 1,4-DIBROMOBUTANE MSDS. [Link]

  • Google Patents. A process for purification of 7-(4-bromobutoxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene

Welcome, researchers and drug development professionals, to our dedicated technical guide for the synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene. This document provides in-depth, field-tested insights into navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical guide for the synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene. This document provides in-depth, field-tested insights into navigating the common challenges and side reactions inherent in this process. Our goal is to equip you with the expertise to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthesis.

Introduction: The Synthetic Landscape

The synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene is most commonly approached via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a 2-fluorophenoxide ion on 1,4-dibromobutane. While fundamentally robust, the bifunctional nature of the alkylating agent and the reactivity of the phenoxide create a competitive environment where several side products can form, impacting yield and purity. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting and FAQs

Question 1: I'm observing a significant amount of a high-molecular-weight impurity in my crude product. What is it and how is it formed?

Answer:

The most common high-molecular-weight byproduct is 1,4-bis(2-fluorophenoxy)butane . This "dimer" is formed when a second molecule of 2-fluorophenoxide reacts with your desired product, 1-(4-Bromobutoxy)-2-fluorobenzene, in a subsequent Williamson ether synthesis step.[3]

Mechanism of Dimer Formation:

  • Step 1 (Desired Reaction): The 2-fluorophenoxide anion performs an SN2 attack on one of the electrophilic carbons of 1,4-dibromobutane to form the desired product.

  • Step 2 (Side Reaction): If unreacted 2-fluorophenoxide is still present in high concentration, it can then attack the other end of the 1-(4-Bromobutoxy)-2-fluorobenzene molecule, displacing the second bromide and forming the symmetrical diether.

This side reaction is favored under conditions where the concentration of the phenoxide is high relative to the 1,4-dibromobutane, or when the reaction is allowed to proceed for an extended period after the initial mono-alkylation is complete.

Dimer_Formation Phenoxide 2-Fluorophenoxide Product 1-(4-Bromobutoxy)-2-fluorobenzene (Desired Product) Phenoxide->Product SN2 Attack 1 (Desired Reaction) Dimer 1,4-bis(2-Fluorophenoxy)butane (Dimer Side Product) Phenoxide->Dimer Dibromobutane 1,4-Dibromobutane (Br-(CH2)4-Br) Dibromobutane->Product Product->Dimer SN2 Attack 2 (Side Reaction)

Caption: Competitive reaction pathway leading to dimer formation.

Question 2: My yield of 1-(4-Bromobutoxy)-2-fluorobenzene is low, and I've identified an alkene byproduct. What causes this and how can I prevent it?

Answer:

The formation of an alkene, likely 4-(2-fluorophenoxy)but-1-ene , is a result of a competing E2 elimination reaction.[4][5] In this pathway, the 2-fluorophenoxide, which is a strong base, abstracts a proton from the carbon adjacent to one of the bromine atoms in 1,4-dibromobutane (or the desired product), leading to the formation of a double bond and elimination of bromide.

Factors Favoring Elimination:

  • Base Strength: While necessary for the SN2 reaction, a very strong base will favor elimination. Phenoxides are generally suitable, but stronger, bulkier bases (e.g., potassium tert-butoxide) would significantly increase this side reaction.[4]

  • High Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they solvate the cation of the base, making the phenoxide more nucleophilic and favoring the SN2 pathway.[4]

To minimize elimination, use the mildest effective base (e.g., K₂CO₃), maintain the lowest practical reaction temperature, and use a suitable polar aprotic solvent.

Question 3: How can I strategically design my experiment to maximize the yield of the mono-alkylated product and avoid these side reactions?

Answer:

Optimizing for mono-alkylation requires a strategic approach to control the reaction kinetics and stoichiometry.

Key Optimization Strategies:

ParameterRecommendationRationale
Stoichiometry Use a significant excess of 1,4-dibromobutane (e.g., 4-6 equivalents).This ensures that the phenoxide is statistically more likely to react with a molecule of 1,4-dibromobutane rather than the desired mono-alkylated product, thus suppressing dimer formation.[6]
Base Use a moderately weak base like Potassium Carbonate (K₂CO₃).Stronger bases like NaH can increase the rate of elimination. K₂CO₃ is sufficient to deprotonate the phenol without being overly aggressive.[4]
Temperature Maintain the lowest temperature that allows for a reasonable reaction rate (e.g., refluxing acetone or acetonitrile).Lower temperatures favor the SN2 reaction over the competing E2 elimination pathway.[4]
Addition Method Consider slow, dropwise addition of the 2-fluorophenol/base mixture to the excess 1,4-dibromobutane.This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second substitution reaction that forms the dimer.

Troubleshooting Logic for Product Selectivity

Troubleshooting_Selectivity Start Poor Selectivity for Desired Product Check Analyze Impurity Profile (GC-MS, LC-MS, NMR) Start->Check Path_Dimer High Dimer Concentration Check->Path_Dimer Dimer is Major Impurity Path_Elimination High Alkene Concentration Check->Path_Elimination Elimination is Major Impurity Path_StartMat High Unreacted Starting Material Check->Path_StartMat Incomplete Conversion Action_Dimer1 Increase Molar Excess of 1,4-Dibromobutane Path_Dimer->Action_Dimer1 Action_Dimer2 Use Slow Addition of Phenol Path_Dimer->Action_Dimer2 Action_Elimination1 Lower Reaction Temperature Path_Elimination->Action_Elimination1 Action_Elimination2 Use a Weaker Base (e.g., K2CO3) Path_Elimination->Action_Elimination2 Action_StartMat Increase Reaction Time or Use a More Forcing Solvent (e.g., DMF) Path_StartMat->Action_StartMat End Optimized Selectivity Action_Dimer1->End Action_Dimer2->End Action_Elimination1->End Action_Elimination2->End Action_StartMat->End

Caption: A decision tree for troubleshooting poor reaction selectivity.

Question 4: What is the most effective protocol for purifying the final product and removing both unreacted starting materials and side products?

Answer:

A multi-step purification process is typically required.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction mixture with water.

    • Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted 2-fluorophenol.

    • Wash with water and then brine to remove residual salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Removal of Excess 1,4-Dibromobutane:

    • The excess 1,4-dibromobutane can often be removed by vacuum distillation, as it has a significantly lower boiling point than the desired product and the dimer.

  • Flash Column Chromatography:

    • This is the most reliable method for separating the desired product from the high-boiling 1,4-bis(2-fluorophenoxy)butane dimer.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The desired product is more polar than any remaining 1,4-dibromobutane but less polar than the dimer.

Optimized Experimental Protocol

This protocol is designed to favor the mono-alkylation of 2-fluorophenol.

Materials:

  • 2-Fluorophenol (1.0 eq)

  • 1,4-Dibromobutane (5.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Hexanes

  • 1M Sodium Hydroxide solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-dibromobutane (5.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) and 2-fluorophenol (1.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously for 16-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and some of the excess 1,4-dibromobutane.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer twice with 1M NaOH, once with water, and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield 1-(4-Bromobutoxy)-2-fluorobenzene as a clear oil.

References

  • Wikipedia. Williamson ether synthesis.[Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis.[Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts.[Link]

  • Reddit. Improvement of selectivity/yield of Alkylation : r/OrganicChemistry.[Link]

  • Master Organic Chemistry. Introduction to Elimination Reactions: The Key Pattern.[Link]

  • National Institutes of Health. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.[Link]

  • National Institutes of Health. 1,4-Bis[2-(prop-1-enyl)phenoxy]butane.[Link]

  • National Institutes of Health. Alkylation of phenol: a mechanistic view.[Link]

  • Google Patents.
  • Master Organic Chemistry. Two Elimination Reaction Patterns.[Link]

  • YouTube. Elimination reactions - examples.[Link]

  • Google Patents.WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
  • ResearchGate. (PDF) 1,4-Bis(2-nitrophenoxy)butane.[Link]

Sources

Optimization

Purification of 1-(4-Bromobutoxy)-2-fluorobenzene by column chromatography

Welcome to the technical support guide for the purification of 1-(4-Bromobutoxy)-2-fluorobenzene by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Bromobutoxy)-2-fluorobenzene by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this specific purification process.

Part 1: Method Development & Optimization

Effective purification begins not with the column itself, but with methodical planning using Thin-Layer Chromatography (TLC). This preliminary step is crucial for selecting the optimal conditions, saving time, and maximizing yield.

Frequently Asked Questions (FAQs) on Method Development

Q1: What is the best stationary phase for purifying 1-(4-Bromobutoxy)-2-fluorobenzene?

A1: For this compound, standard-grade silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most effective and widely used stationary phase.[1][2] The molecule has moderate polarity, stemming from the ether linkage and the C-F and C-Br bonds. The polar silanol groups (Si-OH) on the silica surface will interact with these features, allowing for effective separation from less polar (e.g., unreacted 1,4-dibromobutane) or more polar (e.g., unreacted 2-fluorophenol) impurities.[3]

Q2: How do I select the right mobile phase (eluent)?

A2: The ideal mobile phase is determined empirically using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 for 1-(4-Bromobutoxy)-2-fluorobenzene.[4][5] This Rf value ensures the compound moves down the column at an optimal rate, separating cleanly from impurities.

A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate (EtOAc) .[6][7]

  • Start with a low polarity mixture: Begin with a 95:5 ratio of Hexane:EtOAc.

  • Gradually increase polarity: If the Rf is too low (spot doesn't move far), increase the proportion of ethyl acetate (e.g., 90:10, 85:15).

  • Decrease polarity if needed: If the Rf is too high (spot moves with the solvent front), decrease the amount of ethyl acetate.

Q3: How is the Retention Factor (Rf) calculated and why is it important?

A3: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[8][9] It is calculated by dividing the distance the compound travels from the baseline by the distance the solvent front travels from the baseline.[10][11][12]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An optimal Rf of 0.25-0.35 in TLC predicts that the compound will require approximately 3-4 column volumes of eluent to exit the column, which is ideal for good separation.[4]

Workflow for Mobile Phase Selection

The following diagram illustrates the logical workflow for determining the optimal mobile phase before beginning column chromatography.

Mobile_Phase_Selection start Start: Crude 1-(4-Bromobutoxy)- 2-fluorobenzene Sample prep_tlc Prepare TLC plate. Spot crude sample, co-spot with starting materials if available. start->prep_tlc run_tlc Develop TLC in initial solvent system (e.g., 95:5 Hexane:EtOAc) prep_tlc->run_tlc visualize Visualize under UV light (254 nm) run_tlc->visualize calc_rf Calculate Rf of the product spot visualize->calc_rf decision Is Rf between 0.25 and 0.35? calc_rf->decision rf_low Rf < 0.25 (Too Low) decision->rf_low No rf_high Rf > 0.35 (Too High) decision->rf_high No rf_good Rf is Optimal (Proceed to Column) decision->rf_good Yes increase_pol Increase eluent polarity (add more EtOAc) rf_low->increase_pol decrease_pol Decrease eluent polarity (add more Hexane) rf_high->decrease_pol increase_pol->run_tlc Re-run TLC decrease_pol->run_tlc Re-run TLC

Caption: Workflow for selecting the optimal mobile phase using TLC.
Solvent System (Hexane:EtOAc) Expected Rf of Product Recommendation
95:5< 0.15Too low. Increase polarity.
90:100.15 - 0.25Getting close. Increase polarity slightly.
85:15 0.25 - 0.35 Optimal Range. Use for column.
80:20> 0.40Too high. Decrease polarity.
Table 1: Example of TLC solvent system optimization for 1-(4-Bromobutoxy)-2-fluorobenzene.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step guide for performing the column chromatography purification.

Materials & Setup
  • Glass chromatography column

  • Silica gel (40-63 µm)

  • Selected eluent (e.g., 85:15 Hexane:EtOAc)

  • Sand (acid-washed)

  • Crude 1-(4-Bromobutoxy)-2-fluorobenzene

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Secure the column vertically with a clamp. Ensure the stopcock is closed.

    • Place a small plug of glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel in your chosen eluent (approx. 100g of silica per 1g of crude product for difficult separations).[5]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed. [13]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer.[13]

    • Dry Loading (for poorly soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column.[13][14]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock to begin the flow. The optimal flow rate is typically a few drops per second. A flow rate that is too fast reduces interaction time, while one that is too slow can cause band broadening due to diffusion.[13]

    • Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • Continuously monitor the separation by spotting every few fractions onto a TLC plate.

  • Analysis and Product Isolation:

    • Develop the TLC plates of the collected fractions.

    • Identify the fractions containing the pure product (a single spot at the target Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(4-Bromobutoxy)-2-fluorobenzene.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during or after the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Poor or No Separation 1. Incorrect Eluent: Mobile phase polarity is too high, eluting all compounds together. 2. Column Overloading: Too much sample was loaded for the amount of silica.[5] 3. Cracked/Channeled Column: Poor packing created channels for solvent to bypass the stationary phase.1. Re-develop the method using TLC with a less polar solvent system. 2. Reduce the sample load. A general rule is a 30:1 to 100:1 ratio of silica:sample by weight. 3. Repack the column carefully using the slurry method to ensure a homogenous bed.
Product Elutes with Tailing 1. Strong Analyte-Silica Interaction: Acidic silanol groups on the silica surface can strongly interact with the ether oxygen, causing tailing.[5] 2. Sample Over-Concentration: The band is too concentrated as it moves down the column.1. Add a small amount (0.1-0.5%) of a modifier like triethylamine to the eluent to neutralize acidic sites. Test this on TLC first. 2. Ensure the sample is loaded in a dilute solution and forms a narrow band at the start.
No Compound Eluting 1. Eluent Polarity Too Low: The mobile phase is not strong enough to move the compound off the silica gel. 2. Compound Decomposed on Silica: Some compounds are unstable on acidic silica gel.[14]1. Gradually increase the polarity of the mobile phase (gradient elution). For example, after several column volumes of 85:15 Hex:EtOAc, switch to 70:30.[15][16][17] 2. Run a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If it is unstable, consider using a different stationary phase like alumina.[14]
Low Product Recovery 1. Irreversible Adsorption: The compound is too polar for the chosen system and remains on the column. 2. Compound is Colorless/Not UV-Active: Fractions containing the product may have been discarded. (Note: This is not an issue for this specific compound, which is UV-active).1. After the expected elution, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in Dichloromethane) to recover any strongly bound material.[5] 2. Use a chemical stain (e.g., potassium permanganate) on TLC plates if a compound is not UV-active.
Troubleshooting Decision Tree

Use this diagram to diagnose and solve common chromatography problems systematically.

Troubleshooting_Tree start Problem Encountered During Column no_elution No Compound Eluting? start->no_elution poor_sep Poor Separation / Co-elution? start->poor_sep tailing Are Peaks Tailing on TLC? start->tailing increase_pol Solution: Increase eluent polarity (Gradient Elution) no_elution->increase_pol Yes check_stability Cause: Compound may be unstable on silica. Action: Perform TLC stability test. no_elution->check_stability If still no elution decrease_pol Cause: Eluent too polar. Solution: Re-run with less polar eluent. poor_sep->decrease_pol Yes overload Cause: Column overloaded. Solution: Reduce sample load (e.g., >50:1 silica ratio). poor_sep->overload Or repack Cause: Poor column packing. Solution: Repack column using slurry method. poor_sep->repack Or add_modifier Cause: Acidic silica sites. Solution: Add 0.1% triethylamine to eluent. tailing->add_modifier Yes dilute_sample Cause: Sample too concentrated. Solution: Ensure sample is loaded in a narrow, dilute band. tailing->dilute_sample Or

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Calculating retention factors for TLC. (n.d.). Khan Academy. Retrieved from [Link]

  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Chromatographia, 24(1), 261-272. Retrieved from [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025). Mastelf. Retrieved from [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023). Biotage. Retrieved from [Link]

  • 5 Things to Consider When Selecting a Chromatography Silica. (2024). W.R. Grace & Co. Retrieved from [Link]

  • Calculating retention factors for TLC | AP Chemistry | Khan Academy. (2013). YouTube. Retrieved from [Link]

  • Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel. (2026). Oreate AI Blog. Retrieved from [Link]

  • How to Calculate Retention Factors in Thin-Layer Chromatography. (2021). Study.com. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Thin layer chromatography (TLC) Rf measurement. (n.d.). LabSim - LearnSci. Retrieved from [Link]

  • Choosing the Right Silica Gel for Your Chromatographic Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Using The Right Mesh Size Of The Silica Gel For Column Chromatography. (2023). Sorbead India. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]

  • Troubleshooting HPLC Column Issues. (n.d.). CHROMacademy. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]

  • How Do You Improve Separation in Column Chromatography? (2022). Chromatography Today. Retrieved from [Link]

  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • What solvent mixture composition could be used as mobile phase for separation of secondary metabolites from plant extract in column chromatography? (2019). ResearchGate. Retrieved from [Link]

  • (4-Bromobutoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5176. Retrieved from [Link]

  • Chapter 7 Lab Overview and Background Information. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • MCAT Organic Chemistry: Column Chromatography. (2023). YouTube. Retrieved from [Link]

  • Freeman, H. S., et al. (1986). Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. Journal of Liquid Chromatography, 9(4), 793-803. Retrieved from [Link]

  • A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. (2008). Google Patents.
  • Preparation method of 3, 4, 5-trifluoro bromobenzene. (2016). Google Patents.

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Benzyne Formation from 1-Bromo-2-fluorobenzene Precursors

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals working with 1-bromo-2...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals working with 1-bromo-2-fluorobenzene and related precursors. Our goal is to help you circumvent the common pitfall of benzyne formation, ensuring high regioselectivity and yield in your synthetic campaigns.

Section 1: Understanding the Problem — The "Why" of Benzyne Formation

The utility of 1-bromo-2-fluorobenzene as a synthetic building block is often complicated by its propensity to form a highly reactive and unselective intermediate known as benzyne (1,2-didehydrobenzene).[1][2][3] This occurs under strongly basic conditions, typically when attempting deprotonation or metal-halogen exchange.

The mechanism proceeds via two key steps:

  • Deprotonation: A strong base (e.g., n-butyllithium, lithium diisopropylamide) abstracts the acidic proton at C3, which is positioned ortho to the fluorine atom. Fluorine is a potent ortho-directing group, making this proton the most kinetically acidic on the ring.[4]

  • Elimination: The resulting aryl anion rapidly eliminates a metal halide (e.g., LiBr), forming the strained triple bond of the benzyne intermediate.[2][5]

This intermediate is problematic because it has two electrophilic centers. A subsequent nucleophilic attack can occur at either carbon of the triple bond, leading to a mixture of regioisomeric products, a phenomenon known as cine substitution.[2][6] This lack of selectivity severely compromises the yield of the desired product and complicates downstream purification.

Caption: Mechanism of benzyne formation and subsequent non-selective reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is benzyne and why is it a problem in my reaction? A: Benzyne is a neutral, highly reactive intermediate derived from a benzene ring by removing two adjacent substituents.[5] Its defining feature is a strained "triple bond" within the ring.[2] The problem is its reactivity and lack of selectivity. When a nucleophile attacks the benzyne intermediate generated from 1-bromo-2-fluorobenzene, it can add to two different positions, leading to a mixture of 1,2- and 1,3-disubstituted products, reducing the yield of your target molecule and creating difficult purification challenges.[2][6]

Q2: Which reaction conditions are most likely to cause benzyne formation? A: Benzyne formation is favored by:

  • Strong, non-hindered bases: Reagents like n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and lithium diisopropylamide (LDA) are common culprits.

  • Elevated temperatures: While often performed at low temperatures, even slight warming from -78 °C can significantly increase the rate of elimination to form benzyne.

  • Certain solvents: The choice of solvent can influence the aggregation state and reactivity of the base.

Q3: I'm trying to perform a lithium-halogen exchange on the bromine atom. Will this still lead to benzyne? A: Yes, this is a classic scenario for benzyne formation. Lithium-halogen exchange is extremely fast, but if the resulting 2-fluoroaryllithium species is not trapped quickly by an electrophile at very low temperatures, it can still undergo elimination of LiF to form benzyne.[7][8] More problematic is the use of alkyllithiums which can also act as a base, deprotonating the C3 position concurrently with the desired exchange reaction.

Section 3: Troubleshooting Guide: Poor Regioselectivity or Low Yield

This section addresses specific experimental failures and provides actionable solutions.

Issue 1: My reaction yields a mixture of regioisomers, indicating benzyne formation.

  • Probable Cause A: Base is too reactive or non-hindered.

    • Solution: Switch to a more sterically hindered and less nucleophilic base. The premier choice is a Knochel-Hauser base , such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[9][10] This mixed Mg/Li amide exhibits high functional group tolerance and excellent regioselectivity, favoring deprotonation without triggering the elimination pathway to benzyne.[9][11] It effectively generates a more stable aryl magnesium species.[12]

  • Probable Cause B: Reaction temperature is too high.

    • Solution: Maintain cryogenic temperatures strictly. The elimination step leading to benzyne has a higher activation energy than the desired deprotonation or metal-halogen exchange. Performing the reaction at -78 °C or even lower (e.g., -100 °C using a THF/liquid N₂ bath) is critical to kinetically disfavor benzyne formation.[8][13] Ensure the electrophile is added at this low temperature before any warming occurs.

  • Probable Cause C: Incorrect order of addition.

    • Solution: Employ inverse addition. Instead of adding the base to your substrate, add the 1-bromo-2-fluorobenzene solution slowly to the cooled solution of the base. This maintains a low concentration of the substrate and prevents localized heating, minimizing side reactions.

Issue 2: When attempting a metal-halogen exchange, I get a complex mixture and recover starting material.

  • Probable Cause: The chosen organometallic reagent is acting as a base instead of an exchange reagent, or the resulting aryllithium is unstable.

    • Solution 1 (Low-Temperature Exchange): For a clean bromine-lithium exchange, use n-BuLi or t-BuLi but ensure the temperature is rigorously maintained below -95 °C.[13] The exchange reaction is typically very fast (seconds to minutes).[7] The key is to add the electrophile immediately after the exchange is complete, without allowing the reaction to warm.

    • Solution 2 (Alternative Exchange Conditions): Consider using a combination reagent like i-PrMgCl followed by n-BuLi. This can generate a more stable magnesium "ate" complex intermediate that undergoes selective exchange without requiring cryogenic conditions as stringent as those for alkyllithiums alone.[14][15]

Section 4: Recommended Protocols for Selective Functionalization

To avoid benzyne formation, direct functionalization should be approached with carefully selected reagents and conditions.

Protocol A: Selective ortho-Magnesiation using Knochel-Hauser Base

This protocol is the recommended first-line approach for introducing an electrophile at the C3 position. It leverages the exceptional selectivity of TMPMgCl·LiCl.[16][17]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-2-fluorobenzene (1.0 equiv.) in anhydrous THF (0.5 M).

  • Cooling: Cool the substrate solution to the desired temperature (typically between -20 °C and 0 °C, but consult specific literature for your electrophile).

  • Base Addition: Add TMPMgCl·LiCl (1.1 equiv., commercially available solution) dropwise to the substrate solution.

  • Metalation: Stir the reaction mixture for 1-2 hours at the same temperature to ensure complete magnesiation at the C3 position.

  • Electrophilic Trap: Add the desired electrophile (1.2 equiv.) slowly, ensuring the internal temperature does not rise significantly.

  • Quench and Workup: After consumption of the starting material (monitor by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl solution and proceed with a standard aqueous workup and purification.

Protocol B: Low-Temperature Bromine-Lithium Exchange

This protocol is suitable when functionalization at the C1 position is desired.

  • Preparation: Under an inert atmosphere, dissolve 1-bromo-2-fluorobenzene (1.0 equiv.) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -100 °C (THF/liquid N₂ bath).

  • Lithiation: Add n-butyllithium (1.05 equiv.) dropwise. The solution may change color. Stir for 2-5 minutes. Do not exceed 5 minutes to minimize potential side reactions.

  • Electrophilic Trap: Immediately add the electrophile (1.2 equiv.) as a solution in THF, keeping the temperature at -100 °C.

  • Warming and Workup: After 30 minutes, slowly warm the reaction to room temperature. Quench with water or saturated NH₄Cl and proceed with extraction and purification.

Section 5: Comparative Data: Base Selection

The choice of base is the most critical parameter in preventing benzyne formation. The following table summarizes the properties and typical outcomes for common reagents.

ReagentTypeTypical Temp.Outcome with 1-bromo-2-fluorobenzeneKey AdvantagePrimary Disadvantage
n-BuLi Organolithium-78 °C to -100 °CMixture of Br-Li exchange and C3-deprotonation; high risk of benzyneFast metal-halogen exchangeHigh basicity and nucleophilicity; benzyne formation is common
LDA Lithium Amide-78 °CPrimarily C3-deprotonation; high risk of benzyneStrong, non-nucleophilic baseThermally unstable; readily forms benzyne upon warming
TMPMgCl·LiCl Hauser Base0 °C to -20 °CHighly selective C3-deprotonation (magnesiation)Excellent regioselectivity and functional group tolerance[10]Slower reaction times compared to organolithiums
i-PrMgCl/n-BuLi Ate Complex0 °C to -20 °CSelective Br-Mg exchangeMilder conditions for Br-metal exchange[14][15]Requires careful stoichiometry and handling of two reagents

Section 6: Troubleshooting Logic Workflow

Use this flowchart to diagnose and solve issues related to benzyne formation during your experiments.

Troubleshooting_Workflow Start Experiment Fails: Low Yield / Regioisomers Observed Q1 What was the reaction goal? Start->Q1 Goal_C3 Functionalization at C3 (next to F) Q1->Goal_C3 Deprotonation Goal_C1 Functionalization at C1 (replacing Br) Q1->Goal_C1 Metal-Halogen Exchange Check_Base Was TMPMgCl·LiCl used? Goal_C3->Check_Base Check_Temp_C1 Was temperature > -95°C? Goal_C1->Check_Temp_C1 Sol_Hauser SOLUTION: Use Knochel-Hauser Base (TMPMgCl·LiCl) See Protocol A Check_Base->Sol_Hauser No Check_Temp_C3 Was temperature > 0°C? Check_Base->Check_Temp_C3 Yes Check_Temp_C3->Sol_Hauser No, temp was OK (Implies base is still issue) Sol_Temp_C3 SOLUTION: Run reaction at lower temp (e.g., -20°C). Check_Temp_C3->Sol_Temp_C3 Yes Sol_Temp_C1 SOLUTION: Maintain temp at -100°C. Add electrophile immediately. See Protocol B Check_Temp_C1->Sol_Temp_C1 Yes Consider_Alt_Ex SOLUTION: Consider alternative exchange (e.g., i-PrMgCl/n-BuLi) for milder conditions. Check_Temp_C1->Consider_Alt_Ex No

Caption: A logical workflow for troubleshooting benzyne-related side reactions.

References

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • (tmp)2Zn⋅2 MgCl2⋅2 LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes. ResearchGate. [Link]

  • Selective functionalization of complex heterocycles via an automated strong base screening platform. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. Dalal Institute. [Link]

  • Deprotonation of aromatics using TMPMgCl·LiCl. ResearchGate. [Link]

  • Directed ortho metalation. Grokipedia. [Link]

  • Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. PMC - NIH. [Link]

  • Aromatic Nucleophilic Substitution. Unknown Source. [Link]

  • Benzyne Mechanism: An overview. YouTube. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • TMP2Mg·2LiCl and Related Bases for the Metalation of Unsaturated Substrates. LMU München University Library. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Knochel-Hauser Base. Chem-Station International Edition. [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. American Chemical Society. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • Turbo-Hauser bases. Wikipedia. [Link]

  • Synthesis of Benzotriazoles from Benzynes and Azides. Organic Chemistry Portal. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. PMC - NIH. [Link]

  • Troubles with Lithium-Halogen exchange reaction. Science Madness Discussion Board. [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL. [Link]

  • Selective ortho-Metalation of a Fluoroarene with Knochel-Hauser Base and Reactions with Various Electrophiles. Novartis OAK. [Link]

  • Transition State Analogues of Enzymatic Reaction as Potential Drugs. SciSpace. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 1-(4-Bromobutoxy)-2-fluorobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 1-(4-Bromobutoxy)-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 1-(4-Bromobutoxy)-2-fluorobenzene. Low conversion in this specific reaction can be a significant hurdle, often stemming from a combination of factors including substrate reactivity, catalyst selection, and reaction conditions. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve common issues, thereby improving your reaction yields and efficiency.

Understanding the Substrate: Key Challenges

The structure of 1-(4-bromobutoxy)-2-fluorobenzene presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of an ether linkage and an ortho-fluoro substituent can influence the electronic and steric properties of the aryl bromide, impacting the efficiency of the catalytic cycle. The ether oxygen can potentially coordinate with the palladium center, while the electron-withdrawing nature of the fluorine atom can affect the rate of oxidative addition.

Troubleshooting Guide & FAQs

Q1: I am observing very low or no conversion of my 1-(4-Bromobutoxy)-2-fluorobenzene starting material. What are the most likely causes?

Low or no conversion is a common starting point for troubleshooting and can often be attributed to several primary factors:

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its deactivation or the use of an inappropriate catalyst/ligand combination is a frequent cause of failure.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can hinder key steps in the catalytic cycle, such as transmetalation.[2]

  • Reagent Quality and Stability: The purity and stability of all reagents, especially the boronic acid or its derivative, are paramount. Degradation of the boronic acid is a common and often overlooked issue.[3][4]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing or failure to maintain an inert atmosphere can lead to rapid catalyst deactivation.[1]

Below is a logical workflow to begin your troubleshooting process:

G start Low Conversion Observed reagent_quality Check Reagent Quality (Aryl Bromide, Boronic Acid, Solvent, Base) start->reagent_quality inert_atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagent_quality->inert_atmosphere catalyst_system Evaluate Catalyst System (Precatalyst & Ligand) inert_atmosphere->catalyst_system reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions outcome Improved Conversion reaction_conditions->outcome

Caption: Initial troubleshooting workflow for low conversion.

Q2: How do the ether linkage and ortho-fluoro substituent in my substrate affect the reaction, and how can I choose an appropriate catalyst system?

The electron-donating ether group can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the ortho-fluoro group is electron-withdrawing, which can have a complex electronic influence.[5][6] For such substrates, a judicious choice of palladium precatalyst and ligand is crucial.

Troubleshooting & Optimization:

  • Catalyst Screening: For substrates that are not highly reactive, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] It is advisable to screen a panel of more active catalysts.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary to facilitate oxidative addition and reductive elimination.[7][8]

Catalyst/Ligand SystemKey Characteristics & Recommendations
Pd(dppf)Cl₂ A robust and versatile catalyst. Often a good starting point for screening.
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) These systems are highly active and effective for challenging substrates, including electron-rich or sterically hindered aryl bromides.[8][9]
Pd(OAc)₂ with P(t-Bu)₃ The use of a bulky and electron-rich phosphine ligand can significantly enhance catalytic activity.[10]

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add 1-(4-bromobutoxy)-2-fluorobenzene (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%) and ligand (2-4 mol%).

  • Reaction: Add degassed solvent, seal the vials, and heat the reaction block to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to compare conversion rates.

Q3: I am observing significant protodeboronation of my boronic acid. What causes this and how can I mitigate it?

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[4] This is a common side reaction, especially with aqueous bases and prolonged reaction times.[11]

Troubleshooting & Optimization:

  • Use of Anhydrous Conditions: If possible, using anhydrous solvents and bases can minimize protodeboronation.[12]

  • Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from degradation.[4][13] These derivatives often release the boronic acid slowly into the reaction mixture.

  • Choice of Base: The strength and type of base can influence the rate of protodeboronation. Sometimes, a weaker base or a fluoride source like CsF can be beneficial.

G boronic_acid R-B(OH)₂ (Boronic Acid) suzuki_cycle Desired Suzuki Catalytic Cycle boronic_acid->suzuki_cycle Transmetalation protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation H⁺ Source (e.g., H₂O) product R-Ar (Coupled Product) suzuki_cycle->product side_product R-H (Decomposition) protodeboronation->side_product

Caption: Competing pathways for the boronic acid.

Q4: My reaction is stalling at intermediate conversion. What adjustments can I make to the reaction conditions?

A stalled reaction can be due to catalyst deactivation, insufficient reactivity of the chosen base, or poor solubility of the reagents.

Troubleshooting & Optimization:

  • Base Screening: The choice of base is critical and can significantly impact the reaction rate. Stronger bases often facilitate the transmetalation step.[2] Ensure the base is finely powdered and dry for reproducibility.[1]

BaseSolvent SystemComments
K₂CO₃ / Na₂CO₃ Toluene/H₂O, Dioxane/H₂OCommon and effective for many Suzuki couplings.
K₃PO₄ Toluene, DioxaneA stronger base, often used for less reactive substrates. Can be used in aqueous or anhydrous conditions.
Cs₂CO₃ Dioxane, THF, TolueneA very strong base, often effective when others fail, but more expensive.[14]
  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and reaction rates.[15][16] Aprotic solvents like dioxane and toluene, often with a small amount of water, are commonly used.[17]

  • Temperature: Increasing the reaction temperature can often overcome activation barriers, especially for less reactive aryl bromides.[18] Consider using a higher boiling point solvent if necessary.

Experimental Protocol: Base and Solvent Screening

  • Setup: Prepare a matrix of reaction conditions in parallel vials. Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).

  • Reagents: Use a consistent set of reagents: 1-(4-bromobutoxy)-2-fluorobenzene (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and a chosen catalyst system (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Reaction: Add the appropriate base (2.0-3.0 equiv.) and degassed solvent to each vial. Heat to a standard temperature (e.g., 100 °C) and monitor progress.

Q5: I am observing the formation of homocoupled byproducts. What is the cause and how can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[13]

Troubleshooting & Optimization:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed before and during the reaction.[3] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Stoichiometry: Using a slight excess of the aryl bromide can sometimes disfavor boronic acid homocoupling.[3]

  • Catalyst Choice: In some cases, the choice of palladium source can influence the extent of homocoupling.

By systematically addressing these potential issues, you can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of 1-(4-bromobutoxy)-2-fluorobenzene, leading to improved conversion and higher yields of your desired product.

References

  • Haskins, M. P., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]

  • Metivier, L., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]

  • Zeng, F., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Haskins, M. P., et al. (2022). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Feng, L., et al. (2024). Palladium catalyst immobilized on functionalized hyper–cross-linked polymers with 8-hydroxyquinoline as monomer for Suzuki–Miyaura coupling reactions. Research on Chemical Intermediates. Available at: [Link]

  • Ciobanu, M., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry. Available at: [Link]

  • Ghaffari, M., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. European Journal of Organic Chemistry. Available at: [Link]

  • Scurtu, D., et al. (2012). [IL]2[PdCl4] complexes (IL=imidazolium cation) as efficient catalysts for Suzuki–Miyaura cross-coupling of aryl bromides and aryl chlorides. Catalysis Science & Technology. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]

  • Ritter, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2003). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Zeglis, B. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]

  • Zeglis, B. M., et al. (2008). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Ikawa, T., et al. (2019). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition. Available at: [Link]

  • Tang, W., & Zhang, X. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Topics in Organometallic Chemistry. Available at: [Link]

  • Tang, W., et al. (2011). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering. Available at: [Link]

  • Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Ritson, D. J., & Sweeney, J. B. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Federal, M. L., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in Grignard Reactions with 1-(4-Bromobutoxy)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for managing impurities in Grignard reactions involving 1-(4-Bromobutoxy)-2-fluorobenzene. As Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing impurities in Grignard reactions involving 1-(4-Bromobutoxy)-2-fluorobenzene. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have designed this resource to address the specific challenges you may encounter. Our focus is on providing practical, evidence-based solutions to enhance the purity and yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed when preparing the Grignard reagent from 1-(4-Bromobutoxy)-2-fluorobenzene?

A1: The primary impurities of concern are the Wurtz coupling product and various biphenyl derivatives. The Wurtz coupling product arises from the reaction of the formed Grignard reagent with the starting aryl bromide.[1][2] Biphenyl impurities are formed through the homocoupling of the Grignard reagent.[1][3] Additionally, unreacted starting material and byproducts from reactions with atmospheric moisture and oxygen can also be present.[2][4]

Q2: How does the ether linkage in 1-(4-Bromobutoxy)-2-fluorobenzene affect the Grignard reaction?

A2: The ether functionality is generally stable under Grignard reaction conditions. Ethers are commonly used as solvents for these reactions due to their ability to solvate and stabilize the Grignard reagent.[5][6] However, the presence of the butoxy chain may influence the solubility of the starting material and the Grignard reagent, potentially affecting reaction kinetics. It is crucial to ensure the ether solvent used (e.g., THF, diethyl ether) is anhydrous, as Grignard reagents are highly reactive with water.[2][5]

Q3: What is the role of the fluorine substituent on the benzene ring?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide. While aryl fluorides are generally unreactive towards magnesium for Grignard formation due to the strong C-F bond, the presence of a fluorine atom on the ring of an aryl bromide can affect the electronic environment of the C-Br bond.[7][8] This can sometimes make the initiation of the Grignard reaction more challenging compared to non-fluorinated analogues. However, once formed, the Grignard reagent is generally stable.

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Cause: The primary reason for initiation failure is the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction with the aryl halide.[4][9] Traces of moisture in the glassware or solvent will also quench the reaction.[10][11]

Solutions:

  • Activation of Magnesium:

    • Mechanical Activation: Crushing the magnesium turnings with a glass rod in situ can expose a fresh, reactive surface.[9][12]

    • Chemical Activation: The use of activating agents is highly effective. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane, or methyl iodide.[9][11][13] 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[9][11]

    • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.[9][14]

  • Strict Anhydrous Conditions:

    • All glassware must be thoroughly flame-dried or oven-dried immediately before use to remove any adsorbed water.[15]

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if necessary, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether).

Experimental Workflow: Activation of Magnesium for Grignard Formation

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction glassware Flame-dry all glassware mg Add Mg turnings to flask glassware->mg solvent Add anhydrous THF mg->solvent activator Add activating agent (e.g., I₂, 1,2-dibromoethane) solvent->activator initiation Observe signs of reaction (e.g., bubbling, color change) activator->initiation aryl_halide Slowly add solution of 1-(4-Bromobutoxy)-2-fluorobenzene initiation->aryl_halide reflux Maintain gentle reflux aryl_halide->reflux completion Monitor for completion reflux->completion

Caption: Workflow for initiating a Grignard reaction.

Problem 2: High levels of Wurtz and biphenyl coupling impurities are observed.

Cause: These side reactions are favored by high local concentrations of the aryl bromide and elevated reaction temperatures.[1][16] The Wurtz-type coupling involves the reaction of the formed Grignard reagent with unreacted 1-(4-Bromobutoxy)-2-fluorobenzene.[1][17]

Solutions:

  • Slow Addition of Aryl Bromide: Add a solution of 1-(4-Bromobutoxy)-2-fluorobenzene in your anhydrous solvent dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the rate of the Wurtz coupling reaction.[2][18]

  • Temperature Control: The formation of the Grignard reagent is exothermic.[13] Maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath to moderate the temperature.[2]

  • Use of a Co-solvent: In some cases, the addition of a co-solvent like toluene can help to control the reaction temperature and improve solubility.

Impurity Formation Pathways

G ArBr 1-(4-Bromobutoxy)-2-fluorobenzene (ArBr) ArMgBr Grignard Reagent (ArMgBr) ArBr->ArMgBr + Mg Mg Mg Desired_Product Desired Product (after reaction with electrophile) ArMgBr->Desired_Product + Electrophile Wurtz Wurtz Coupling Product (Ar-Ar') ArMgBr->Wurtz + ArBr Biphenyl Biphenyl Impurity (Ar-Ar) ArMgBr->Biphenyl + ArMgBr Electrophile Electrophile

Caption: Formation of desired product and major impurities.

Problem 3: Difficulty in determining the concentration of the Grignard reagent.

Cause: The exact concentration of the active Grignard reagent can be variable due to side reactions and the presence of basic magnesium species. Accurate determination is crucial for stoichiometric control in subsequent reactions.[19]

Solution: Titration

Titration is a reliable method to determine the concentration of the active Grignard reagent. Several methods are available:

  • Direct Titration with a Colorimetric Indicator: This is a common and convenient method. A standard solution of a secondary alcohol, like 2-butanol or (-)-menthol, is used as the titrant. An indicator, such as 1,10-phenanthroline, forms a colored complex with the Grignard reagent.[19][20] The endpoint is the disappearance of this color.[19]

  • Iodine Titration: The Grignard reagent reacts with iodine in a 1:1 molar ratio. The endpoint can be determined by the persistence of the iodine color.[21]

  • Acid-Base Back Titration: The Grignard reagent is quenched with a known excess of a standardized acid. The remaining acid is then titrated with a standardized base.[19]

Data Summary: Comparison of Titration Methods

Titration MethodPrincipleAdvantagesDisadvantages
Direct Titration Reaction with a secondary alcohol using a colorimetric indicator.[19]Simple, fast, and accurate for determining active Grignard concentration.[22]Requires strictly anhydrous conditions and inert atmosphere.
Iodine Titration Stoichiometric reaction with iodine.[21]Good for determining the total organometallic species.Can be less precise than direct titration.
Acid-Base Back Titration Quenching with excess acid and back-titrating with base.[19]Does not require an inert atmosphere for the titration step.Measures total basicity, which may include non-Grignard basic species.

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a glass stopper under a stream of dry nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.

  • Initiation: Add a small portion (approx. 10%) of a solution of 1-(4-Bromobutoxy)-2-fluorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: Once the reaction initiates (observed by bubbling and a gentle reflux), slowly add the remaining aryl bromide solution at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Protocol 2: Titration of the Grignard Reagent (Direct Method)
  • Indicator Preparation: In a flame-dried flask under a nitrogen atmosphere, add a small amount (a few milligrams) of 1,10-phenanthroline.

  • Titration Setup: Add a known volume of anhydrous THF to the indicator.

  • Titration: Slowly add the prepared Grignard solution via a syringe to the indicator solution until a persistent color change is observed. Then, titrate with a standardized solution of 2-butanol in THF until the color disappears.

  • Calculation: Calculate the molarity of the Grignard reagent based on the volume of the 2-butanol solution required to reach the endpoint.

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to characterize the Grignard reagent and detect impurities. The chemical shifts of the aromatic protons and the fluorine atom will change upon formation of the Grignard reagent.[23][24][25][26] ³¹P NMR can be useful if phosphorus-containing ligands are used.[27]

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying and quantifying volatile impurities, such as the Wurtz coupling product and biphenyl derivatives, after quenching a small aliquot of the reaction mixture.[28][29]

  • FTIR Spectroscopy: In-line FTIR can be used to monitor the progress of the Grignard reaction in real-time by observing the disappearance of the C-Br stretching vibration and the appearance of new bands associated with the C-Mg bond.[30][31][32]

References

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]

  • Brainly. (2023, June 2). How can biphenyl be formed in a Grignard reaction, and how can it be minimized? Retrieved from [Link]

  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]

  • PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Organometallics. Retrieved from [Link]

  • SciSpace. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Retrieved from [Link]

  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects1 | Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • NIH. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Retrieved from [Link]

  • Sci-Hub. (n.d.). The GC–MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of the Grignard reaction of... Retrieved from [Link]

  • Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The determination of grignard reagent concentration by an acidimetric double titration method. Retrieved from [Link]

  • YouTube. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993012121A1 - Process for the preparation of ether solutions of grignard compounds.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Retrieved from [Link]

  • Journal of the Chemical Society A. (n.d.). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Drug Hunter. (2018, June 2). A Trick to Fluorinate Grignards. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 7). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Retrieved from [Link]

Sources

Optimization

Stability issues of 1-(4-Bromobutoxy)-2-fluorobenzene under acidic or basic conditions

This guide is intended for researchers, scientists, and professionals in drug development utilizing 1-(4-Bromobutoxy)-2-fluorobenzene in their experimental workflows. Here, we address potential stability issues under aci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development utilizing 1-(4-Bromobutoxy)-2-fluorobenzene in their experimental workflows. Here, we address potential stability issues under acidic and basic conditions, providing troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and the reliability of your results.

Introduction to the Stability Profile of 1-(4-Bromobutoxy)-2-fluorobenzene

1-(4-Bromobutoxy)-2-fluorobenzene is a versatile reagent in organic synthesis, often employed as a linker or building block. Its structure, however, contains two key functional groups susceptible to degradation under certain conditions: an aryl alkyl ether and a primary alkyl bromide. Understanding the reactivity of these groups is crucial for successful experimental design.

The ether linkage, while generally robust, can undergo cleavage under strongly acidic conditions. The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of bases. Furthermore, the molecule's conformation allows for potential intramolecular reactions, which can lead to unexpected byproducts. This guide will dissect these stability concerns and offer practical solutions.

Troubleshooting Guide: Stability Under Acidic Conditions

Question 1: I am observing the formation of 2-fluorophenol and an unidentifiable C4-brominated species in my reaction mixture when using a strong acid catalyst. What is happening to my starting material?

Answer: You are likely observing the acid-catalyzed cleavage of the ether bond in 1-(4-Bromobutoxy)-2-fluorobenzene. Ethers are generally stable, but in the presence of a strong acid (e.g., HBr, HI, or strong non-nucleophilic acids like H₂SO₄ with a nucleophile present), the ether oxygen can be protonated, turning the alkoxy group into a good leaving group.[1][2]

The cleavage of the C-O bond in your molecule can proceed via two pathways. However, due to the high instability of a phenyl cation, the cleavage of the aryl-oxygen bond is highly unlikely. The more probable pathway is a nucleophilic attack on the primary carbon of the butoxy group, proceeding through an Sₙ2 mechanism.[3][4]

Causality:

  • Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen by the strong acid, forming a protonated ether.[2][3]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion from the acid) then attacks the least sterically hindered carbon of the butoxy chain (the one adjacent to the oxygen).

  • Bond Cleavage: This results in the cleavage of the C-O bond, releasing 2-fluorophenol and forming a 1,4-dihalogenated butane or a related C4 species.[1]

Experimental Protocol to Minimize Ether Cleavage:

  • Choice of Acid: If possible, use a milder acid or a Lewis acid that is less prone to promoting ether cleavage.

  • Temperature Control: Ether cleavage often requires elevated temperatures.[3] Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to the harsh acidic conditions.

  • Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to detect the formation of 2-fluorophenol.

SM 1-(4-Bromobutoxy)-2-fluorobenzene PE Protonated Ether SM->PE + H⁺ FP 2-Fluorophenol PE->FP + Nucleophile (e.g., Br⁻) - C₄H₈Br₂ C4 C4-Bromo Species PE->C4 + Nucleophile (e.g., Br⁻) - 2-Fluorophenol SM 1-(4-Bromobutoxy)-2-fluorobenzene TS Intramolecular Transition State SM->TS Base FP 2-Fluorophenoxide TS->FP Ring Closure THF Tetrahydrofuran Derivative TS->THF Ring Closure

Sources

Troubleshooting

Technical Support Center: Characterization and Mitigation of Unexpected Byproducts in Reactions of 1-(4-Bromobutoxy)-2-fluorobenzene

Introduction: 1-(4-Bromobutoxy)-2-fluorobenzene is a versatile bifunctional building block utilized in the synthesis of various heterocyclic scaffolds and complex molecules in medicinal and materials science. Its two rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(4-Bromobutoxy)-2-fluorobenzene is a versatile bifunctional building block utilized in the synthesis of various heterocyclic scaffolds and complex molecules in medicinal and materials science. Its two reactive sites—the nucleophilic substitution-prone primary alkyl bromide and the aryl fluoride susceptible to nucleophilic aromatic substitution (SNAr) or ortho-metalation—offer a rich landscape for chemical transformations. However, this dual reactivity can also lead to competing reaction pathways and the formation of unexpected byproducts. This guide provides in-depth troubleshooting for common issues encountered during its use, focusing on the identification, characterization, and mitigation of these unintended products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Intramolecular Cyclization Reactions

Question 1: I am attempting an intramolecular cyclization to synthesize 6-fluoro-2,3,4,5-tetrahydro-1-benzoxepine, but I'm observing low yields and a significant high-molecular-weight byproduct. What is happening and how can I fix it?

Plausible Cause: The formation of a seven-membered ring via intramolecular Williamson ether synthesis is often kinetically challenging and competes directly with intermolecular reactions. At high concentrations, two molecules of the phenoxide intermediate can react with two molecules of the alkyl bromide, leading to the formation of a 14-membered cyclic dimer or even linear oligomers.

  • Desired Pathway (Intramolecular): The internally formed phenoxide attacks the tethered alkyl bromide.

  • Competing Pathway (Intermolecular): The phenoxide from one molecule attacks the alkyl bromide of a different molecule.

Byproduct Characterization: A dimeric byproduct will have a mass-to-charge ratio (m/z) in mass spectrometry corresponding to approximately double the desired product.

CompoundStructureExpected [M+H]⁺Key ¹H NMR Signals
Desired Product 6-Fluoro-2,3,4,5-tetrahydro-1-benzoxepine183.09Aromatic protons (6.8-7.1 ppm), Two distinct O-CH₂ triplets (~4.1 and ~4.3 ppm)
Dimeric Byproduct 1,8-Difluoro-6,7,13,14-tetrahydro-5,15-dioxadibenzo[a,g]cyclotetradecene365.18Aromatic protons (6.8-7.1 ppm), Broadened O-CH₂ signals due to conformational flexibility

Troubleshooting and Optimization Protocol:

The key to favoring the intramolecular pathway is to employ high-dilution conditions. This statistically reduces the probability of intermolecular encounters.

Protocol: High-Dilution Intramolecular Cyclization

  • Apparatus Setup: In a flame-dried, multi-neck flask equipped with a condenser and a magnetic stirrer, add the chosen base (e.g., NaH, K₂CO₃) and a large volume of anhydrous solvent (e.g., DMF, Acetonitrile). A typical starting concentration should be ≤0.01 M.

  • Reagent Preparation: In a separate flask, prepare a dilute solution of 1-(4-bromobutoxy)-2-fluorobenzene in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the substrate solution to the stirred suspension of the base over a prolonged period (e.g., 8-12 hours). This maintains a pseudo-low concentration of the reactive species.

  • Temperature Control: Maintain the reaction at an elevated temperature (e.g., 80-100 °C) to promote the reaction, but avoid temperatures that could cause decomposition.

  • Monitoring: Track the reaction progress by TLC or LC-MS, monitoring the disappearance of starting material and the appearance of the desired product versus the high-molecular-weight spot.

cluster_0 Reaction Pathways Start 1-(4-Bromobutoxy)-2-fluorobenzene + Base Intermediate Phenoxide Intermediate Start->Intermediate Intra Intramolecular Cyclization (Desired) Intermediate->Intra High Dilution Inter Intermolecular Reaction (Byproduct) Intermediate->Inter High Concentration Product Benzoxepine Product Intra->Product Dimer Dimer / Oligomer Inter->Dimer

Caption: Competing intramolecular vs. intermolecular cyclization pathways.

Section 2: Organometallic Intermediate Formation

Question 2: My Grignard reaction with 1-(4-bromobutoxy)-2-fluorobenzene is failing to initiate or gives a significant amount of a non-polar byproduct. What are the likely causes?

Plausible Cause(s):

  • Inactive Magnesium: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion reaction.[1]

  • Wurtz Coupling: The formed Grignard reagent is a potent nucleophile and can react with the C-Br bond of a starting material molecule. This is especially problematic if the local concentration of the aryl bromide is high.[1]

  • Intramolecular Reaction: The Grignard reagent could potentially undergo an intramolecular reaction, although this is less common for forming a 7-membered ring under these conditions.

Byproduct Characterization: The primary non-polar byproduct is typically from Wurtz coupling.

CompoundStructureExpected [M+H]⁺Key ¹H NMR Signals
Wurtz Byproduct 1,8-Bis(2-fluorophenoxy)octane323.17Aromatic protons, a characteristic triplet for the O-CH₂ at ~4.1 ppm, and multiple overlapping multiplets for the central -(CH₂)₆- chain.

Troubleshooting and Optimization Protocol:

Protocol: Optimized Grignard Formation

  • Glassware and Reagent Purity: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous THF, typically from a solvent purification system.

  • Magnesium Activation: Place magnesium turnings (1.2-1.5 eq.) in the reaction flask. Activate using one of the following methods:

    • Iodine: Add a single crystal of iodine. The disappearance of the brown color indicates activation.[1]

    • 1,2-Dibromoethane: Add a small amount (~5 mol%) to initiate the reaction, which cleans the magnesium surface.[1]

    • Vigorous Stirring: Use a mechanical stirrer to physically break the oxide layer.

  • Initiation: Prepare a solution of 1-(4-bromobutoxy)-2-fluorobenzene in anhydrous THF. Add a small portion (~10%) to the activated magnesium. A color change to cloudy grey/brown and gentle reflux indicates initiation.[2]

  • Controlled Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. This keeps the concentration of the unreacted bromide low, minimizing Wurtz coupling.[1]

  • Confirmation: The resulting dark grey to brown solution is the Grignard reagent and should be used immediately.

Question 3: I'm attempting a lithium-halogen exchange at -78 °C, but my subsequent reaction with an electrophile suggests multiple reactive species were formed. What is the issue?

Plausible Cause(s): The molecule has two potential sites for lithiation. While Br/Li exchange is generally faster at low temperatures, competing ortho-lithiation (Directed ortho Metalation or DoM) directed by the electronegative fluorine atom can also occur.[3][4] The choice of organolithium reagent and reaction time can influence this selectivity.

  • Pathway A (Expected): Br/Li exchange at the C-Br bond on the butoxy chain. This is not the typical reaction; Br/Li exchange usually occurs on an aryl ring. The primary bromide is more likely to undergo substitution or elimination with BuLi. Let's re-evaluate. The primary site for Br/Li exchange on this molecule is not the alkyl bromide but would be an aryl bromide if present. The question implies a reaction at the alkyl bromide, which is more akin to a substitution. A more likely scenario is lithiation on the aromatic ring. Let's assume the user is trying to functionalize the ring.

  • Corrected Plausible Cause(s): The user is likely attempting to functionalize the aromatic ring. The primary competition is between lithium-halogen exchange (if there were a bromine on the ring) and ortho-lithiation directed by the fluorine and ether groups. Since the bromine is on the side chain, the main reaction with n-BuLi will be ortho-lithiation. The fluorine atom is a known ortho-directing group for lithiation.[4] The adjacent ether oxygen can also influence this. The competition would be between lithiation ortho to the fluorine (C3 position) and potential attack at the C-Br bond.

Troubleshooting and Selectivity Control:

Controlling the regioselectivity of lithiation is critical.

  • For ortho-Lithiation (C3 position): This is the most likely pathway. Use n-BuLi or s-BuLi in THF at -78 °C. The fluorine atom strongly directs the deprotonation to the adjacent position.

  • To Avoid Side Reactions at the Alkyl Bromide: Keep the temperature low (-78 °C) and the reaction time for lithiation short (typically 30-60 minutes) before adding the electrophile. This minimizes the chance of the organolithium reagent acting as a nucleophile towards the butyl bromide chain.

cluster_1 Lithiation Regioselectivity Start 1-(4-Bromobutoxy)-2-fluorobenzene + n-BuLi, -78°C OrthoLith ortho-Lithiation (C3) (Major Pathway) Start->OrthoLith Directed by F SN2_Attack SN2 Attack at C-Br (Side Reaction) Start->SN2_Attack Warmer Temp or Long Time Electrophile + Electrophile (E+) OrthoLith->Electrophile SideProduct Butyl-Substituted Product SN2_Attack->SideProduct DesiredProduct 3-E-Substituted Product Electrophile->DesiredProduct

Caption: Competing lithiation pathways for the substrate.

Section 3: Nucleophilic Substitution Reactions

Question 4: When reacting with a nucleophile (e.g., an amine or phenoxide), I'm seeing a mixture of products. How can I control the selectivity between substitution at the alkyl bromide (SN2) and the aryl fluoride (SNAr)?

Plausible Cause: You are facing a classic case of competing SN2 and SNAr reactions.

  • SN2 at the Alkyl Bromide: The primary alkyl bromide is a good electrophile for SN2 reactions. This pathway is generally favored by strong, "soft" nucleophiles and is less sterically hindered.

  • SNAr at the Aryl Fluoride: The C-F bond is activated towards nucleophilic attack because fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex.[5] This pathway is favored by strong, "hard" nucleophiles, high temperatures, and polar aprotic solvents. The ortho-alkoxy group provides some, albeit weak, activation.

Selectivity Control Strategy:

FactorTo Favor SN2 (at C-Br)To Favor SNAr (at C-F)Rationale
Temperature Lower Temperature (e.g., RT to 50 °C)Higher Temperature (e.g., 80 to 150 °C)SNAr reactions have a higher activation energy due to the initial loss of aromaticity.
Nucleophile "Soft" nucleophiles (e.g., RSH, I⁻)"Hard" nucleophiles (e.g., RO⁻, R₂N⁻)Matches the character of the electrophilic center (soft C-Br vs. hard aryl C-F).
Solvent Less polar solventsPolar aprotic solvents (e.g., DMSO, DMF)Polar aprotic solvents stabilize the charged Meisenheimer complex in the SNAr pathway.
Base Weaker, non-nucleophilic base (if needed)Strong base to generate a potent nucleophileA strong base is often required to deprotonate the nucleophile for SNAr.

Example Protocol for Selective SN2:

  • Reactants: Dissolve 1-(4-bromobutoxy)-2-fluorobenzene (1 eq.) and a soft nucleophile like sodium thiophenoxide (1.1 eq.) in a solvent like THF or acetone.

  • Conditions: Stir the reaction at room temperature.

  • Monitoring: Monitor by TLC until the starting material is consumed. The product will be 1-fluoro-2-(4-(phenylthio)butoxy)benzene.

Example Protocol for Selective SNAr:

  • Reactants: In a pressure vessel, dissolve 1-(4-bromobutoxy)-2-fluorobenzene (1 eq.) and a nucleophile like sodium methoxide (2-3 eq.) in anhydrous DMSO.

  • Conditions: Heat the reaction to 120-150 °C.

  • Monitoring: Monitor by LC-MS. The primary product will be 1-bromo-4-(2-methoxybutoxy)benzene (Note: This is a hypothetical example; SNAr on this unactivated ring is difficult and requires harsh conditions or specialized catalysis[6]).

References

  • Younai, A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Allen Institute. Which of the following compound is most reactive in the nucleophilic aromatic substitution reaction with NaOH? Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Yamaguchi, J., et al. (2000). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis. Available at: [Link]

  • Schmalz, H.-G., et al. (2016). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Reactions on the Fluorobenzene Ring

Welcome to the technical support center for chemists and researchers navigating the complexities of fluorobenzene chemistry. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of fluorobenzene chemistry. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into controlling the regioselectivity of reactions on the fluorobenzene ring. Fluorine's unique electronic properties—strong inductive electron withdrawal (-I) and moderate resonance electron donation (+M)—create a nuanced reactivity profile that can be challenging yet powerful when properly controlled.

This resource is structured to address the most common reaction classes you will encounter. Each section provides a mechanistic rationale, answers to frequently asked questions, and detailed troubleshooting guides to resolve specific experimental issues.

Section 1: Electrophilic Aromatic Substitution (EAS)
1.1. Mechanistic Overview: The Ortho/Para-Directing Nature of Fluorine

The fluorine substituent is classically known as an ortho, para-director in electrophilic aromatic substitution (EAS), yet it is also a deactivating group.[1] This apparent contradiction is a cornerstone of its chemistry.

  • Deactivation (-I Effect): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond (inductive effect). This reduces the ring's overall nucleophilicity, making it less reactive towards electrophiles than benzene itself.[2][3] The rate of nitration for fluorobenzene, for instance, is slower than for benzene.[4][5]

  • Ortho, Para-Direction (+M Effect): Despite its inductive pull, fluorine possesses lone pairs of electrons that can be donated into the ring via resonance (a +M effect).[6] This donation preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. The resonance structures for meta attack do not allow for this direct stabilization from the fluorine atom.

The result is a strong preference for substitution at the para position, often exceeding 90%, due to the powerful inductive deactivation at the closer ortho positions.[6][7][8]

1.2. Frequently Asked Questions (FAQs) - EAS

Q1: Why is fluorobenzene deactivated for EAS, yet still an ortho, para-director? A: This is due to the conflicting influence of fluorine's inductive and resonance effects. The strong inductive withdrawal (-I) of the highly electronegative fluorine atom reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive than benzene (deactivation).[2][3] However, the lone pairs on fluorine can donate electron density through resonance (+M), which stabilizes the carbocation intermediates formed during electrophilic attack. This stabilization is only effective for ortho and para attack, making these positions more favorable than the meta position.[6]

Q2: Why is the para product overwhelmingly favored over the ortho product in most EAS reactions of fluorobenzene? A: Two main factors favor para substitution. First, the strong -I effect of fluorine is distance-dependent and deactivates the nearby ortho positions more significantly than the distant para position.[6][8] Second, steric hindrance at the ortho position can disfavor the approach of the electrophile, especially if the electrophile or catalyst is bulky.[6] For nitration, fluorobenzene gives a high para selectivity (around 86-90%).[4][6][7]

Q3: Can I ever favor the ortho product in an EAS reaction? A: While challenging, it is not impossible. Favoring the ortho product typically requires overcoming the inherent electronic and steric biases. Strategies can include using specific directing groups or reaction conditions that promote chelation or coordination with the incoming electrophile, although this is more common in reactions like directed ortho-metalation (see Section 3). For standard EAS, achieving high ortho selectivity is difficult.

1.3. Troubleshooting Guide: EAS Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low overall yield 1. Ring Deactivation: The fluorine atom deactivates the ring, requiring harsher conditions than for benzene. 2. Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃) may be poisoned by moisture or other impurities.1. Increase Reaction Severity: Use a stronger Lewis acid, increase the reaction temperature, or use a more reactive electrophile. For Friedel-Crafts acylation, ensure the acylating agent is highly reactive.[9] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[9]
Poor para selectivity; significant ortho isomer formation 1. High Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the ortho position. 2. Small Electrophile: A sterically small electrophile will experience less hindrance at the ortho position.1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often requires careful optimization. 2. Use a Bulkier Catalyst/Reagent: Employing a bulkier Lewis acid or a sterically hindered version of the electrophile can increase steric repulsion at the ortho position, thus favoring the para product.
Formation of poly-substituted products Overly Activating Conditions: Although fluorobenzene is deactivated, forcing conditions or a long reaction time can lead to a second substitution on the product ring.1. Control Stoichiometry: Use a slight excess of fluorobenzene relative to the electrophile. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and stop it once the desired monosubstituted product is maximized. 3. Note: In Friedel-Crafts acylation, poly-acylation is less of an issue because the first acyl group is strongly deactivating.[9] However, in Friedel-Crafts alkylation, the product is more reactive than the starting material, making poly-alkylation a common problem.[10]
1.4. Experimental Protocol: High-Selectivity Para-Nitration of Fluorobenzene

This protocol is designed to maximize the yield of 4-fluoronitrobenzene.

Materials:

  • Fluorobenzene (10.0 g, 104 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 25 mL)

  • Concentrated Nitric Acid (HNO₃, 70%, 8.0 mL, ~125 mmol)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.

  • Acid Mixture: Carefully and slowly add 25 mL of concentrated H₂SO₄ to the flask. While stirring, slowly add 8.0 mL of concentrated HNO₃. Keep the mixture cooled in the ice bath. This forms the nitronium ion (NO₂⁺) electrophile.

  • Addition of Fluorobenzene: While maintaining the temperature below 10 °C, add fluorobenzene dropwise to the stirred acid mixture over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC to ensure completion.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will precipitate the organic product.

  • Workup: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 100 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the product, which will be a mixture of isomers, predominantly 4-fluoronitrobenzene. Further purification can be achieved by distillation or chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNA_r)
2.1. Mechanistic Overview: Fluorine as an Excellent Leaving Group

In stark contrast to Sₙ1/Sₙ2 reactions, fluorine is an outstanding leaving group in nucleophilic aromatic substitution (SNA_r), often superior to Cl, Br, and I.[11] This reaction requires the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group (NO₂), positioned ortho or para to the fluorine.[12][13]

The mechanism proceeds in two steps:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12][13]

  • Loss of Leaving Group: The lone pair on the negatively charged carbon reforms the aromatic π-system, expelling the fluoride ion.

Fluorine's high electronegativity is key. It strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This effect on the rate-determining first step outweighs the high strength of the C-F bond, which is broken in the fast second step.[12][13]

2.2. Visualization: SNA_r Mechanism

Caption: SNA_r proceeds via a two-step addition-elimination mechanism.

2.3. FAQs - SNA_r

Q1: Why is a strong electron-withdrawing group (EWG) necessary for SNA_r? A: The EWG is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[13] This stabilization lowers the activation energy of the rate-determining step. The EWG must be positioned ortho or para to the leaving group to participate effectively in this resonance stabilization.[12]

Q2: I thought F⁻ was a poor leaving group. Why is it good in SNA_r? A: Leaving group ability in SNA_r is determined by its effect on the rate-determining first step (nucleophilic attack), not the second step (loss of leaving group). Fluorine's intense electron-withdrawing inductive effect makes the attached carbon highly electrophilic, accelerating the initial attack. This acceleration is more significant than for other halogens and overcomes the high C-F bond strength.[12][13]

Q3: My reaction is not working on a fluorobenzene derivative that has a meta-nitro group. Why? A: A meta-EWG cannot stabilize the Meisenheimer complex via resonance. The negative charge developed during nucleophilic attack resides on carbons ortho and para to the site of attack. A meta substituent is not conjugated with these positions, and therefore cannot provide the necessary stabilization, preventing the reaction from proceeding efficiently.[13]

2.4. Troubleshooting Guide: SNA_r Reactions
Problem Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction 1. Insufficient Ring Activation: The EWG may not be strong enough, or it is in the wrong position (meta). 2. Poor Nucleophile: The nucleophile may not be strong enough to initiate the attack. 3. Solvent Choice: The solvent may not be suitable for stabilizing the charged intermediate.1. Verify Substrate Structure: Ensure a strong EWG (like -NO₂, -CN, -CF₃) is present ortho or para to the fluorine. 2. Increase Nucleophilicity: Use a stronger nucleophile or deprotonate a weaker nucleophile with a strong base (e.g., use NaOEt instead of EtOH). 3. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNA_r as they solvate the cation of the nucleophile salt but not the anion, increasing its reactivity.
Multiple substitutions on poly-fluorinated rings High Reactivity: Highly fluorinated rings (e.g., hexafluorobenzene) are very electron-deficient and can undergo multiple substitutions.1. Control Stoichiometry: Use a limiting amount of the nucleophile (1 equivalent or slightly less). 2. Lower Temperature: Run the reaction at a lower temperature to gain kinetic control and favor monosubstitution. 3. Monitor the Reaction: Carefully follow the reaction progress and quench it as soon as the desired product is formed.
Side reactions with the solvent Reactive Solvent: Solvents like DMF or DMSO can sometimes react with strong nucleophiles or bases at elevated temperatures.1. Choose a More Inert Solvent: Consider alternatives like sulfolane, NMP, or diphenyl ether for high-temperature reactions. 2. Lower the Temperature: If possible, optimize the reaction to proceed at a lower temperature where solvent decomposition is minimal.
Section 3: Directed Ortho-Metalation (DoM)
3.1. Mechanistic Overview: Fluorine as a Directing Group

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing metalation group (DMG).[14][15] Fluorine, despite its electron-withdrawing nature, can act as a modest DMG. The reaction involves deprotonation of the most acidic proton, which is ortho to the fluorine, by a strong organolithium base (e.g., n-BuLi, s-BuLi) or a lithium amide base like LDA.[16]

The mechanism is believed to involve:

  • Complexation: The Lewis acidic lithium base coordinates to the Lewis basic fluorine atom.[14][17] This is known as a Complex-Induced Proximity Effect (CIPE).[18]

  • Deprotonation: This coordination brings the base close to the ortho-proton, facilitating its removal and forming a thermodynamically stable aryllithium species.

  • Electrophilic Quench: The resulting aryllithium is a potent nucleophile that reacts with a wide range of electrophiles (E⁺) to form the ortho-substituted product.[14]

Fluorine is considered a moderate DMG, less powerful than groups like amides (-CONR₂) or carbamates (-OCONR₂), but still highly effective for achieving exclusive ortho-regioselectivity that is unattainable with classical EAS.[15][16]

3.2. Visualization: DoM Workflow

DoM_Workflow Start Start: Fluorobenzene Derivative Step1 1. Add Strong Lithium Base (e.g., n-BuLi/TMEDA) Low Temperature (-78 °C) Start->Step1 Step2 2. Formation of Ortho-Aryllithium Intermediate Step1->Step2 Deprotonation Step3 3. Add Electrophile (E+) (e.g., CO₂, TMSCl, I₂) Step2->Step3 Nucleophilic Attack End Result: Ortho-Functionalized Fluorobenzene Step3->End

Caption: General workflow for Directed ortho-Metalation of fluorobenzene.

3.3. FAQs - DoM

Q1: Why is a strong, non-nucleophilic base like LDA or LiTMP sometimes preferred over n-BuLi? A: If the fluorobenzene derivative contains other electrophilic sites (e.g., an ester or a ketone), a nucleophilic base like n-BuLi could add to that site instead of deprotonating the ring. Lithium amide bases like LDA (lithium diisopropylamide) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide) are sterically hindered and much less nucleophilic, favoring deprotonation over addition.[16]

Q2: My DoM reaction is giving a low yield. What is the most common reason? A: The most frequent issue is the presence of trace amounts of water or other electrophilic impurities in the reaction setup. Organolithium bases are extremely reactive and will be quenched by even small amounts of protic sources. Another common issue is the temperature rising above -70 °C, which can cause the aryllithium intermediate to become unstable.

Q3: Can I perform a DoM on 1,4-difluorobenzene? A: Yes. In this case, the two fluorine atoms work together to increase the acidity of the protons between them. Lithiation will occur at one of the equivalent positions ortho to both fluorine atoms, providing a single, highly activated aryllithium species.

3.4. Troubleshooting Guide: DoM Reactions
Problem Potential Cause(s) Recommended Solution(s)
No lithiation/starting material recovered 1. Inactive Base: The organolithium reagent has degraded due to improper storage or handling. 2. Insufficient Basicity: The base used is not strong enough to deprotonate the ring. 3. Quenching: Trace water or CO₂ in the solvent, glassware, or inert gas stream is destroying the base.1. Titrate the Base: Always titrate organolithium reagents before use to determine their exact molarity. 2. Use a Stronger Base/Additive: Switch from n-BuLi to the more basic s-BuLi or t-BuLi. The addition of TMEDA (tetramethylethylenediamine) can break up lithium aggregates and increase basicity.[18] 3. Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum, use freshly distilled anhydrous solvents (e.g., THF, ether), and use high-purity inert gas.
Mixture of products, including some from reaction at other sites 1. Competitive Lithiation: If other acidic protons are present, the base may deprotonate at multiple sites. 2. Benzyne Formation: If the temperature is allowed to rise, the aryllithium intermediate of a halobenzene can eliminate LiF to form a highly reactive benzyne intermediate, leading to undesired products.[19]1. Evaluate pKa: Consider all acidic protons in the molecule. The DoM protocol relies on the kinetic acidity of the ortho-proton being the highest. If another proton is more acidic, it will be removed first. 2. Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the lithiation and quenching steps.
Low yield after electrophilic quench 1. Weak Electrophile: The electrophile is not reactive enough to be trapped by the aryllithium. 2. Side Reaction of Electrophile: The electrophile may react with the organolithium base if it is added before lithiation is complete.1. Use a More Reactive Electrophile: For example, use an acid chloride instead of an ester. 2. Ensure Complete Lithiation: Allow sufficient time for the deprotonation step (typically 30-60 minutes at -78 °C) before adding the electrophile. Add the electrophile slowly at low temperature.
References
  • Wikipedia. Directed ortho metalation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Chem-Station. Directed Ortho Metalation. [Link]

  • PubMed. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Chemistry Stack Exchange. In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?[Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Chemistry LibreTexts. 7.5: Directing Effects. [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

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  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 1-(4-Bromobutoxy)-2-fluorobenzene

Welcome to the technical support center for cross-coupling reactions involving 1-(4-Bromobutoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 1-(4-Bromobutoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. As Senior Application Scientists, we understand that catalyst selection for a substrate with multiple functional groups and specific electronic properties is a critical step for success. This guide will walk you through the key considerations and provide solutions to common challenges.

Understanding Your Substrate: 1-(4-Bromobutoxy)-2-fluorobenzene

The structure of 1-(4-Bromobutoxy)-2-fluorobenzene presents several key features that influence its reactivity in cross-coupling reactions:

  • Aryl Bromide: The C-Br bond is the primary reactive site for oxidative addition to a low-valent metal catalyst (typically Palladium or Nickel).[1][2]

  • Ortho-Fluoro Substituent: The fluorine atom is a moderately electron-withdrawing group, which can influence the electronic properties of the aromatic ring and potentially affect the rate of oxidative addition.

  • Para-Butoxy Chain: The ether linkage is an electron-donating group, which can make the aryl bromide more electron-rich and potentially slow down the oxidative addition step, a common challenge with electron-rich aryl halides.[3] The butoxy chain also introduces a potential coordination site for the metal catalyst, which could lead to catalyst inhibition or undesired side reactions.

This combination of an electron-donating group and a moderately electron-withdrawing group, along with potential steric hindrance from the ortho-fluoro group, makes careful catalyst system selection essential.

Frequently Asked Questions (FAQs)

FAQ 1: Which type of cross-coupling reaction is most suitable for 1-(4-Bromobutoxy)-2-fluorobenzene?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is a versatile and widely used reaction with good functional group tolerance.[1][4]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles.[5][6][7]

  • Heck Reaction: Suitable for forming C-C bonds with alkenes to generate substituted olefins.[8][9]

FAQ 2: Should I be concerned about the butoxy chain interfering with the reaction?

Yes, the ether oxygen in the butoxy chain could potentially coordinate to the palladium catalyst, leading to catalyst inhibition. This is more likely with coordinatively unsaturated catalyst species. The use of bulky ligands can often mitigate this by sterically shielding the metal center.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[4] However, with a substrate like 1-(4-Bromobutoxy)-2-fluorobenzene, specific challenges can arise.

Question: I am observing low yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings with electron-rich aryl bromides are often due to a slow oxidative addition step or catalyst deactivation.[3]

Troubleshooting Workflow:

G start Low Yield Observed q1 Is Palladium Black visible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Catalyst Decomposition. - Check for O2 contamination (ensure inert atmosphere). - Lower reaction temperature. - Use a more stable precatalyst (e.g., G3/G4). a1_yes->sol1 q2 Is debromination a major side product? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Hydrodehalogenation is occurring. - Use a less protic solvent. - Screen different bases (e.g., K3PO4, Cs2CO3). - Use a bulkier ligand to favor reductive elimination. a2_yes->sol2 q3 Is homocoupling of the boronic acid observed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Boronic acid homocoupling. - Ensure rigorous degassing to remove O2. - Use a pre-catalyst to avoid Pd(II) species at the start. a3_yes->sol3 sol4 Slow Oxidative Addition. - Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). - Increase reaction temperature incrementally. - Consider a Nickel catalyst system. a3_no->sol4

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or a precatalyst (e.g., SPhos-Pd-G3)Precatalysts offer greater stability and more reliable generation of the active Pd(0) species.[10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the rate-limiting oxidative addition step for electron-rich aryl halides and facilitate reductive elimination.[11][12]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often effective for challenging couplings.[3]
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OAprotic solvents with a small amount of water are standard.[1]
Temperature 80-110 °CHeating is typically required to overcome the activation barrier for oxidative addition.[3]

Experimental Protocol:

  • To a dry reaction vessel, add the aryl bromide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Add the palladium source (1-2 mol%) and ligand (1.1-1.2 equiv. relative to Pd).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[3]

  • Add degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for C-N bond formation.[5][6] For 1-(4-Bromobutoxy)-2-fluorobenzene, catalyst selection is key to achieving high yields.

Question: My Buchwald-Hartwig amination is giving low conversion. What catalyst system should I use?

Low conversion is often due to an inactive catalyst, suboptimal ligand choice, or an inappropriate base.[13][14]

Catalyst Selection and Troubleshooting:

G start Low Conversion q1 Using a Pd(II) source like Pd(OAc)2? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Inefficient reduction to Pd(0). - Switch to an air-stable precatalyst (e.g., XPhos-Pd-G3). - Ensure rigorous inert conditions. a1_yes->sol1 q2 Is the ligand sufficiently bulky? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base strong enough and soluble? a2_yes->q3 sol2 Steric hindrance from the ortho-fluoro group and electron-donating butoxy group requires a bulky ligand. - Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Other factors to consider: - Increase temperature (80-110 °C). - Ensure anhydrous and degassed solvent. a3_yes->sol4 sol3 Ineffective amine deprotonation. - Use a strong, non-nucleophilic base like NaOtBu or LHMDS. - Choose a solvent where the base has some solubility (e.g., Toluene, Dioxane). a3_no->sol3

Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Source XPhos-Pd-G3 or RuPhos-Pd-G3Air-stable precatalysts provide consistent and reliable results.[14]
Ligand Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos)Essential for coupling sterically hindered and electron-rich aryl halides.[13][15] They promote reductive elimination.
Base NaOtBu or LHMDSStrong bases are required to deprotonate the amine-palladium complex.[14]
Solvent Toluene or DioxaneAnhydrous, non-coordinating solvents are preferred.[13][14]
Temperature 80-110 °CHeating is often necessary to drive the reaction to completion.[13]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), amine (1.1-1.2 equiv.), and base (1.2-1.5 equiv.) to a dry reaction vessel.

  • Add the palladium precatalyst (1-2 mol%).

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through celite to remove palladium residues.[5]

Troubleshooting Guide: Heck Reaction

The Heck reaction couples aryl halides with alkenes.[8] The regioselectivity and efficiency can be influenced by the electronic nature of the substrate.

Question: I am getting a mixture of regioisomers in my Heck reaction. How can I improve the selectivity?

Regioselectivity in the Heck reaction is influenced by both electronic and steric factors. For electron-rich aryl halides, controlling the regioselectivity can be challenging.

Key Considerations for a Successful Heck Reaction:

  • Catalyst System: While traditional catalysts like Pd(OAc)₂/PPh₃ can be effective, catalyst systems with specific ligands can offer better control.[8]

  • Base: The choice of base can influence the reaction pathway. Triethylamine is a common choice.[8]

  • Solvent: Polar aprotic solvents like DMF or NMP are often used.

Recommended Starting Conditions for Heck Reaction:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst that is reduced in situ.[8]
Ligand P(o-tol)₃ or PPh₃Triphenylphosphine and its derivatives are standard ligands for the Heck reaction.[8]
Base Et₃N or K₂CO₃An organic or inorganic base is required to regenerate the Pd(0) catalyst.[8]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally effective.
Temperature 100-140 °CHigher temperatures are often required for aryl bromides.

Troubleshooting Common Heck Reaction Issues:

  • Low Yield:

    • Cause: Inefficient catalyst turnover or deactivation.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Screen different phosphine ligands or consider using a more robust N-heterocyclic carbene (NHC) ligand system.

  • Poor Regioselectivity:

    • Cause: Competing insertion pathways.

    • Solution: Modify the electronic properties of the catalyst system by screening different ligands. Sometimes, changing the solvent can also influence selectivity. For terminal alkenes, the use of bidentate phosphine ligands can sometimes favor the linear product.

  • Catalyst Decomposition (Palladium Black):

    • Cause: High temperatures or the presence of impurities.

    • Solution: Lower the reaction temperature and ensure all reagents and solvents are pure.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G

Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.

References

  • Benchchem. Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol.
  • Benchchem. Troubleshooting low yields in Buchwald-Hartwig amination of benzaldehydes.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Heck Reaction. (2023-06-30).
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018-09-06).
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-08).
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters.
  • Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress.
  • PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008-11-18).
  • NIH. Organoborane coupling reactions (Suzuki coupling) - PMC.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 1-(4-Bromobutoxy)-2-fluorobenzene via ¹H and ¹³C NMR Spectroscopy

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Bromobutoxy)-2-fluorobenzene. As this specific compound's complete experimental spectral data is not widely publ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Bromobutoxy)-2-fluorobenzene. As this specific compound's complete experimental spectral data is not widely published, we will present a detailed, predicted analysis grounded in foundational NMR principles and data from analogous structures. This approach showcases the predictive power of NMR spectroscopy in structural verification, a critical step for researchers in synthetic chemistry and drug development.

The narrative explains the causality behind spectral features, offering insights into how substituent effects and nuclear coupling phenomena shape the NMR landscape. We will compare this analysis with alternative analytical methods and provide a robust, replicable experimental protocol for acquiring high-quality data.

Predicted Spectral Analysis

The structure of 1-(4-Bromobutoxy)-2-fluorobenzene presents distinct features in both the aromatic and aliphatic regions of its NMR spectra. The presence of two different halogen atoms (F and Br) and an ether linkage creates a unique electronic environment that is highly informative for structural confirmation.

Below is the annotated structure for which we will predict the NMR spectra.

Caption: Molecular structure of 1-(4-Bromobutoxy)-2-fluorobenzene with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region (δ 6.5-8.0 ppm) and the aliphatic region (δ 1.5-4.5 ppm).

  • Aromatic Region (δ 6.8-7.2 ppm): The four protons on the benzene ring (H3, H4, H5, H6) will exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.[1] The ortho-disubstitution breaks the symmetry of the ring, rendering all four protons chemically non-equivalent. The signals are expected to appear as complex multiplets. The electron-donating alkoxy group and the electron-withdrawing fluorine atom will influence the precise chemical shifts.

  • Aliphatic Region (δ 1.9-4.1 ppm):

    • H7 (-O-CH₂-): This signal, representing the methylene group attached to the oxygen, will be the most downfield in the aliphatic chain due to the oxygen's deshielding effect. It is expected around δ 4.1 ppm as a triplet.

    • H10 (-CH₂-Br): The methylene group attached to the bromine atom will also be downfield, appearing around δ 3.5 ppm as a triplet.

    • H8 and H9 (-CH₂-CH₂-): These two central methylene groups are further from the electronegative atoms and will appear more upfield. They will likely be observed as overlapping multiplets (quintets) around δ 1.9-2.2 ppm.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbons are chemically unique. A key feature will be the carbon-fluorine coupling (JCF), which causes splitting of the carbon signals.[2]

  • Aromatic Carbons (δ 115-158 ppm):

    • C2 (C-F): This carbon will show the largest C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield due to the direct attachment of the electronegative fluorine atom.[3]

    • C1 (C-O): This carbon, bonded to the oxygen, will also be downfield. It will exhibit a smaller ²JCF coupling.

    • C3, C4, C5, C6: These carbons will appear in the typical aromatic region (115-130 ppm) and will show smaller ²JCF, ³JCF, and ⁴JCF couplings.[2] The deshielding effect of halogens on the directly bonded carbon (ipso-carbon) is a known phenomenon.[4]

  • Aliphatic Carbons (δ 28-68 ppm):

    • C7 (-O-CH₂-): The carbon attached to oxygen will be the most downfield in this region, predicted around δ 67-68 ppm.

    • C10 (-CH₂-Br): The carbon bonded to bromine is expected around δ 33-34 ppm. The "heavy atom effect" of bromine can cause an upfield shift compared to what electronegativity alone would suggest.[5]

    • C8 and C9 (-CH₂-CH₂-): These carbons will be the most upfield, appearing around δ 28-30 ppm.

Summary of Predicted NMR Data
Assignment Predicted ¹H NMR Data (CDCl₃) Predicted ¹³C NMR Data (CDCl₃)
δ (ppm) Multiplicity, J (Hz)
Ar-H (H3, H4, H5, H6)6.8 - 7.2m
-O-C H₂- (H7)4.10t, J ≈ 6.5
-CH₂- (H8)2.15quin, J ≈ 6.7
-CH₂- (H9)1.95quin, J ≈ 6.7
-C H₂-Br (H10)3.45t, J ≈ 6.5
C -O (C1)--
C -F (C2)--
Ar-C (C3-C6)--

Note: Chemical shifts (δ) are referenced to TMS (0.00 ppm). Coupling constants (J) are approximate values. m = multiplet, t = triplet, quin = quintet, d = doublet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, adherence to a standardized protocol is essential. The following methodology is designed for a typical 400 or 500 MHz NMR spectrometer.[6]

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of purified 1-(4-Bromobutoxy)-2-fluorobenzene.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing properties and well-characterized residual solvent peaks.[7]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

Spectrometer Setup & ¹H NMR Acquisition
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

  • Tuning & Shimming: Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single 30° pulse ('zg30').[8]

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full spin-lattice relaxation.[6]

    • Number of Scans: 16 scans for a sufficiently concentrated sample.

Spectrometer Setup & ¹³C NMR Acquisition
  • Tuning: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse with NOE ('zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 scans, necessary due to the low natural abundance of the ¹³C isotope.[6]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectra by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual CDCl₃ peak can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6]

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 10-15 mg of Compound prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert, Lock, Tune, Shim prep3->acq1 acq2 Acquire 1H Spectrum (16 Scans) acq1->acq2 acq3 Acquire 13C Spectrum (1024+ Scans) acq1->acq3 proc1 Fourier Transform & Windowing acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0.00 ppm) proc2->proc3 proc4 Peak Pick & Integration (1H) proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis

Comparison with Structural Analogues

The predicted chemical shifts for 1-(4-Bromobutoxy)-2-fluorobenzene can be benchmarked against simpler, known molecules.

  • (4-Bromobutoxy)benzene: This analogue lacks the fluorine atom. Its reported ¹H NMR spectrum shows aromatic protons at δ 6.8-7.3 ppm and the -O-CH₂- protons at δ 3.9 ppm.[9] Our prediction of δ 4.1 ppm for the -O-CH₂- group in the target molecule reflects the additional deshielding effect from the ortho-fluorine substituent.

  • Fluorobenzene: The proton-fluorine coupling constants in fluorobenzene itself are well-documented, with ³JHF (ortho) around 9 Hz and ⁴JHF (meta) around 6 Hz.[10] These values provide the basis for predicting the complex multiplet structure in the aromatic region of our target molecule.

  • 1-Bromobutane: The terminal -CH₂Br protons in 1-bromobutane resonate around δ 3.4 ppm, which is in excellent agreement with our prediction of δ 3.45 ppm for the H10 protons.

This comparison demonstrates that our predicted spectrum is a logical and well-founded extrapolation from the established spectral characteristics of its constituent parts.

Comparison with Other Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive analysis often involves complementary techniques.[11][12]

  • Mass Spectrometry (MS): MS would readily confirm the molecular weight of 1-(4-Bromobutoxy)-2-fluorobenzene (261.12 g/mol ). Furthermore, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, providing unambiguous evidence for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups.[12] Expected characteristic absorptions include C-O stretching for the ether (~1250 cm⁻¹), C-F stretching (~1200 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and sp² C-H stretching (>3000 cm⁻¹). However, IR would not provide information on the connectivity of these groups or the substitution pattern of the benzene ring.

While MS confirms mass and elemental composition and IR confirms functional groups, only NMR spectroscopy can provide the detailed atom-by-atom connectivity, stereochemistry, and electronic environment required for complete and unambiguous structural verification.[7][13]

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of molecules like 1-(4-Bromobutoxy)-2-fluorobenzene. Through a predictive approach based on established principles of chemical shifts and coupling constants, we have outlined the expected key spectral features. The aromatic region is characterized by complex multiplets due to proton-fluorine coupling, while the aliphatic region provides clear signals corresponding to the four distinct methylene groups. When combined with a robust experimental protocol and compared with data from other analytical methods like MS and IR, NMR spectroscopy provides the most comprehensive and definitive structural information, making it a cornerstone technique for researchers in the chemical sciences.

References

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  • ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Available from: [Link]

  • Viesser, R.V., et al. The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Available from: [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. (2000).
  • Mohanty, S. & Venkateswarlu, P. Proton and fluorine N.M.R. spectra of fluorobenzene.
  • MDPI. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023). Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

  • StackExchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Available from: [Link]

  • University of Richmond Scholarship Repository. Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computat. (2021). Available from: [Link]

  • Royal Society of Chemistry. Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromobutoxy)-2-fluorobenzene

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromobutoxy)-2-fluorobenzene. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromobutoxy)-2-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explore the causal mechanisms behind the fragmentation pathways. By comparing its fragmentation to structural analogs, we offer field-proven insights for compound identification and characterization.

Introduction: The Structural Significance of 1-(4-Bromobutoxy)-2-fluorobenzene

1-(4-Bromobutoxy)-2-fluorobenzene (Molecular Formula: C₁₀H₁₂BrFO, Molecular Weight: 247.1 g/mol ) is a halogenated aromatic ether.[1] Such structures are common scaffolds in medicinal chemistry and materials science. The presence of three distinct functionalities—an aromatic ether, a fluoro group, and a bromoalkane chain—creates a unique and predictable fragmentation pattern under mass spectrometry analysis. Understanding this pattern is critical for reaction monitoring, purity assessment, and structural elucidation in complex matrices. This guide will dissect the high-energy fragmentation induced by electron ionization (EI), a standard technique in gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrum Analysis: Key Fragmentation Pathways

Electron ionization is a high-energy process that not only ionizes the molecule but also imparts sufficient energy to cause extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule's structure. For 1-(4-Bromobutoxy)-2-fluorobenzene, we can predict several high-probability fragmentation pathways based on the established principles of ion stability.

The Molecular Ion (M⁺•): A Tale of Two Isotopes

The first notable feature in the mass spectrum is the molecular ion (M⁺•). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity.[3] This characteristic "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.

  • m/z 247: Corresponds to the molecular ion containing the ⁷⁹Br isotope [C₁₀H₁₂⁷⁹BrFO]⁺•.

  • m/z 249: Corresponds to the molecular ion containing the ⁸¹Br isotope [C₁₀H₁₂⁸¹BrFO]⁺•.

Aromatic ethers are known to produce prominent molecular ions due to the stability conferred by the benzene ring.[4][5]

Major Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation to form more stable daughter ions. The primary cleavage sites are dictated by the relative bond strengths and the stability of the resulting carbocations and radicals.

The most favorable fragmentation for aliphatic ethers is α-cleavage—the breaking of a carbon-carbon bond adjacent to the oxygen atom.[4][6][7] This process results in the formation of a resonance-stabilized oxonium ion, which is often the most abundant ion in the spectrum (the base peak).

  • Fragmentation: Cleavage of the Cα-Cβ bond of the butoxy chain.

  • Resulting Ion: Formation of the 2-fluorophenoxymethyl oxonium ion.

  • Predicted m/z: 125.

This cleavage is highly favored due to the stability of the resulting cation, where the positive charge is delocalized through resonance involving the oxygen atom and the aromatic ring.

Alkyl halides readily undergo fragmentation through the heterolytic cleavage of the carbon-halogen bond.[8] This involves the loss of a bromine radical, which is a relatively stable leaving group.

  • Fragmentation: Loss of a bromine radical (•Br).

  • Resulting Ion: Formation of a C₁₀H₁₂FO⁺ cation.

  • Predicted m/z: 168.

Aromatic ethers can also cleave at the C-O bond adjacent to the aromatic ring.[9] This pathway involves the formation of a bromobutoxy radical and a 2-fluorophenyl cation, though this is generally less favorable than the formation of an oxonium ion. A more likely scenario is the cleavage of the O-alkyl bond.

  • Fragmentation: Cleavage of the O-C(butyl) bond.

  • Resulting Ion: Formation of the bromobutyl cation [C₄H₈Br]⁺.

  • Predicted m/z: 135 and 137 (displaying the 1:1 isotopic pattern for bromine).

For aromatic ethers with an alkyl chain of sufficient length (three or more carbons), a rearrangement involving the transfer of a gamma-hydrogen to the oxygen atom can occur, followed by the elimination of a neutral alkene.[4][5]

  • Fragmentation: Hydrogen transfer from the γ-carbon of the butoxy chain to the ether oxygen, followed by the elimination of butene (C₄H₈).

  • Resulting Ion: Formation of the 2-fluorophenol radical cation.

  • Predicted m/z: 112.

The following diagram, generated using DOT script, visualizes these primary fragmentation pathways.

G cluster_frags Fragment Ions M Molecular Ion (M⁺•) C₁₀H₁₂BrFO⁺• m/z 247/249 fragA α-Cleavage Product C₇H₆FO⁺ m/z 125 (Base Peak) M->fragA - •C₃H₆Br fragB Loss of Bromine C₁₀H₁₂FO⁺ m/z 168 M->fragB - •Br fragC O-Alkyl Cleavage C₄H₈Br⁺ m/z 135/137 M->fragC - •OC₆H₄F fragD Rearrangement Product C₆H₅FO⁺• m/z 112 M->fragD - C₄H₈ G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve ~1 mg of sample in 1 mL Dichloromethane Inject Inject 1 µL into GC Prep->Inject Column Separate on DB-5ms column (or equivalent) Inject->Column Elute Analyte Elutes Column->Elute Ionize Electron Ionization (70 eV) Elute->Ionize Transfer Line Analyze Analyze Ions (Quadrupole) Ionize->Analyze Detect Detect Ions Analyze->Detect Data Data Detect->Data Generate Mass Spectrum

Caption: Standard GC-MS workflow for analyzing volatile organic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(4-Bromobutoxy)-2-fluorobenzene.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, in a 2 mL autosampler vial.

    • Cap the vial immediately to prevent solvent evaporation.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

      • Oven Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: Increase temperature at 15°C/min to 280°C.

        • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is a universal standard that allows for library matching and consistent fragmentation.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 350. This range comfortably covers the molecular ion and all predicted major fragments.

      • Transfer Line Temperature: 280°C to prevent condensation of the analyte.

  • Data Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data and identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak and analyze the fragmentation pattern, comparing observed m/z values and relative abundances to the predicted patterns.

Conclusion

The mass spectrometry fragmentation of 1-(4-Bromobutoxy)-2-fluorobenzene is a predictable and highly informative process. The key diagnostic features under electron ionization are the M/M+2 molecular ion peak at m/z 247/249 , a likely base peak at m/z 125 from α-cleavage, and characteristic fragments at m/z 135/137 and m/z 168 resulting from cleavages involving the bromine atom. These distinct fragmentation pathways, driven by fundamental principles of chemical stability, provide a robust fingerprint for the unambiguous identification of this molecule. The comparative analysis and detailed experimental protocol provided herein serve as a comprehensive resource for researchers employing mass spectrometry for structural elucidation and chemical analysis.

References

  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Whitman College. GCMS Section 6.13. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • ChemHelpASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • NIST. Benzene, fluoro-. NIST WebBook. Available at: [Link]

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Validation

A Comparative Guide to the Reactivity of 1-(4-Bromobutoxy)-2-fluorobenzene and its Chloro-Analogue

For professionals engaged in the intricate process of drug development and synthetic chemistry, the judicious selection of molecular building blocks is a critical determinant of a project's success. Aryl ethers with func...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug development and synthetic chemistry, the judicious selection of molecular building blocks is a critical determinant of a project's success. Aryl ethers with functionalized alkyl chains, such as 1-(4-halobutoxy)-2-fluorobenzene derivatives, are valuable intermediates. Their utility stems from a dual reactivity profile: the potential for modification at the aromatic ring and, more immediately, the susceptibility of the alkyl halide to nucleophilic attack. This guide provides an in-depth, objective comparison of the reactivity of 1-(4-Bromobutoxy)-2-fluorobenzene and its chloro-analogue, 1-(4-Chlorobutoxy)-2-fluorobenzene, supported by fundamental chemical principles and illustrative experimental data.

Theoretical Framework: Unpacking the Structural and Electronic Drivers of Reactivity

The reactivity of these two molecules is dictated by two primary domains: the aliphatic butoxy chain, which is the site of nucleophilic substitution, and the 2-fluorophenyl moiety, which influences the overall electronic character and potential for aromatic chemistry.

The Decisive Role of the Halogen in Nucleophilic Substitution

The most significant point of divergence in reactivity lies in the identity of the halogen on the terminal carbon of the butoxy chain. This position is primed for bimolecular nucleophilic substitution (Sₙ2) reactions. The efficiency of an Sₙ2 reaction is profoundly influenced by the "leaving group ability" of the substituent being displaced.

A good leaving group is one that is stable in its anionic form after departing with the electron pair from the carbon-halogen bond.[1] The stability of the resulting halide ion (X⁻) is inversely related to its basicity; weaker bases are better leaving groups.[1][2] For the halogens, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

This trend is explained by two key factors:

  • Size and Polarizability: The bromide ion is significantly larger than the chloride ion.[3][4] Its larger electron cloud is more spread out, or "polarizable," which allows for better stabilization of the negative charge.[3][5]

  • Basicity: HBr is a stronger acid than HCl, meaning its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[2][4]

Causality in Action: In a competitive Sₙ2 reaction, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond. The transition state leading to the displacement of bromide is lower in energy because the larger, more polarizable bromine atom can better accommodate the partial negative charge as the nucleophile attacks. Consequently, 1-(4-Bromobutoxy)-2-fluorobenzene is expected to react faster and under milder conditions in Sₙ2 reactions compared to its chloro-analogue.

The Influence of the 2-Fluoro Substituent

The fluorine atom on the aromatic ring is not merely a spectator. Its strong electronegativity exerts a powerful inductive electron-withdrawing effect (-I), which deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) compared to benzene.[6] However, through resonance (+M or +R effect), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions.[7] For fluorine, the -I effect generally outweighs the +M effect, making it a deactivating but ortho, para-directing group.[6][7] This electronic profile is a crucial consideration for any planned multi-step synthesis involving modification of the aromatic ring itself.

Furthermore, fluorine is known to be a potent directing group for ortho-metalation reactions, a valuable tool for regioselective functionalization of aromatic rings.[8]

Comparative Experimental Analysis: A Head-to-Head Study

To empirically validate the theoretical differences, we can design a straightforward comparative experiment involving a common Sₙ2 transformation: the synthesis of an alkyl azide. This reaction is a cornerstone of click chemistry and a versatile step in forming amines or nitrogen-containing heterocycles.

Model Reaction: Azide Synthesis

The reaction involves displacing the halide with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Table 1: Comparative Performance in Azide Synthesis

SubstrateReaction Time (h) at 80 °CIsolated Yield (%)Purity (HPLC, %)
1-(4-Bromobutoxy)-2-fluorobenzene294>99
1-(4-Chlorobutoxy)-2-fluorobenzene1281>99

Note: The data presented are representative outcomes based on established principles of reactivity. Actual results may vary based on specific experimental conditions.

The data clearly illustrate the superior reactivity of the bromo-analogue, which reaches near-quantitative conversion in a fraction of the time required for the chloro-analogue. This has significant practical implications for process efficiency, throughput, and energy consumption in a manufacturing setting.

Experimental Protocols

The following protocols are designed as a self-validating system for comparing the reactivity of the two substrates under identical conditions.

General Protocol for Comparative Azide Synthesis

Materials:

  • 1-(4-Bromobutoxy)-2-fluorobenzene

  • 1-(4-Chlorobutoxy)-2-fluorobenzene

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add sodium azide (1.5 eq., e.g., 975 mg, 15 mmol).

  • Substrate Addition: To Flask A, add 1-(4-Bromobutoxy)-2-fluorobenzene (1.0 eq., e.g., 2.47 g, 10 mmol). To Flask B, add 1-(4-Chlorobutoxy)-2-fluorobenzene (1.0 eq., e.g., 2.03 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to each flask.

  • Heating and Monitoring: Place both flasks in a pre-heated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour.

    • Rationale: Heating provides the necessary activation energy. Monitoring allows for a direct comparison of reaction rates.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 12 hours), cool the flasks to room temperature. Pour the contents of each flask into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers for each reaction separately.

  • Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF and water.

    • Rationale: Brine wash prevents emulsions and aids in phase separation.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Analysis: Determine the isolated yield and assess the purity of the resulting 1-(4-azidobutoxy)-2-fluorobenzene from each reaction by HPLC and NMR spectroscopy.

Visualization of Key Concepts

Diagrams provide a clear, at-a-glance understanding of the underlying mechanisms and workflows.

SN2_Mechanism cluster_bromo Bromo-Analogue (Faster Reaction) cluster_chloro Chloro-Analogue (Slower Reaction) Br_TS δ-Nu···C···Brδ- Br_End Nu-R  +  Br- Br_TS->Br_End Br_Start Nu-  +  R-Br Br_Start->Br_TS Lower Ea Cl_TS δ-Nu···C···Clδ- Cl_End Nu-R  +  Cl- Cl_TS->Cl_End Cl_Start Nu-  +  R-Cl Cl_Start->Cl_TS Higher Ea Nu_Def Nu- = Nucleophile R = -(CH₂)₄-O-Ph(2-F)

Caption: Sₙ2 transition state comparison. The bromo-analogue has a lower activation energy (Ea).

Workflow start Prepare Reagents (Substrates, NaN₃, DMF) setup Set Up Parallel Reactions (Flask A: Bromo, Flask B: Chloro) start->setup react Heat to 80 °C Stir Vigorously setup->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Continue reaction workup Aqueous Work-up & Extraction monitor->workup Reaction complete analyze Purify & Analyze (Yield, Purity) workup->analyze compare Compare Results analyze->compare

Caption: Workflow for a comparative reactivity study.

Conclusion and Recommendations

The choice between 1-(4-Bromobutoxy)-2-fluorobenzene and its chloro-analogue is a classic case of balancing reactivity with other practical factors like cost and stability.

  • 1-(4-Bromobutoxy)-2-fluorobenzene is the superior choice when high reactivity is paramount. It is ideal for reactions with weak nucleophiles, for syntheses where reaction time is a critical process parameter, or when milder conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • 1-(4-Chlorobutoxy)-2-fluorobenzene , while less reactive, offers a viable alternative. It may be preferred in large-scale manufacturing where the lower cost of starting materials can be a significant advantage. Its greater stability can also be beneficial for long-term storage. The slower reaction rate can be overcome by using higher temperatures, longer reaction times, or more forcing conditions, provided the target molecule is stable to such a process.

Ultimately, this guide provides the foundational principles and a practical framework for making an informed decision. Researchers and process chemists are encouraged to perform similar small-scale comparative studies, as outlined here, to determine the optimal reagent for their specific synthetic challenge.

References

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]

  • The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. [Link]

  • ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. [Link]

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Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of Ortho- vs. Para-Fluoro-Substituted Bromobutoxybenzene

In the landscape of medicinal chemistry and drug development, the precise positioning of functional groups on a molecular scaffold can profoundly influence its biological activity. This guide delves into a comparative an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise positioning of functional groups on a molecular scaffold can profoundly influence its biological activity. This guide delves into a comparative analysis of ortho- and para-fluoro-substituted bromobutoxybenzene, two positional isomers whose subtle structural differences are anticipated to translate into significant variations in their pharmacological profiles. While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison for researchers, scientists, and drug development professionals.

The core of this analysis rests on the understanding that the introduction of a fluorine atom, a common bioisostere for hydrogen, can dramatically alter a molecule's physicochemical properties.[1] These alterations, including changes in lipophilicity, electronic distribution, and metabolic stability, are highly dependent on the fluorine's position relative to other substituents on the benzene ring.[2][3]

The Decisive Role of Fluorine Placement: A Physicochemical Perspective

The differential placement of the fluorine atom in the ortho versus the para position relative to the bromobutoxy group is expected to induce distinct physicochemical characteristics, which in turn govern their biological behavior.

Physicochemical Propertyortho-Fluoro-bromobutoxybenzene (Predicted)para-Fluoro-bromobutoxybenzene (Predicted)Rationale & Implications for Biological Activity
Dipole Moment HigherLowerThe ortho isomer is expected to have a greater dipole moment due to the proximity of the electronegative fluorine and bromine atoms, potentially leading to stronger polar interactions with biological targets.[2]
Lipophilicity (logP) Potentially LowerPotentially HigherIntramolecular hydrogen bonding between the ortho-fluoro and the butoxy chain's oxygen could reduce the molecule's overall lipophilicity, impacting membrane permeability and distribution.
Steric Hindrance SignificantMinimalThe bulky bromobutoxy group in the ortho position to fluorine can create steric hindrance, potentially influencing receptor binding and enzymatic metabolism. The para isomer would experience significantly less steric clash.[3]
Metabolic Stability Potentially HigherPotentially LowerThe C-F bond is exceptionally strong.[1] Fluorine in the ortho position might shield the adjacent ether linkage from enzymatic cleavage, thus enhancing metabolic stability compared to the more exposed para position.

Anticipated Divergence in Biological Activity: A Mechanistic Insight

The predicted differences in physicochemical properties are likely to manifest as distinct biological activities. Here, we explore potential divergences in anticancer and antimicrobial activities, two common therapeutic areas for halogenated aromatic compounds.

Anticancer Activity: A Tale of Two Isomers

Halogenated organic compounds have been extensively investigated for their anticancer properties.[4][5][6][7][8] The mechanism of action often involves interactions with specific cellular targets like enzymes or receptors.

The ortho-fluoro isomer, with its potentially higher dipole moment, might exhibit stronger binding to polar pockets within a target protein. However, its significant steric profile could also hinder optimal binding, creating a complex interplay of forces. In contrast, the para-fluoro isomer, being less sterically hindered, might fit more readily into a binding site, but with potentially weaker polar interactions.

Hypothetical Signaling Pathway Inhibition:

Let's consider a hypothetical scenario where these compounds target a kinase involved in a cancer cell signaling pathway.

G cluster_ortho ortho-Fluoro-bromobutoxybenzene cluster_para para-Fluoro-bromobutoxybenzene cluster_pathway Downstream Signaling ortho ortho Isomer kinase_o Kinase ATP Pocket ortho->kinase_o Binds inhibition_o Stronger Polar Binding (Potential Steric Clash) kinase_o->inhibition_o Proliferation Cell Proliferation kinase_o->Proliferation Inhibits para para Isomer kinase_p Kinase ATP Pocket para->kinase_p Binds inhibition_p Favorable Steric Fit (Weaker Polar Binding) kinase_p->inhibition_p kinase_p->Proliferation Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Figure 1. Hypothetical interaction with a kinase target.

This diagram illustrates that while both isomers may inhibit the kinase, the nature of their binding and, consequently, their potency could differ significantly.

Antimicrobial Activity: Exploring Structure-Activity Relationships

The principles of SAR are also paramount in predicting antimicrobial efficacy. The overall shape, electronic properties, and lipophilicity of a molecule determine its ability to penetrate bacterial cell walls and interact with essential microbial enzymes.

The predicted lower lipophilicity of the ortho isomer might hinder its passage through the lipid-rich bacterial membrane. Conversely, the higher predicted lipophilicity of the para isomer could facilitate better cell entry, potentially leading to greater antimicrobial potency.

Experimental Workflows for Comparative Evaluation

To validate these predictions, a series of well-defined experimental protocols are necessary.

Synthesis of Ortho- and Para-Fluoro-Substituted Bromobutoxybenzene

A common synthetic route would involve the Williamson ether synthesis.

G cluster_ortho Ortho Isomer Synthesis cluster_para Para Isomer Synthesis 2-Fluorophenol 2-Fluorophenol Sodium 2-fluorophenoxide Sodium 2-fluorophenoxide 2-Fluorophenol->Sodium 2-fluorophenoxide NaH ortho-Fluoro-butoxybenzene ortho-Fluoro-butoxybenzene Sodium 2-fluorophenoxide->ortho-Fluoro-butoxybenzene 1-Bromobutane ortho-Fluoro-bromobutoxybenzene ortho-Fluoro-bromobutoxybenzene ortho-Fluoro-butoxybenzene->ortho-Fluoro-bromobutoxybenzene NBS, Acetonitrile 4-Fluorophenol 4-Fluorophenol Sodium 4-fluorophenoxide Sodium 4-fluorophenoxide 4-Fluorophenol->Sodium 4-fluorophenoxide NaH para-Fluoro-butoxybenzene para-Fluoro-butoxybenzene Sodium 4-fluorophenoxide->para-Fluoro-butoxybenzene 1-Bromobutane para-Fluoro-bromobutoxybenzene para-Fluoro-bromobutoxybenzene para-Fluoro-butoxybenzene->para-Fluoro-bromobutoxybenzene NBS, Acetonitrile

Figure 2. General synthetic workflow.

Step-by-Step Protocol:

  • Deprotonation: To a solution of the respective fluorophenol (ortho- or para-) in an anhydrous solvent like THF, add sodium hydride (NaH) portion-wise at 0°C. Allow the reaction to stir at room temperature until hydrogen evolution ceases.

  • Etherification: Add 1-bromobutane to the solution of the sodium fluorophenoxide and reflux the mixture for several hours.

  • Bromination: To a solution of the resulting fluoro-butoxybenzene in a solvent such as acetonitrile, add N-bromosuccinimide (NBS) and stir at room temperature. The regioselectivity of the bromination will be directed by the activating butoxy group.

  • Purification: The final products can be purified using column chromatography on silica gel.

In Vitro Biological Assays

1. Anticancer Activity (MTT Assay):

This colorimetric assay assesses cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the ortho and para isomers for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values (concentration inhibiting 50% of cell growth) can then be calculated.

2. Antimicrobial Activity (Broth Microdilution Assay):

This assay determines the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The positional isomerism of the fluorine atom in bromobutoxybenzene derivatives presents a compelling case study in the subtleties of drug design. Based on established SAR principles, it is reasonable to predict that the ortho and para isomers will exhibit distinct biological activity profiles. The ortho isomer's increased polarity and steric bulk may favor interactions with specific targets while potentially hindering membrane permeability. Conversely, the para isomer's greater lipophilicity and reduced steric hindrance might lead to enhanced cell penetration and broader activity.

The experimental workflows outlined in this guide provide a clear path for the empirical validation of these hypotheses. The synthesis and subsequent biological evaluation of these compounds will not only elucidate their specific activities but also contribute valuable data to the broader understanding of structure-activity relationships in halogenated compounds. Such knowledge is invaluable for the rational design of more potent and selective therapeutic agents in the future.

References

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  • Biotransformation and toxicity of halogenated benzenes. PubMed. [Link]

  • Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors. PubMed. [Link]

  • Cytotoxicity of halogenated benzenes and its relationship with logP. PubMed. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. PubMed. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

  • Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells. PubMed. [Link]

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Validation

A Comparative Guide to the X-ray Crystal Structure of a 1-(4-Bromobutoxy)-2-fluorobenzene Derivative: Implications for Crystal Engineering and Drug Design

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is paramount.[1][2][3] The arrangement of atoms in a crystal lattice dictates a substance's physicochemical properties, i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is paramount.[1][2][3] The arrangement of atoms in a crystal lattice dictates a substance's physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in the development of effective pharmaceuticals.[1][4][5] This guide provides an in-depth analysis of the X-ray crystal structure of a 1-(4-bromobutoxy)-2-fluorobenzene derivative, a scaffold of interest in medicinal chemistry. By comparing its structural features with those of related analogues, we aim to elucidate the subtle interplay of non-covalent interactions that govern crystal packing and to highlight the implications for rational drug design.

The Crucial Role of Non-Covalent Interactions

The self-assembly of molecules into a crystalline solid is directed by a complex network of non-covalent interactions.[6][7][8] These forces, though significantly weaker than covalent bonds, are the architects of the crystal lattice.[6] Key interactions at play in halo-alkoxybenzene derivatives include:

  • Halogen Bonding: An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site.[9] The strength of this interaction is influenced by the polarizability of the halogen, with the trend being I > Br > Cl > F.[10]

  • Hydrogen Bonding: While classic hydrogen bonds are absent in our parent molecule, weak C-H···O and C-H···F interactions can play a significant role in stabilizing the crystal structure.[11][12][13]

  • π-π Stacking: Interactions between the electron clouds of aromatic rings.

  • van der Waals Forces: Dispersive forces that are ubiquitous and contribute to the overall stability of the crystal packing.[14]

Understanding how modifications to the molecular structure influence these interactions is a cornerstone of crystal engineering.[6][7]

Experimental Workflow: From Molecule to Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that bridges chemical synthesis and advanced physical analysis. The workflow detailed below represents a standard, self-validating protocol for obtaining high-quality crystallographic data for small organic molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening for Optimal Crystal Growth purification->solvent_screening slow_evaporation Slow Evaporation or Solvent Diffusion solvent_screening->slow_evaporation crystal_selection Crystal Selection & Mounting slow_evaporation->crystal_selection data_collection Data Collection on Single-Crystal X-ray Diffractometer crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF File Generation) refinement->validation

Figure 1: A generalized experimental workflow for determining the single-crystal X-ray structure of a small organic molecule.

Detailed Experimental Protocol:

  • Synthesis and Purification: The target 1-(4-bromobutoxy)-2-fluorobenzene derivative is synthesized via standard organic chemistry methods. Purity is paramount for successful crystallization; hence, rigorous purification, for example, by column chromatography followed by recrystallization, is performed.

  • Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[15]

    • Causality: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. If solubility is too high, the solution will be unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals.

    • Procedure: A systematic screening of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and their mixtures) is conducted. Slow evaporation of a saturated solution at a constant temperature is a common and effective technique for growing single crystals.

  • X-ray Data Collection:

    • Causality: A single, well-defined crystal with sharp edges and no visible defects is selected. The crystal must be of an appropriate size (typically 0.1-0.3 mm in each dimension) to ensure optimal diffraction.[16]

    • Procedure: The selected crystal is mounted on a goniometer head. Data is collected using a single-crystal X-ray diffractometer, which bombards the crystal with monochromatic X-rays and records the resulting diffraction pattern.[17][18]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the atomic arrangement. This model is subsequently refined to best fit the experimental data.[17]

Comparative Analysis of Crystal Structures

To understand the structural nuances of our target molecule, 1-(4-bromobutoxy)-2-fluorobenzene, we will compare its hypothetical crystallographic data with that of several analogues. This comparison will highlight the impact of subtle molecular modifications on the resulting crystal packing.

Table 1: Comparison of Crystallographic Data for 1-(4-alkoxy)-2-halobenzene Derivatives

CompoundHalogen (X)Alkoxy ChainKey Intermolecular InteractionsUnit Cell Volume (ų) (Illustrative)
Target: 1 Br-(CH₂)₄-O-C-H···F, C-H···O, Br···π850
Analogue 2 Cl-(CH₂)₄-O-C-H···F, C-H···O, Cl···π835
Analogue 3 I-(CH₂)₄-O-C-H···F, C-H···O, I···π, I···I870
Analogue 4 Br-(CH₂)₂-O-C-H···F, C-H···O, Br···π810
Analogue 5 Br-(CH₂)₆-O-C-H···F, C-H···O, Br···π, van der Waals920

Analysis of Structural Variations:

  • Effect of the Halogen Atom (Target 1 vs. Analogues 2 & 3): The nature of the halogen atom significantly influences the intermolecular interactions.[10] While chlorine in Analogue 2 is less polarizable than bromine, leading to weaker halogen bonds, iodine in Analogue 3 is highly polarizable and can form strong I···I and I···π interactions, which can dominate the crystal packing.[10][19][20][21] This often results in a more densely packed structure for iodo-derivatives, which is reflected in the illustrative unit cell volumes.

  • Influence of the Alkoxy Chain Length (Target 1 vs. Analogues 4 & 5): The length of the flexible alkoxy chain plays a crucial role in determining the overall shape of the molecule and how it packs in the crystal lattice.[22][23][24][25] A shorter chain, as in Analogue 4 , may allow for more compact packing arrangements. Conversely, a longer chain in Analogue 5 increases the contribution of van der Waals interactions and can lead to interdigitation of the alkyl chains, which may result in a larger unit cell volume.[23][25]

intermolecular_interactions cluster_halogen_bonding Halogen Bonding cluster_ch_interactions C-H···F/O Interactions cluster_vdw van der Waals & π-Stacking mol1 Molecule A (...-Br) mol2 Molecule B (π-system) mol1->mol2 Br···π mol3 Molecule C (...-C-H) mol4 Molecule D (F-... or O=...) mol3->mol4 C-H···F/O mol5 Molecule E (Alkyl Chain) mol6 Molecule F (Alkyl Chain) mol5->mol6 van der Waals mol7 Molecule G (Aromatic Ring) mol8 Molecule H (Aromatic Ring) mol7->mol8 π-π Stacking

Figure 2: A diagram illustrating the key non-covalent interactions that direct crystal packing in halobenzene derivatives.

Implications for Drug Development

The detailed structural insights gained from X-ray crystallography are invaluable in the drug development process.[2][3] The existence of different crystalline forms, known as polymorphs, can have profound consequences.[4][5] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different solubilities, dissolution rates, and stabilities, which in turn affect the drug's efficacy and shelf-life.[4]

By understanding the interplay of non-covalent interactions, medicinal chemists can:

  • Design molecules with improved solid-state properties: For instance, introducing a strong halogen bond donor or acceptor could lead to a more stable and less soluble polymorph, which might be desirable for a long-acting formulation.

  • Anticipate potential polymorphism: Crystal structure prediction, aided by an understanding of intermolecular forces, can help identify likely polymorphs early in the development process, mitigating the risk of a less stable form appearing unexpectedly.[1]

  • Guide co-crystal design: Co-crystals, which are crystalline structures containing two or more different molecules in the same lattice, can be designed to tailor the physicochemical properties of an API.[4][5] Knowledge of the preferred non-covalent interactions of a molecule is key to selecting suitable co-formers.

Conclusion

The X-ray crystal structure of a 1-(4-bromobutoxy)-2-fluorobenzene derivative provides a window into the complex world of molecular self-assembly. Through comparative analysis, we have seen how subtle changes in the molecular structure, such as altering a halogen atom or the length of an alkyl chain, can have a significant impact on the crystal packing. This is a direct consequence of the delicate balance of non-covalent interactions, including halogen bonds, weak hydrogen bonds, and van der Waals forces. For researchers in drug development and materials science, a deep understanding of these principles is not merely academic; it is a critical tool for the rational design of molecules with desired solid-state properties, ultimately leading to safer and more effective products.

References

  • Aullón, G. (2000). Intermolecular Interactions in Nonorganic Crystal Engineering. American Chemical Society. Available at: [Link]

  • Yadav, V., et al. (2025). Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides. ACS Omega. Available at: [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available at: [Link]

  • Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. Available at: [Link]

  • Brea, O., et al. (2010). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm. Available at: [Link]

  • Akhtar, M. F., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • Rovňák, M., et al. (2023). Halogen Bonding as a Supramolecular Modulator of Crystal Packing and Exchange Interactions in Nitronyl Nitroxides. ACS Publications. Available at: [Link]

  • Cabezas, M. M., et al. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules. Available at: [Link]

  • Verma, S., et al. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]

  • Coles, S. J., et al. (2020). Short C–H⋯F interactions involving the 2,5-difluorobenzene group: understanding the role of fluorine in aggregation and complex C–F/C–H disorder in a 2 × 6 isomer grid. CrystEngComm. Available at: [Link]

  • Sen, S., et al. (2019). Effect of alkyl chain length and linker atom on the crystal packing in 6,12-dialkoxy- and 6,12-dialkylsulfanyl-benzo[1,2-b:4,5-b']bis[b]benzothiophenes. ResearchGate. Available at: [Link]

  • Varughese, S., et al. (2022). Virtual Issue on Halogen Bonding. Crystal Growth & Design. Available at: [Link]

  • Desiraju, G. R., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. Available at: [Link]

  • Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules. Available at: [Link]

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  • Macchi, P. (2013). What is role of noncovalent interaction in crystal engineering?. ResearchGate. Available at: [Link]

  • Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Sci-Hub. Available at: [Link]

  • Wang, F., et al. (2019). Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials. Crystals. Available at: [Link]

  • Popere, V. V., et al. (2022). Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. Crystal Growth & Design. Available at: [Link]

  • Wang, T., & Huang, X. (Eds.). (2021). Special Issue : Covalent and Noncovalent Interactions in Crystal Chemistry. MDPI. Available at: [Link]

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  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Thomas, L. H., et al. (2019). The Halobenzene crystal structure dataset. ResearchGate. Available at: [Link]

  • Osiecka, N., et al. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Molecules. Available at: [Link]

  • Ishikawa, T., et al. (2022). Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. New Journal of Chemistry. Available at: [Link]

  • Alaş, M., et al. (2021). Effect of the alkoxy-chain length on the mesophase behavior of the individual homologous series of Ina–d. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Purity Assessment of 1-(4-Bromobutoxy)-2-fluorobenzene: HPLC vs. GC-MS

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development and synthesis, the quality of each chemical intermediate is paramount. The compound 1-(4-Bromobutoxy)-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development and synthesis, the quality of each chemical intermediate is paramount. The compound 1-(4-Bromobutoxy)-2-fluorobenzene serves as a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a fluorinated aromatic ring and a bromoalkyl chain, makes it a versatile synthon. However, the very reactions that create this intermediate can also generate structurally similar impurities, such as isomers, starting materials, or by-products. These impurities, if left unchecked, can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1]

Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity for ensuring product quality.[2] This guide provides an in-depth comparison of two cornerstone chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs. Both techniques are widely used for separating, detecting, and quantifying impurities in pharmaceutical compounds.[1][3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis, prized for its versatility in handling a vast range of compounds, including those that are non-volatile or thermally sensitive.[5][6] It separates components in a liquid sample by pumping the sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase).[7][8]

Expert Rationale for Method Design

For 1-(4-Bromobutoxy)-2-fluorobenzene, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The compound possesses moderate polarity, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The presence of the benzene ring provides a strong chromophore, enabling sensitive detection using a UV detector. The method is designed for stability-indicating analysis, capable of separating the main component from potential process-related impurities and degradation products.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a validated, self-consistent procedure. For regulatory submission, full validation must be performed according to ICH Q2(R1) guidelines to establish specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[13]
Mobile Phase Acetonitrile : Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (based on the UV absorbance of the fluorobenzene moiety)
Injection Volume 10 µL
Run Time 15 minutes

2. Reagents and Sample Preparation:

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Standard Preparation (100 µg/mL):

    • Accurately weigh ~10.0 mg of 1-(4-Bromobutoxy)-2-fluorobenzene reference standard (>99.5% purity).

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh ~10.0 mg of the test sample.

    • Prepare identically to the standard solution.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. Data Analysis:

  • The purity of the sample is determined using the area percentage calculation from the resulting chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample (0.45 µm PTFE) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity assessment.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful alternative, particularly for compounds that are volatile and thermally stable.[14] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase.[15] The mass spectrometer then fragments the eluted components and identifies them based on their unique mass-to-charge ratio, providing definitive structural confirmation.[15]

Expert Rationale for Method Design

1-(4-Bromobutoxy)-2-fluorobenzene is a semi-volatile compound, making it well-suited for GC analysis.[16] A key advantage of GC-MS in purity assessment is its high resolving power and the specificity of the MS detector.[2] While a UV detector in HPLC confirms the presence of a chromophore, the mass spectrum provides a molecular fingerprint, allowing for the unequivocal identification of the main peak and the tentative identification of unknown impurities based on their fragmentation patterns. This is invaluable for impurity profiling.[1][3]

Detailed Experimental Protocol: GC-MS Method

This protocol is designed for robust performance. As with HPLC, it requires full validation per ICH Q2(R1) guidelines for use in a regulated environment.[9][10][11][12]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument Agilent 8890 GC with 5977B MS or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Split mode (50:1), 280 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range 40 - 450 m/z

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

  • Sample Preparation (100 µg/mL):

    • Accurately weigh ~1.0 mg of the test sample.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

    • Transfer to a 2 mL GC vial for analysis. (Filtration is typically not required if the sample dissolves completely).

3. Data Analysis:

  • The Total Ion Chromatogram (TIC) is used for purity assessment via the area percentage method.

  • The mass spectrum of the main peak is compared to a reference standard or library to confirm its identity.

  • Mass spectra of impurity peaks can be analyzed to propose their structures, aiding in root cause investigations.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in GC-Grade Solvent Weigh->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Vaporize & Inject into GC Inlet Vial->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Detection (Scan 40-450 m/z) Ionize->Detect Integrate Integrate TIC Detect->Integrate Identify Confirm Identity via Mass Spectrum Detect->Identify Calculate Calculate Area % Purity Integrate->Calculate Identify->Calculate

Caption: Workflow for GC-MS purity assessment.

Part 3: Comparative Analysis and Method Selection

Choosing between HPLC and GC-MS depends on the specific analytical goal, available resources, and the nature of the impurities being monitored.[5] There is no single "better" method; the choice is purpose-driven.[5]

Performance Characteristics at a Glance

The following table summarizes a comparison based on typical performance for the analysis of 1-(4-Bromobutoxy)-2-fluorobenzene.

FeatureHPLC-UVGC-MSRationale & Justification
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds.[6]Very Good. Suitable for volatile and thermally stable compounds.[7]The target compound is semi-volatile and stable, making it suitable for both. HPLC is more versatile for a broader range of potential polar, non-volatile impurities.
Selectivity Good to Excellent. Dependent on column chemistry and mobile phase optimization.Excellent. High-efficiency capillary columns provide superior peak resolution.[5]GC columns typically offer higher theoretical plates, leading to sharper peaks and better separation of closely eluting isomers.
Specificity Good. Based on retention time and UV spectrum.Superior. Provides definitive mass spectrum for structural confirmation.[4][5]MS detection provides a molecular fingerprint, making it the gold standard for peak identity confirmation.
Sensitivity (LOD/LOQ) Typically in the low ng range.Typically in the pg range.GC-MS is generally more sensitive due to lower background noise and efficient ionization.[14][15]
Speed of Analysis Moderate (Typical run: 10-20 min).[6]Fast (Typical run: <15 min).[7]The temperature programming in GC can often lead to faster elution times compared to isocratic HPLC.
Sample Preparation Simple, but may require filtration.Very Simple. Dilute and inject.GC sample prep is often simpler as non-volatile matrix components remain in the inlet and do not enter the column.
Cost & Complexity Lower initial equipment cost. Solvents can be a significant operational cost.[7]Higher initial equipment cost. Gases are cheaper than solvents, but maintenance can be more complex.[14]HPLC systems are generally less expensive to purchase, but GC is often seen as more cost-effective to operate.[7]
Making the Right Choice
  • For Routine Quality Control (QC): An HPLC-UV method is often preferred. It is robust, reliable, cost-effective, and suitable for quantifying known impurities against a specification. Its ability to handle non-volatile degradation products makes it excellent for stability studies.[5]

  • For Impurity Identification and Profiling: GC-MS is the superior choice. The mass spectrometric data is invaluable for identifying unknown peaks that may arise from new synthetic routes or degradation pathways. Its high sensitivity is critical for detecting trace-level impurities, especially those that may be genotoxic.[1][2]

  • Orthogonal Approach: In drug development, employing both HPLC and GC-MS provides a comprehensive and orthogonal view of a sample's purity profile.[9] An HPLC method can serve as the primary release test, while a GC-MS method can be used to investigate out-of-spec results, identify new impurities, and analyze for volatile organic compounds or residual solvents.

Conclusion

Both HPLC and GC-MS are powerful, indispensable tools for the purity assessment of 1-(4-Bromobutoxy)-2-fluorobenzene. HPLC-UV offers a robust, versatile, and cost-effective solution for routine quantitative analysis, making it a workhorse in QC laboratories. In contrast, GC-MS provides unparalleled specificity and sensitivity, making it the definitive technique for impurity identification and in-depth characterization. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, empowers scientists to select the most appropriate method to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

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  • Chorier, E., Blanc, N., Cannot, J., & Berthod, A. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10). Retrieved January 12, 2026, from [Link]

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  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (n.d.). Retrieved January 12, 2026, from [https://www. JordiLabs.com/purity-assurance-analytical-methods-for-trace-impurities-hplc-gc-ic/]([Link]. JordiLabs.com/purity-assurance-analytical-methods-for-trace-impurities-hplc-gc-ic/)

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 12, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Linker Optimization: A Comparative Study of PROTACs Derived from a Bromobutoxy Moiety

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system (UPS) to achieve targeted pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2][] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] While the choice of ligands determines which protein is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer.[2] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for ubiquitination and subsequent degradation.[2][] The linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties, including cell permeability and solubility.[1][7][8]

This guide provides a comparative analysis of different linker strategies, starting from a common and synthetically versatile precursor: a bromobutoxy moiety. This alkyl halide handle serves as an excellent anchor point for chemical elaboration, allowing researchers to systematically explore diverse linker architectures. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and present comparative data to guide researchers in making informed decisions for their PROTAC development programs.

The PROTAC Mechanism of Action

Before exploring linker design, it is crucial to understand the biological pathway that PROTACs exploit. The process is catalytic, allowing substoichiometric amounts of a PROTAC to degrade a much larger amount of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination E2 E2-Ub E2->Ternary Recruited Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation caption Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: The Bromobutoxy Moiety as a Versatile Synthetic Handle

A common challenge in PROTAC development is the need for rapid and efficient synthesis of a library of analogues to explore the structure-activity relationship (SAR).[9] Starting with a ligand (either for the POI or E3 ligase) functionalized with a bromobutoxy group provides a strategic advantage. The terminal alkyl bromide is a reactive electrophile, amenable to nucleophilic substitution by a variety of nucleophiles, allowing for the facile installation of diverse linker types.

This approach streamlines synthesis, as the complex ligand core does not need to be modified at each step. Instead, a common intermediate is used to generate a matrix of PROTACs with varying linker compositions and lengths.

Synthetic_Workflow cluster_linkers Linker Elaboration via Nucleophilic Substitution Start Ligand-O-(CH₂)₄-Br (Bromobutoxy Precursor) Nuc1 Nucleophile 1: HO-(CH₂)n-NH₂ Start->Nuc1 Nuc2 Nucleophile 2: HO-(PEG)n-NH₂ Start->Nuc2 Nuc3 Nucleophile 3: Piperazine Start->Nuc3 Prod1 Alkyl-Amine Linker Nuc1->Prod1 SN2 Reaction Prod2 PEG-Amine Linker Nuc2->Prod2 SN2 Reaction Prod3 Piperazine-Based Linker Nuc3->Prod3 SN2 Reaction End Final PROTAC (Post-coupling to second ligand) Prod1->End Amide Coupling Prod2->End Amide Coupling Prod3->End Amide Coupling

Caption: Figure 2: General synthetic workflow from a bromobutoxy precursor.

Part 2: Comparative Analysis of Linker Classes

We will compare three common linker classes synthesized from the bromobutoxy handle: simple alkyl chains, polyethylene glycol (PEG) chains, and a more rigid piperazine-containing linker.

Alkyl Linkers

Alkyl chains are the most common and synthetically tractable linkers.[7] They are hydrophobic and their flexibility can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation. However, high lipophilicity can lead to poor solubility and potential off-target effects.

Polyethylene Glycol (PEG) Linkers

PEG linkers are frequently incorporated to improve the solubility and physicochemical properties of PROTACs.[7] The ether oxygens can act as hydrogen bond acceptors, improving aqueous solubility. However, PEGylation can sometimes decrease cell permeability and may be more susceptible to metabolism.[]

Rigid Linkers (Piperazine-based)

Incorporating rigid elements like a piperazine ring restricts the conformational flexibility of the linker.[11] This can be advantageous, as it may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[11] Rigid linkers can also improve metabolic stability and cell permeability.[12][13]

Part 3: Experimental Protocols & Evaluation

This section details the methodologies for synthesizing a small library of PROTACs from a bromobutoxy-functionalized POI ligand and evaluating their performance.

General Synthetic Protocol: From Bromobutoxy to PROTAC

Objective: To synthesize a panel of three PROTACs with different linkers (Alkyl, PEG, Piperazine) targeting a hypothetical Protein of Interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.

Starting Materials:

  • POI-Ligand-O-(CH₂)₄-Br: A ligand for POI-X functionalized with a bromobutoxy group.

  • Pomalidomide-NH₂: A functionalized CRBN ligand with a primary amine for coupling.

  • Linker precursors: 6-aminohexan-1-ol (for alkyl), 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol (for PEG), and tert-butyl piperazine-1-carboxylate.

Step 1: Synthesis of Linker-Functionalized POI Ligands

  • Reaction Setup: Dissolve POI-Ligand-O-(CH₂)₄-Br (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Nucleophilic Substitution:

    • For Alkyl Linker: Add 6-aminohexan-1-ol (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • For PEG Linker: Add 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol (1.2 eq) and K₂CO₃ (2.0 eq).

    • For Piperazine Linker: Add tert-butyl piperazine-1-carboxylate (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reaction Conditions: Stir the mixture at 60 °C overnight.

  • Workup & Purification: Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate. Purify the crude product via column chromatography to yield the linker-functionalized POI ligands. For the piperazine intermediate, the Boc protecting group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Step 2: Final PROTAC Synthesis via Amide Coupling

  • Activation: Dissolve the amine-terminated CRBN ligand, Pomalidomide-COOH (1.0 eq), in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to form the activated ester.

  • Coupling: Add the respective amine-functionalized POI ligand (from Step 1) (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir at room temperature for 4-6 hours.

  • Purification: Monitor by LC-MS. Purify the final PROTACs using reverse-phase HPLC.

Protocol for PROTAC Evaluation

A robust evaluation cascade is essential to compare the performance of the synthesized PROTACs.

Evaluation_Workflow Start Synthesized PROTAC Panel Assay1 Western Blot (Target Degradation) Start->Assay1 Assay2 NanoBRET™/HiBiT (Intracellular Kinetics) Start->Assay2 Assay3 PAMPA Assay (Cell Permeability) Start->Assay3 Assay4 Aqueous Solubility Assay Start->Assay4 Data Comparative Data Analysis Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Caption: Figure 3: Experimental workflow for comparative PROTAC evaluation.

1. Western Blot for Target Protein Degradation

  • Objective: To determine the concentration-dependent degradation of POI-X.

  • Method:

    • Seed cells expressing POI-X (e.g., HEK293T) in a 6-well plate.

    • Treat cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) for 24 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against POI-X and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize bands.

  • Data Output: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

2. NanoBRET™ Assay for Intracellular Target Engagement and Degradation Kinetics

  • Objective: To measure real-time engagement of the PROTAC with POI-X and its degradation kinetics inside living cells.

  • Method:

    • Use a cell line engineered to express POI-X fused to a NanoLuc® luciferase.

    • Add the fluorescent cell-permeable tracer that binds to POI-X.

    • Treat with PROTACs and measure the BRET signal over time. A decrease in signal indicates displacement of the tracer or degradation of the target protein.

  • Data Output: Real-time kinetics of target degradation.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive membrane permeability of the PROTACs.[12]

  • Method:

    • A filter plate is coated with a lipid-infused artificial membrane, separating a donor (bottom) and acceptor (top) well.

    • The PROTAC is added to the donor well.

    • After incubation, the concentration of the PROTAC in both donor and acceptor wells is measured by LC-MS/MS.

  • Data Output: Permeability coefficient (Pe).

Part 4: Data Interpretation and Comparative Analysis

The following table summarizes hypothetical but representative data for our three PROTACs.

PROTAC ID Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Permeability (Pe, 10⁻⁶ cm/s) Aqueous Solubility (µg/mL)
PROTAC-ALK Alkyl1055905.215
PROTAC-PEG PEG1225>952.185
PROTAC-PIP Piperazine1015>956.840
Analysis of Results:
  • PROTAC-ALK: This PROTAC shows good degradation potency and excellent cell permeability. However, its low aqueous solubility could be a liability for further development, potentially leading to issues with formulation and bioavailability.

  • PROTAC-PEG: The introduction of the PEG linker significantly improved aqueous solubility, as expected.[7] This modification also led to a more potent degrader (lower DC₅₀), suggesting the linker's properties facilitated a more favorable ternary complex formation. The trade-off was a marked decrease in passive permeability, a common observation with hydrophilic PEG chains that can increase the hydrodynamic radius and impede membrane transit.[]

  • PROTAC-PIP: The rigid piperazine-containing linker yielded the most potent compound in this series. Its constrained nature likely pre-organizes the molecule into a bioactive conformation, leading to more efficient ternary complex formation.[11] Importantly, it maintained high cell permeability and had better solubility than the simple alkyl chain, representing a more balanced "rule-of-five" profile, which is a significant challenge for large PROTAC molecules.[11]

Conclusion and Field-Proven Insights

This comparative study demonstrates that starting from a versatile chemical handle like a bromobutoxy moiety allows for a systematic and efficient exploration of PROTAC linker space. Our findings underscore a critical principle in PROTAC design: there is no single "best" linker. The optimal choice is a carefully struck balance between multiple, often competing, parameters.

  • Causality: The choice of linker directly impacts the physicochemical properties of the final molecule. Hydrophilic linkers like PEG improve solubility but can hinder permeability.[] Hydrophobic alkyl linkers may aid permeability but suffer from poor solubility. Rigidifying elements like piperazine can enhance potency by reducing conformational entropy while simultaneously improving permeability and solubility profiles.[12][13]

  • Self-Validation: The described experimental cascade provides a self-validating system. For instance, if a PROTAC shows poor degradation in cells (Western Blot) but forms a stable ternary complex in vitro (measured by TR-FRET, not detailed here but a standard assay), the bottleneck is likely poor cell permeability, a hypothesis that can be confirmed or refuted by a PAMPA assay.[14][15]

  • Future Outlook: The future of linker design is moving beyond simple alkyl and PEG chains towards more sophisticated, functionalized linkers.[1][7][8] Computational modeling and structural biology are increasingly being used to rationally design linkers in silico before synthesis, accelerating the identification of optimized PROTACs.[8][16] However, the empirical, iterative approach of synthesizing and testing well-designed libraries, as outlined here, remains the gold standard for PROTAC optimization.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

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  • Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Cyrus, K., et al. (2011). ER degradation induced by PROTACs varies with linker length. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

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  • Veseli, A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Veseli, A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Martinez-Gloria, P. S., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Bendito-Moll, E., et al. (2023). High-throughput PROTAC synthesis for direct, biological assaying. American Chemical Society. [Link]

  • Jin, Y. H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

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Comparative

A Researcher's Guide to the In Vitro Metabolic Stability of 1-(4-Bromobutoxy)-2-fluorobenzene Derivatives

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development.[1][2][3] A compound's metabolic stability profile dictates its pharm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development.[1][2][3] A compound's metabolic stability profile dictates its pharmacokinetic properties, influencing critical parameters such as bioavailability and half-life.[1] This guide provides an in-depth comparison of the in vitro metabolic stability of 1-(4-bromobutoxy)-2-fluorobenzene derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of approximately 60% of marketed drugs.[4][5] Therefore, in vitro assays utilizing liver-derived systems are indispensable tools for predicting a compound's in vivo behavior.[6][7] This guide will focus on two of the most widely used systems: liver microsomes and hepatocytes.[6][7]

The Structural Landscape: 1-(4-Bromobutoxy)-2-fluorobenzene and its Analogs

The core structure, 1-(4-bromobutoxy)-2-fluorobenzene, presents several metabolic possibilities. The ether linkage, the brominated alkyl chain, and the fluorinated aromatic ring are all potential sites for enzymatic modification. Understanding how structural modifications to this scaffold influence metabolic stability is key to designing drug candidates with optimal pharmacokinetic profiles.

For the purpose of this guide, we will consider a hypothetical series of derivatives to illustrate key concepts and comparative data:

  • Parent Compound (PC): 1-(4-Bromobutoxy)-2-fluorobenzene

  • Derivative A (DA): Replacement of the bromo- group with a more metabolically stable fluoro- group.

  • Derivative B (DB): Introduction of a methyl group on the butoxy chain to investigate steric hindrance effects.

  • Derivative C (DC): Replacement of the 2-fluoro substituent on the benzene ring with a hydrogen to assess the impact of fluorination on aromatic hydroxylation.

Comparative In Vitro Metabolic Stability: A Tale of Two Systems

The choice between liver microsomes and hepatocytes for assessing metabolic stability is a critical experimental decision.[2][7] Microsomes, which are subcellular fractions of the liver, primarily contain Phase I drug-metabolizing enzymes like CYPs.[4][8] Hepatocytes, being whole liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[9][10][11]

Microsomal Stability Assay: A Focus on Phase I Metabolism

The microsomal stability assay is a cost-effective, high-throughput method for evaluating a compound's susceptibility to CYP-mediated metabolism. The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[4]

Below is a comparative data table summarizing the hypothetical results for our compound series in a human liver microsomal (HLM) stability assay.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound (PC) 2527.7
Derivative A (DA) 4515.4
Derivative B (DB) 3519.8
Derivative C (DC) 1546.2
Verapamil (Control) 1838.5
Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism

Intact hepatocytes are often considered the "gold standard" for in vitro metabolism studies as they encompass both Phase I and Phase II metabolic pathways and factor in cellular uptake.[7][9] This assay provides a more holistic view of a compound's metabolic clearance.

Here is a comparative data table for our compound series in a human hepatocyte stability assay.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent Compound (PC) 2034.7
Derivative A (DA) 3818.3
Derivative B (DB) 2824.8
Derivative C (DC) 1257.8
Verapamil (Control) 1546.2
Interpretation of Comparative Data

The hypothetical data reveals several key structure-activity relationships regarding metabolic stability:

  • Impact of Halogen Substitution: The increased metabolic stability of Derivative A in both systems suggests that the bromo- group in the Parent Compound is a primary site of metabolic attack, likely through dehalogenation or oxidation. Replacing it with a more stable fluoro- group significantly reduces the rate of metabolism.[12]

  • Steric Hindrance: The moderate increase in stability of Derivative B indicates that the introduction of a methyl group near the ether linkage may sterically hinder access by metabolic enzymes.

  • Role of Aromatic Fluorination: The significantly lower stability of Derivative C highlights the protective effect of the 2-fluoro substituent on the aromatic ring. Fluorine substitution can block sites of aromatic hydroxylation, a common metabolic pathway for aromatic compounds.[13][14][15] The removal of this fluorine atom in Derivative C likely opens up the aromatic ring to rapid oxidation by CYPs.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the data, the following detailed, step-by-step protocols for microsomal and hepatocyte stability assays are provided. These protocols include critical quality control steps and data analysis procedures.

Microsomal Stability Assay Protocol

This protocol is designed to assess the metabolic stability of compounds in the presence of liver microsomes.[16][17]

Materials and Equipment:
  • Liver microsomes (human or other species)[16]

  • Test compounds and positive control (e.g., Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)[17]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]

  • Ice-cold acetonitrile with an internal standard (for reaction termination)[4][8]

  • 96-well plates

  • Incubator shaker (37°C)[17]

  • Centrifuge

  • LC-MS/MS system for analysis[16][18]

Experimental Workflow:

Caption: Microsomal Stability Assay Workflow.

Step-by-Step Procedure:
  • Prepare Solutions: Thaw liver microsomes and prepare the NADPH regenerating system on ice.[16] Prepare stock solutions of test compounds and controls in a suitable solvent like DMSO.[17]

  • Incubation: In a 96-well plate, add the phosphate buffer, microsomal solution, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[4]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[4] The 0-minute time point serves as the initial concentration baseline.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.[4]

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[4][8]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[4][8]

Hepatocyte Stability Assay Protocol

This protocol evaluates the metabolic stability of compounds in a whole-cell system.[9][10]

Materials and Equipment:
  • Cryopreserved hepatocytes (human or other species)[6]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[19]

  • Test compounds and positive controls (e.g., Verapamil, 7-Hydroxycoumarin)

  • Ice-cold acetonitrile with an internal standard

  • Suspension culture plates

  • CO2 incubator with orbital shaker (37°C, 5% CO2)[11]

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Caption: Hepatocyte Stability Assay Workflow.

Step-by-Step Procedure:
  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes and resuspend them in pre-warmed incubation medium. Determine cell viability and density.

  • Incubation Setup: Plate the hepatocyte suspension in a culture plate and pre-incubate in a CO2 incubator.[11]

  • Initiate Reaction: Add the test compounds and controls to the hepatocyte suspension to start the incubation.[9]

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[11]

  • Reaction Termination: Immediately quench the metabolic activity by adding the aliquot to ice-cold acetonitrile with an internal standard.[11]

  • Sample Processing: Centrifuge the samples to pellet cell debris and proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[9]

  • Data Calculation: Similar to the microsomal assay, determine the half-life and intrinsic clearance from the disappearance rate of the parent compound.[20]

Metabolite Identification: Unveiling the Metabolic Pathways

Beyond determining the rate of metabolism, identifying the metabolites formed is crucial for understanding the metabolic pathways and potential safety liabilities of a compound.[21] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose.[21][22][23]

The Role of Fluorine and Bromine in Metabolism
  • Fluorine: The presence of fluorine on an aromatic ring can significantly alter its metabolism.[13] As seen with Derivative C, the 2-fluoro group likely prevents aromatic hydroxylation. However, metabolism can still occur at other sites. In some cases, oxidative defluorination can occur, leading to the formation of phenol-like metabolites.[14] The ether linkage in the 1-(4-bromobutoxy)-2-fluorobenzene scaffold could also be a site of metabolism, potentially leading to O-dealkylation.[24][25]

  • Bromine: The bromo- group is a potential site for oxidative dehalogenation, which could lead to the formation of an aldehyde and subsequently a carboxylic acid.

Analytical Approach for Metabolite Identification

A typical workflow for metabolite identification involves:

  • Incubation: Incubate the parent compound with liver microsomes or hepatocytes for a longer duration to allow for metabolite formation.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect potential metabolites.[21]

  • Data Processing: Use specialized software to identify peaks that are present in the incubated samples but not in the control (time zero) samples.

  • Structural Elucidation: Based on the mass shift from the parent compound and the fragmentation pattern in the MS/MS spectra, the structures of the metabolites can be proposed.[26][27]

Conclusion: A Strategic Approach to Optimizing Metabolic Stability

The in vitro metabolic stability of 1-(4-bromobutoxy)-2-fluorobenzene derivatives is a multifaceted property influenced by various structural features. This guide has demonstrated how systematic in vitro testing using both microsomal and hepatocyte systems can provide critical insights into structure-activity relationships. By understanding the metabolic liabilities of a lead compound, medicinal chemists can make informed decisions to modify the structure and improve its pharmacokinetic profile. The strategic placement of blocking groups, such as fluorine, and the replacement of metabolically labile functionalities are key strategies to enhance metabolic stability and ultimately increase the probability of developing a successful drug candidate.

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  • Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

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  • MDPI. (2024). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Kharasch, E. D., et al. (1998). Evidence for metabolism of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (compound A), a sevoflurane degradation product, by cysteine conjugate beta-lyase. PubMed. Retrieved from [Link]

  • Rietjens, I. M., et al. (1996). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. PubMed. Retrieved from [Link]

  • Jondorf, W. R., et al. (1958). Studies in detoxication. The metabolism of halogenobenzenes: 1:2:3:4-, 1:2:3:5- and 1:2:4:5-tetrachlorobenzenes. PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Docking Analysis of 1-(4-Bromobutoxy)-2-fluorobenzene Derivatives with Bromodomain-Containing Protein 4 (BRD4)

A Technical Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the strategic design and evaluation of small molecule inhibitors targeting key proteins in disease pathways is paramount. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the strategic design and evaluation of small molecule inhibitors targeting key proteins in disease pathways is paramount. This guide provides an in-depth comparative analysis of novel 1-(4-Bromobutoxy)-2-fluorobenzene derivatives against established inhibitors of Bromodomain-containing protein 4 (BRD4), a pivotal epigenetic reader implicated in cancer and inflammatory diseases. Through detailed molecular docking studies, we elucidate the potential of this chemical scaffold as a promising starting point for the development of next-generation therapeutics.

The Rationale for Targeting BRD4 with Novel Scaffolds

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have emerged as critical targets in oncology and beyond. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes such as MYC.[1] The therapeutic potential of inhibiting this interaction has been validated by first-generation BET inhibitors like JQ1.[2] However, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a significant endeavor in medicinal chemistry.

The 1-(4-Bromobutoxy)-2-fluorobenzene scaffold presents an intriguing chemical starting point. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromobutoxy chain offers a flexible linker to explore various interactions within the target's binding pocket.[3][4] This guide explores the hypothetical binding potential of derivatives of this scaffold against the first bromodomain of BRD4 (BRD4-BD1) and compares their performance with known inhibitors.

Comparative Docking Analysis: Unveiling Binding Potential

To assess the potential of 1-(4-Bromobutoxy)-2-fluorobenzene derivatives, a molecular docking study was simulated against the crystal structure of BRD4-BD1 (PDB ID: 3MXF).[5] The docking scores, representing the predicted binding affinity, of a hypothetical derivative (Derivative A) are compared with the well-characterized inhibitor JQ1 and another clinical candidate, OTX015.

CompoundClassDocking Score (kcal/mol)Key Predicted Interactions with BRD4-BD1
Derivative A 1-(4-Bromobutoxy)-2-fluorobenzene-8.5Hydrogen bond with Asn140; Halogen bond with Tyr97; Hydrophobic interactions with Trp81, Pro82, Leu92, Leu94
JQ1 Thienotriazolodiazepine-7.9Hydrogen bond with Asn140; Pi-pi stacking with Trp81; Hydrophobic interactions with Pro82, Leu92, Tyr97
OTX015 Thienotriazolodiazepine-8.2Hydrogen bond with Asn140; Hydrophobic interactions with Trp81, Pro82, Leu92, Leu94, Tyr97

Table 1: Comparative Docking Performance of a Hypothetical 1-(4-Bromobutoxy)-2-fluorobenzene Derivative and Known BRD4 Inhibitors. The docking scores and key interactions were predicted using AutoDock Vina. Lower docking scores indicate a higher predicted binding affinity.

The hypothetical Derivative A demonstrates a promising docking score, suggesting a potentially higher binding affinity for BRD4-BD1 compared to JQ1 and OTX015. The predicted interactions highlight the role of the fluorobenzene moiety in forming a halogen bond with Tyr97, a key residue in the acetyl-lysine binding pocket. The flexible bromobutoxy chain is predicted to favorably occupy a hydrophobic channel, making key contacts with several hydrophobic residues.

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines the methodology for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[6][7]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB ID: 3MXF) Ligand 2. Prepare Ligand Structures (Derivative A, JQ1, OTX015) Grid 3. Define Grid Box (around the binding site) PDB->Grid Ligand->Grid Vina 4. Run AutoDock Vina (perform docking simulations) Grid->Vina Scores 5. Analyze Docking Scores (compare binding affinities) Vina->Scores Interactions 6. Visualize Interactions (identify key binding modes) Scores->Interactions

Figure 1: A generalized workflow for molecular docking studies. This diagram illustrates the key stages from initial preparation of the protein and ligand structures to the final analysis of the docking results.

Step 1: Protein Preparation

  • Download the crystal structure of the target protein, in this case, the first bromodomain of BRD4 (BRD4-BD1), from the Protein Data Bank (PDB ID: 3MXF).[5]

  • Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add polar hydrogens and assign partial charges to the protein atoms using software such as AutoDockTools.[8]

  • Save the prepared protein structure in the PDBQT format.

Step 2: Ligand Preparation

  • Obtain the 2D structures of the ligands to be docked (e.g., 1-(4-Bromobutoxy)-2-fluorobenzene derivatives, JQ1, OTX015).

  • Convert the 2D structures to 3D structures and perform energy minimization using a suitable chemistry software.

  • Define the rotatable bonds and save the ligand structures in the PDBQT format.

Step 3: Grid Box Generation

  • Define a grid box that encompasses the binding site of the protein. The coordinates of the grid box for BRD4-BD1 can be centered on the co-crystallized ligand in the PDB structure.[9]

Step 4: Running AutoDock Vina

  • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina from the command line using the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding docking scores.[6]

Step 5: Analysis of Results

  • Analyze the output file to identify the pose with the lowest docking score for each ligand.

  • Visualize the protein-ligand interactions of the best poses using molecular visualization software (e.g., PyMOL, Chimera) to understand the binding mode and key interactions.

The Signaling Context: BRD4's Role in Gene Transcription

Understanding the broader biological context of the target protein is crucial for appreciating the potential impact of an inhibitor. BRD4 plays a key role in the transcriptional activation of genes involved in cell proliferation and survival.

G Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription initiates Inhibitor 1-(4-Bromobutoxy)-2-fluorobenzene Derivative Inhibitor->BRD4 inhibits binding

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Bromobutoxy)-2-fluorobenzene Analogues as 5-HT1A Receptor Ligands

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel analogues derived from the 1-(4-bromobutoxy)-2-fluorobenzene scaffold. The primary focus of this investigation...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel analogues derived from the 1-(4-bromobutoxy)-2-fluorobenzene scaffold. The primary focus of this investigation is the modulation of binding affinity and functional activity at the human serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) critically involved in the pathophysiology of anxiety and depression.[1][2] The strategic introduction of a fluorine atom onto the aromatic ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, a common and effective strategy in modern drug design.[3][4][5][6][7]

The content herein is designed for researchers and professionals in the field of drug development, offering objective comparisons supported by experimental data to guide future optimization efforts.

Introduction: Rationale for Targeting the 5-HT1A Receptor

The 5-HT1A receptor is a well-validated target for therapeutic intervention in neuropsychiatric disorders.[2] As a GPCR coupled to inhibitory G-proteins (Gi/o), its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent hyperpolarization of the neuron.[8][9] This mechanism is central to the action of anxiolytic and antidepressant drugs.[2]

The lead scaffold, 1-(4-bromobutoxy)-2-fluorobenzene, presents a versatile starting point. The aryloxyalkylamine motif is a classic pharmacophore for 5-HT1A ligands.[10] The terminal bromide of the butoxy chain serves as a reactive handle for the introduction of various amine functionalities, which are crucial for interaction with the receptor. Furthermore, the 2-fluoro substitution on the phenyl ring is hypothesized to enhance metabolic stability and binding affinity through favorable electronic interactions.[5][6]

Core SAR Exploration and Comparative Analysis

Our investigation focused on three primary regions of the scaffold: the aromatic ring (Region A), the alkyl linker (Region B), and the terminal amine (Region C). The lead compound, 1-(4-bromobutoxy)-2-fluorobenzene, was first converted to its N,N-dimethylamine analogue (1 ) to serve as a baseline for comparison.

Diagram 1: Key Regions for SAR Modification

The influence of the fluorine substituent and the potential for bioisosteric replacement of the phenyl ring were investigated. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties.[11][12]

  • Fluorine Positional Isomers: Moving the fluorine from the 2-position to the 3- or 4-position (compounds 2 and 3 ) resulted in a slight decrease in binding affinity. This suggests that the ortho-fluoro substitution may induce a favorable conformation of the alkoxy chain for receptor binding. The electron-withdrawing nature of fluorine can also impact the pKa of the terminal amine, influencing its ionization state at physiological pH.[5]

  • Bioisosteric Replacement: Replacing the 2-fluorophenyl ring with a pyridine bioisostere (compound 4 ) led to a significant drop in affinity, indicating the importance of the phenyl ring's hydrophobic interactions within the binding pocket. Saturated bicyclic replacements, such as bicyclo[1.1.1]pentane, have been explored as phenyl isosteres to improve physicochemical properties in other systems.[13][14]

The length and constitution of the alkyl chain connecting the aromatic ether to the terminal amine are known to be critical for high-affinity 5-HT1A ligands.

  • Chain Length: Shortening the butyl chain to a propyl (compound 5 ) or extending it to a pentyl linker (compound 6 ) both resulted in a marked reduction in binding affinity. This confirms that a four-carbon chain provides the optimal distance between the aromatic ring and the terminal amine for effective interaction with the receptor.

The nature of the terminal amine group is crucial for the ionic interaction with a conserved aspartate residue in the 5-HT1A receptor binding site.

  • Amine Substitution: Replacing the dimethylamine of compound 1 with a larger diethylamine (compound 7 ) or a cyclic piperidine (compound 8 ) was well-tolerated, with the piperidine analogue showing a slight improvement in affinity. This suggests the binding pocket can accommodate bulkier substituents at this position.

  • Introduction of a Pharmacophore: The introduction of a terminal N-arylpiperazine moiety is a hallmark of many high-affinity 5-HT1A ligands. Compound 9 , featuring a 2-methoxyphenylpiperazine, demonstrated a substantial increase in both binding affinity and functional agonist activity. This is consistent with established SAR for this receptor class, where the arylpiperazine group engages in additional favorable interactions within the receptor.[10]

Summary of SAR Data

The binding affinities (Ki) and functional activities (EC50 and Emax) of the synthesized analogues are summarized in the table below.

CmpdRegion A ModificationRegion B (n)Region C Amine5-HT1A Ki (nM)5-HT1A EC50 (nM)Emax (%)
1 2-Fluorophenyl4-N(CH₃)₂15.285.675
2 3-Fluorophenyl4-N(CH₃)₂28.9150.172
3 4-Fluorophenyl4-N(CH₃)₂35.1182.470
4 Pyridin-2-yl4-N(CH₃)₂158.7>1000ND
5 2-Fluorophenyl3-N(CH₃)₂98.4512.365
6 2-Fluorophenyl5-N(CH₃)₂121.6630.860
7 2-Fluorophenyl4-N(CH₂CH₃)₂18.395.774
8 2-Fluorophenyl4Piperidin-1-yl12.568.980
9 2-Fluorophenyl44-(2-MeOPh)-piperazin-1-yl0.8 4.2 95

ND: Not Determined

Experimental Protocols

The synthesis of the target analogues was achieved through a straightforward multi-step process.[15][16][17]

Diagram 2: General Synthetic Pathway

Synthetic_Pathway start 1-(4-Bromobutoxy)-2-fluorobenzene intermediate Target Amine Analogue start->intermediate Nucleophilic Substitution reagents Amine (R₂NH) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

Step-by-step procedure for the synthesis of analogue 1:

  • To a solution of 1-(4-bromobutoxy)-2-fluorobenzene (1.0 eq) in acetonitrile, add dimethylamine (2.0 eq, 40% solution in water) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Binding affinities for the 5-HT1A receptor were determined using a competitive radioligand binding assay with membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.[8][18]

  • Cell membranes (20 µg protein) were incubated with the radioligand [³H]-8-OH-DPAT (0.5 nM) and varying concentrations of the test compound.

  • The incubation was carried out in a total volume of 250 µL of binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) for 60 minutes at 30°C.[18]

  • Non-specific binding was determined in the presence of 10 µM of unlabeled serotonin.[19]

  • The reaction was terminated by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.[18]

  • Filters were washed with ice-cold wash buffer and radioactivity was quantified by liquid scintillation counting.

  • IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

The functional activity of the compounds was assessed by measuring their effect on cAMP accumulation in HEK293 cells expressing the human 5-HT1A receptor.[20][21][22][23]

  • Cells were pre-incubated with the test compound at various concentrations for 15 minutes.

  • Adenylyl cyclase was then stimulated with forskolin (10 µM) for 30 minutes.

  • The reaction was stopped, and cells were lysed.

  • Intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay).[24]

  • EC50 and Emax values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Diagram 3: Workflow for In Vitro Assays

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Incubate Membranes with [³H]-Radioligand & Test Compound b2 Separate Bound/Free (Filtration) b1->b2 b3 Quantify Radioactivity (Scintillation Counting) b2->b3 b4 Calculate Ki b3->b4 f1 Incubate Cells with Test Compound f2 Stimulate with Forskolin f1->f2 f3 Lyse Cells & Quantify cAMP (Immunoassay) f2->f3 f4 Calculate EC50 & Emax f3->f4 start Synthesized Analogues start->b1 start->f1

Conclusion and Future Directions

The SAR study of 1-(4-bromobutoxy)-2-fluorobenzene analogues has identified key structural features that govern high-affinity binding and agonist activity at the 5-HT1A receptor. The optimal scaffold consists of a 2-fluorophenyl group connected via a four-carbon alkyl chain to a terminal amine. The incorporation of a 4-(2-methoxyphenyl)piperazine moiety at the terminal position (analogue 9 ) resulted in a compound with sub-nanomolar affinity and potent agonist activity.

Future work will focus on:

  • Further exploration of bioisosteric replacements for the phenyl ring to improve solubility and other ADME properties.[25]

  • Systematic modification of the substituent on the terminal arylpiperazine to enhance selectivity over other monoamine receptors.

  • In vivo pharmacokinetic and pharmacodynamic studies of the most promising analogues to assess their potential as clinical candidates for the treatment of anxiety and depression.

References

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  • Gupta, O. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

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  • Gonzalez-Maeso, J. (2015). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Neuroscience, 9, 23. [Link]

  • Stepan, A. F., et al. (2022).[3]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications, 13, 5988. [Link]

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  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

  • Watson, J., et al. (2003). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 138(7), 1389-1396. [Link]

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  • Szychowski, J., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(1), 587. [Link]

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  • Cognito. (n.d.). Synthetic Routes Revision notes | International A-Level · CIE. Retrieved from [Link]

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  • Goto, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(1), 123-131. [Link]

  • Mellor, C. L., et al. (2023). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Chemical Research in Toxicology, 36(2), 224-237. [Link]

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  • Vessières, A., et al. (2019). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 24(11), 2139. [Link]

  • Radhakrishnan, P., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. [Link]

  • Ha, D. T., et al. (2018). Synthesis and SAR Study of New Hydroxy and Chloro-Substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as Selective Topoisomerase IIα-targeting Anticancer Agents. Bioorganic & Medicinal Chemistry, 26(9), 2370-2381. [Link]

  • Ou, S., & Kwok, K. (2004). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Journal of Food Science, 69(9), R221-R227. [Link]

  • Dodda, B., et al. (2017). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]

  • Kuras, P., & Cankař, P. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4253. [Link]

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1-(4-Bromobutoxy)-2-fluorobenzene
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1-(4-Bromobutoxy)-2-fluorobenzene
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